NCT-506
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H23FN4O3S |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
1-[4-[6-fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C25H23FN4O3S/c1-34(32,33)30-12-10-29(11-13-30)24(31)21-15-28-22-7-6-19(26)14-20(22)23(21)17-2-4-18(5-3-17)25(16-27)8-9-25/h2-7,14-15H,8-13H2,1H3 |
InChI Key |
WIXZFNIBMHEUJH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2C4=CC=C(C=C4)C5(CC5)C#N)F |
Origin of Product |
United States |
Foundational & Exploratory
NCT-506 Mechanism of Action in Cancer Stem Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of NCT-506, a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), in the context of cancer stem cells (CSCs). This document details the core mechanism, associated signaling pathways, quantitative efficacy data, and relevant experimental protocols.
Introduction to Cancer Stem Cells and ALDH1A1
Cancer stem cells are a subpopulation of tumor cells that possess self-renewal and differentiation capabilities, driving tumor initiation, progression, metastasis, and resistance to conventional therapies.[1][2] A key biomarker and functional regulator of CSCs across various solid tumors is the enzyme Aldehyde Dehydrogenase 1 (ALDH1).[3] The ALDH1A1 isoform, in particular, is highly expressed in CSCs and is associated with poor prognosis.[1] ALDH1A1 contributes to the CSC phenotype through several mechanisms, including the detoxification of cytotoxic aldehydes, the synthesis of retinoic acid (RA) which regulates gene expression, and the reduction of reactive oxygen species (ROS).[3][4]
This compound has emerged as a highly potent and selective small molecule inhibitor of the ALDH1A1 isoform, presenting a promising therapeutic strategy to target the CSC population.[5][6]
Core Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct and selective inhibition of the enzymatic activity of ALDH1A1.[5][6] By binding to ALDH1A1, this compound blocks its ability to oxidize intracellular aldehydes, leading to a cascade of downstream effects that compromise the viability and stem-like properties of cancer stem cells.
The direct consequences of ALDH1A1 inhibition by this compound include:
-
Disruption of Retinoic Acid (RA) Signaling: ALDH1A1 is a critical enzyme in the biosynthesis of retinoic acid, a potent signaling molecule that regulates cell differentiation, proliferation, and apoptosis.[7][8] By inhibiting ALDH1A1, this compound reduces the intracellular levels of RA, thereby altering the expression of RA-responsive genes that are crucial for maintaining the undifferentiated state of CSCs.[7][9]
-
Increased Oxidative Stress: ALDH1A1 plays a role in cellular detoxification by metabolizing reactive aldehydes and contributing to the maintenance of low levels of reactive oxygen species (ROS).[4] Inhibition of ALDH1A1 can lead to an accumulation of toxic aldehydes and an increase in ROS, rendering the CSCs more susceptible to DNA damage and apoptosis.
-
Sensitization to Chemotherapy: CSCs with high ALDH activity are notoriously resistant to conventional chemotherapeutic agents.[1] this compound has been shown to potentiate the cytotoxicity of drugs like Paclitaxel in resistant ovarian cancer cell lines, indicating its potential to overcome chemoresistance by targeting the CSC population.[5][6]
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound in cancer stem cells are mediated through the modulation of key signaling pathways that govern stemness, proliferation, and survival.
Retinoic Acid Signaling Pathway
This compound directly impacts the retinoic acid (RA) signaling pathway by blocking the synthesis of its ligand, retinoic acid. This disruption alters the transcriptional activity of Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR), which regulate the expression of genes involved in cell differentiation.
References
- 1. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Aldehyde Dehydrogenases to Eliminate Cancer Stem Cells in Gynecologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehyde dehydrogenases in cancer stem cells: potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | ALDH1A1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. The anti-cancer effect of retinoic acid signaling in CRC occurs via decreased growth of ALDH+ colon cancer stem cells and increased differentiation of stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 9. Targeting the Retinoic Acid Pathway to Eradicate Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ALDH1A1 in Chemoresistance: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldehyde dehydrogenase 1A1 (ALDH1A1), a cytosolic enzyme critical for the oxidation of retinaldehyde to retinoic acid, has emerged as a key player in the development of resistance to a broad spectrum of chemotherapeutic agents. Elevated ALDH1A1 expression is frequently observed in various malignancies and is often correlated with poor prognosis and treatment failure. This technical guide provides a comprehensive overview of the multifaceted role of ALDH1A1 in chemoresistance. It delves into the primary mechanisms of action, including the direct detoxification of cytotoxic drugs and the regulation of cancer stem cell (CSC) populations. Furthermore, this document details the intricate signaling pathways modulated by ALDH1A1 that contribute to a chemoresistant phenotype. To facilitate further research and drug development, detailed experimental protocols for key assays and a compilation of quantitative data from seminal studies are presented.
Introduction: ALDH1A1 as a Gatekeeper of Cellular Defense
Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes that metabolize a wide range of endogenous and exogenous aldehydes.[1] ALDH1A1, a prominent member of this family, plays a crucial role in cellular detoxification and the biosynthesis of retinoic acid (RA), a potent regulator of cell differentiation, proliferation, and apoptosis.[2][3] In the context of cancer, ALDH1A1 is not merely a metabolic enzyme but a pivotal orchestrator of chemoresistance. Its expression is often upregulated in tumor cells, particularly in the cancer stem cell (CSC) niche, conferring protection against therapeutic insults.[2][4][5] This guide will explore the molecular underpinnings of ALDH1A1-mediated chemoresistance.
Mechanisms of ALDH1A1-Mediated Chemoresistance
ALDH1A1 employs a dual strategy to protect cancer cells from chemotherapy: direct detoxification of drugs and indirect enhancement of cellular resilience through the maintenance of cancer stem cells.
Direct Detoxification of Chemotherapeutic Agents
A primary function of ALDH1A1 in chemoresistance is its ability to metabolize and detoxify certain chemotherapeutic drugs, rendering them inactive. This is particularly well-documented for oxazaphosphorine compounds like cyclophosphamide and ifosfamide.[4][6] ALDH1A1 catalyzes the oxidation of the active metabolite of these drugs, aldophosphamide, into a non-toxic carboxylate, thereby preventing the formation of DNA cross-links and subsequent cell death.[1][6]
Regulation of Cancer Stem Cells (CSCs)
ALDH1A1 is a well-established marker for CSCs in numerous cancers, including breast, ovarian, and lung cancer.[4][7][8] These CSCs are a subpopulation of tumor cells characterized by their capacity for self-renewal, differentiation, and tumor initiation.[9] Crucially, CSCs are often intrinsically resistant to chemotherapy and are implicated in tumor recurrence.[9][10] High ALDH1A1 activity within CSCs contributes to their chemoresistance through several mechanisms:
-
Enhanced DNA Repair: ALDH1A1-positive CSCs exhibit enhanced DNA repair capabilities, allowing them to survive the DNA-damaging effects of many chemotherapeutic agents.[3][11]
-
Quiescence: A fraction of CSCs can exist in a quiescent or slow-cycling state, making them less susceptible to drugs that target rapidly dividing cells.[4]
-
Upregulation of ABC Transporters: ALDH1A1 activity is associated with the increased expression of ATP-binding cassette (ABC) transporters, which actively efflux chemotherapeutic drugs from the cell.[2][12]
Signaling Pathways Modulated by ALDH1A1 in Chemoresistance
ALDH1A1 influences a network of signaling pathways that are central to cell survival, proliferation, and differentiation, thereby contributing to a chemoresistant phenotype.
Retinoic Acid (RA) Signaling
As the primary enzyme responsible for RA synthesis, ALDH1A1 is a critical regulator of the RA signaling pathway.[2][3] RA signaling is complex and can have context-dependent pro- or anti-tumorigenic effects. In the context of chemoresistance, ALDH1A1-driven RA production can activate pro-survival pathways. RA binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which then act as transcription factors to regulate the expression of target genes involved in cell differentiation, proliferation, and apoptosis.[12][13] In some cancers, this leads to the activation of pro-survival signals and the suppression of apoptotic pathways.
Figure 1: ALDH1A1-mediated Retinoic Acid Signaling Pathway.
PI3K/AKT Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival and proliferation.[14] Studies have shown that ALDH1A1 can activate the PI3K/AKT pathway, leading to the phosphorylation and activation of AKT.[4][14] Activated AKT, in turn, promotes cell survival by inhibiting pro-apoptotic proteins and activating anti-apoptotic factors, thereby contributing to chemoresistance.[14]
Figure 2: ALDH1A1 Activation of the PI3K/AKT Pathway.
Wnt/β-catenin and Notch Signaling
The Wnt/β-catenin and Notch signaling pathways are fundamental to embryonic development and stem cell maintenance, and their dysregulation is a hallmark of many cancers.[15] ALDH1A1 expression and activity are intertwined with these pathways. Activation of Wnt/β-catenin and Notch signaling can promote the expression of ALDH1A1, contributing to the maintenance of the CSC phenotype and chemoresistance.[15] Conversely, ALDH1A1-mediated RA production can also modulate the activity of these pathways, creating a complex regulatory network that ultimately favors cell survival in the face of chemotherapy.[15]
Quantitative Data on ALDH1A1 and Chemoresistance
The following tables summarize quantitative data from various studies, illustrating the correlation between ALDH1A1 expression/activity and resistance to chemotherapy.
Table 1: IC50 Values of Chemotherapeutic Agents in Relation to ALDH1A1 Expression
| Cell Line | Cancer Type | Chemotherapeutic Agent | ALDH1A1 Status | IC50 Value | Fold Resistance (High vs. Low) |
| A2780 | Ovarian | Cisplatin | ALDH1A1-positive | 8.64 µM[16] | ~2.5[16] |
| ALDH1A1-negative | 3.39 µM[16] | ||||
| SKOV3IP1 | Ovarian | Cisplatin | - | 22 µM[16] | - |
| Paclitaxel | - | 0.38 µM[16] | |||
| A549/DDP | Lung Adenocarcinoma | Cisplatin | High | >80 µM[3] | >4[3] |
| A549 | Lung Adenocarcinoma | Cisplatin | Low | ~20 µM[3] | |
| W1TR | Ovarian | Topotecan | High | 6099 ng/mL[7] | ~1.8[7] |
| W1TR-1p17 (ALDH1A1 KO) | Ovarian | Topotecan | Knockout | 3283 ng/mL[7] |
Table 2: ALDH1A1 Activity and Tumorigenicity
| Cell Line | Cancer Type | ALDH1A1 Status | Sphere Formation Efficiency | Tumor Initiation (in vivo) |
| Ovarian Cancer Cells | Ovarian | ALDH1A1-positive | Increased[10] | Higher tumorigenicity[7] |
| ALDH1A1-negative | Decreased[10] | Lower tumorigenicity[7] | ||
| Lung Cancer Cells | Lung | ALDH1A1-positive | Increased[17] | Tumorigenic[17] |
| ALDH1A1-negative | Decreased[17] | Non-tumorigenic[17] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of ALDH1A1 in chemoresistance.
ALDEFLUOR™ Assay for ALDH Activity
The ALDEFLUOR™ assay is a flow cytometry-based method to identify and isolate viable cells with high ALDH activity.
-
Principle: The assay utilizes a fluorescent, non-toxic ALDH substrate (BODIPY™-aminoacetaldehyde or BAAA), which freely diffuses into intact cells. In the presence of ALDH1A1, BAAA is converted to a negatively charged product (BODIPY™-aminoacetate or BAA) that is retained within the cell, leading to bright fluorescence.[4][18][19][20]
-
Protocol:
-
Prepare a single-cell suspension from cultured cells or primary tumors at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.
-
For each sample, prepare a "test" tube and a "control" tube.
-
To the "control" tube, add the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), to establish baseline fluorescence.
-
Add the activated ALDEFLUOR™ substrate to the "test" tube.
-
Immediately transfer half of the cell suspension from the "test" tube to the "control" tube.
-
Incubate both tubes at 37°C for 30-60 minutes.
-
Centrifuge the cells and resuspend them in ALDEFLUOR™ Assay Buffer.
-
Analyze the cells by flow cytometry. The ALDH-positive population is identified as the brightly fluorescent cells in the "test" sample that are absent in the DEAB-treated "control" sample.[4][18][19][20]
-
Figure 3: Workflow for the ALDEFLUOR™ Assay.
Sphere Formation Assay for Cancer Stem Cell Activity
This assay assesses the self-renewal capacity of CSCs by their ability to form three-dimensional spheroids in non-adherent culture conditions.
-
Principle: Only cells with self-renewal ability, a key characteristic of CSCs, can proliferate and form spheres in serum-free, non-adherent conditions.
-
Protocol:
-
Sort ALDH1A1-positive and ALDH1A1-negative cells using the ALDEFLUOR™ assay.
-
Plate the sorted cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment plates.
-
Culture the cells in serum-free medium supplemented with growth factors such as EGF and bFGF.
-
Incubate for 7-14 days, allowing spheres to form.
-
Count the number of spheres formed in each well under a microscope. An increase in sphere formation in the ALDH1A1-positive population indicates enhanced CSC activity.[6][14][21][22]
-
siRNA-mediated Knockdown of ALDH1A1
This technique is used to specifically reduce the expression of ALDH1A1 to study its functional role in chemoresistance.
-
Principle: Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that can induce the degradation of a specific target mRNA, thereby silencing the expression of the corresponding protein.
-
Protocol:
-
Design and synthesize siRNAs targeting the ALDH1A1 mRNA sequence. A non-targeting scrambled siRNA should be used as a negative control.
-
Culture the cancer cell line of interest to an appropriate confluency.
-
Transfect the cells with the ALDH1A1-specific siRNA or the control siRNA using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours to allow for knockdown of ALDH1A1 expression.
-
Confirm the knockdown efficiency by Western blot or qRT-PCR analysis of ALDH1A1 protein or mRNA levels, respectively.
-
Perform functional assays, such as cell viability assays (e.g., MTT assay) in the presence of chemotherapeutic drugs, to assess the effect of ALDH1A1 knockdown on chemoresistance.[1][10][23]
-
Western Blot for Apoptosis Markers
Western blotting is used to detect and quantify the expression of key proteins involved in the apoptotic pathway.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Protocol:
-
Treat cells with a chemotherapeutic agent for various time points.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against apoptosis markers such as cleaved caspase-3, cleaved PARP, and members of the Bcl-2 family. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. An increase in the levels of cleaved caspase-3 and cleaved PARP, and a decrease in the Bcl-2/Bax ratio are indicative of apoptosis.[24][25]
-
TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.
-
Protocol:
-
Fix and permeabilize the cells to be analyzed.
-
Incubate the cells with a reaction mixture containing TdT and a fluorescently labeled dUTP (e.g., FITC-dUTP).
-
Wash the cells to remove unincorporated nucleotides.
-
Analyze the cells by fluorescence microscopy or flow cytometry. Apoptotic cells will exhibit bright nuclear fluorescence due to the incorporation of the labeled dUTPs into the fragmented DNA.[26][27][28][29][30]
-
Luciferase Reporter Assay for Promoter Activity
This assay is used to study the transcriptional regulation of the ALDH1A1 gene.
-
Principle: The promoter region of the ALDH1A1 gene is cloned upstream of a luciferase reporter gene. The construct is then transfected into cells, and the activity of the promoter is measured by the amount of light produced by the luciferase enzyme.
-
Protocol:
-
Construct a reporter plasmid containing the ALDH1A1 promoter region upstream of the firefly luciferase gene.
-
Co-transfect the reporter plasmid along with a control plasmid expressing Renilla luciferase (for normalization) into the cells of interest.
-
Treat the cells with any compounds or stimuli that may affect ALDH1A1 promoter activity.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
The activity of the ALDH1A1 promoter is expressed as the ratio of firefly to Renilla luciferase activity.[9][11][31][32][33]
-
Conclusion and Future Directions
ALDH1A1 stands as a formidable obstacle in the effective treatment of cancer. Its dual role in detoxifying chemotherapeutic agents and maintaining a resilient population of cancer stem cells underscores its significance as a therapeutic target. The development of specific and potent ALDH1A1 inhibitors holds great promise for overcoming chemoresistance and improving patient outcomes.[21][27][34] Future research should focus on elucidating the precise regulatory networks that govern ALDH1A1 expression and activity in different tumor contexts. Furthermore, the clinical translation of ALDH1A1 inhibitors, both as monotherapies and in combination with conventional chemotherapy, warrants rigorous investigation. A deeper understanding of the intricate biology of ALDH1A1 will undoubtedly pave the way for more effective and personalized cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. stemcell.com [stemcell.com]
- 5. ALDH Activity Assay: A Method for Cancer Stem Cell (CSC) Identification and Isolation | Springer Nature Experiments [experiments.springernature.com]
- 6. Sphere-Formation Assay: Three-Dimensional in vitro Culturing of Prostate Cancer Stem/Progenitor Sphere-Forming Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of ALDH1A1 Gene Knockout on Drug Resistance in Paclitaxel and Topotecan Resistant Human Ovarian Cancer Cell Lines in 2D and 3D Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. opentrons.com [opentrons.com]
- 10. Aldehyde Dehydrogenase-1A1 (ALDH1A1): The Novel Regulator of Chemoresistance in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Aldehyde dehydrogenase 1 (ALDH1) activity [bio-protocol.org]
- 13. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of cancer-type specific expression patterns for active aldehyde dehydrogenase (ALDH) isoforms in ALDEFLUOR assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. stemcell.com [stemcell.com]
- 19. protocols.io [protocols.io]
- 20. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Silencing of NRF2 Reduces the Expression of ALDH1A1 and ALDH3A1 and Sensitizes to 5-FU in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. biotna.net [biotna.net]
- 27. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 28. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 29. genscript.com [genscript.com]
- 30. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. sigmaaldrich.com [sigmaaldrich.com]
- 33. Luciferase assay to study the activity of a cloned promoter DNA fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
The Impact of NCT-506 on Retinoic Acid Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCT-506 is a potent and selective small molecule inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), a critical enzyme in the biosynthesis of retinoic acid (RA). By targeting ALDH1A1, this compound effectively modulates the retinoic acid signaling pathway, which plays a pivotal role in cellular differentiation, proliferation, and apoptosis. This document provides an in-depth technical overview of this compound's mechanism of action, its impact on the RA signaling cascade, and detailed protocols for key experimental assays used to characterize its activity. The provided data and methodologies aim to equip researchers and drug development professionals with the necessary information to effectively utilize this compound as a tool to investigate retinoid signaling and as a potential therapeutic agent.
Introduction to Retinoic Acid Signaling and ALDH1A1
The retinoic acid (RA) signaling pathway is essential for a multitude of biological processes.[1] RA, a metabolite of vitamin A, functions as a ligand for nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2] Upon binding RA, these receptors form heterodimers and bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[3]
The biosynthesis of all-trans retinoic acid (atRA) from retinol (vitamin A) is a two-step oxidative process. The second and irreversible step, the oxidation of retinaldehyde to atRA, is primarily catalyzed by a family of enzymes known as aldehyde dehydrogenases (ALDHs), with ALDH1A1 being a key isoform in many tissues.[4] Given its crucial role in atRA synthesis, ALDH1A1 is a significant target for modulating RA signaling in various physiological and pathological contexts, including cancer.[5]
This compound: A Potent and Selective ALDH1A1 Inhibitor
This compound is an orally bioavailable, quinoline-based small molecule designed as a potent and selective inhibitor of the ALDH1A1 isoform.[5] Its high affinity and specificity for ALDH1A1 allow for targeted disruption of the RA signaling pathway.
Mechanism of Action
This compound exerts its effect by binding to the active site of the ALDH1A1 enzyme, preventing the oxidation of retinaldehyde to retinoic acid. This leads to a reduction in the intracellular concentration of RA, thereby diminishing the activation of RAR/RXR heterodimers and the subsequent transcription of RA-responsive genes.
Quantitative Data on this compound Activity
The inhibitory activity of this compound has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data regarding its potency and selectivity.
| Table 1: In Vitro Inhibitory Activity of this compound against ALDH Isoforms | |
| Target | IC50 (nM) |
| Human ALDH1A1 | 7 ± 1[6] |
| Human ALDH1A3 | 16,400 ± 3,990[6] |
| Human ALDH2 | 21,500[6] |
| Table 2: Cellular Activity of this compound in Cancer Cell Lines | ||
| Cell Line | Assay | IC50 / EC50 (µM) |
| MIA PaCa-2 | Aldefluor Assay | 0.077 ± 0.040[6] |
| OV-90 | Aldefluor Assay | 0.161 ± 0.038[6] |
| HT-29 | Aldefluor Assay | 0.048 ± 0.022[6] |
| OV-90 | Cell Viability (6 days) | 45.6 (EC50)[6] |
| SKOV-3-TR (in combination with Paclitaxel) | Cell Viability (4 days) | See Table 3[6] |
| Table 3: Potentiation of Paclitaxel Cytotoxicity by this compound in SKOV-3-TR Cells | |
| This compound Concentration (µM) | Paclitaxel IC50 (nM) |
| 0 (DMSO) | 1202[6] |
| 1 | 924[6] |
| 3 | 870[6] |
| 10 | 411[6] |
| 20 | 102[6] |
| 30 | 31.8[6] |
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the retinoic acid signaling pathway and the mechanism of this compound inhibition, as well as a typical experimental workflow for its characterization.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.
ALDH1A1 Enzymatic Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of purified ALDH1A1.
Materials:
-
Purified human ALDH1A1 enzyme
-
This compound
-
NAD+
-
Propionaldehyde (substrate)
-
Assay buffer (e.g., 50 mM Sodium Pyrophosphate, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, purified ALDH1A1 enzyme, and NAD+.
-
Add the this compound dilutions or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, propionaldehyde.
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Record the reaction rates and calculate the percent inhibition for each this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Aldefluor™ Cell-Based Assay
This assay measures the intracellular ALDH activity in live cells.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Aldefluor™ Assay Kit (containing ALDEFLUOR™ reagent and DEAB, a general ALDH inhibitor)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells, then resuspend them in Aldefluor™ Assay Buffer.
-
Prepare two tubes for each sample: one "test" tube and one "control" tube.
-
To the "control" tube, add DEAB to inhibit all ALDH activity, establishing a baseline for background fluorescence.
-
Add the activated Aldefluor™ reagent to both the "test" and "control" tubes.
-
For inhibitor studies, add this compound at various concentrations to the "test" tubes prior to the addition of the Aldefluor™ reagent.
-
Incubate the cells at 37°C for 30-60 minutes, protected from light.
-
After incubation, centrifuge the cells and resuspend them in fresh Aldefluor™ Assay Buffer.
-
Analyze the cells by flow cytometry, measuring the fluorescence in the green channel (e.g., FITC).
-
The ALDH-positive population is defined as the cell population in the "test" sample that exhibits higher fluorescence than the corresponding "control" (DEAB-treated) sample.
-
Quantify the effect of this compound by the reduction in the percentage of ALDH-positive cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of this compound to ALDH1A1 within intact cells.
Materials:
-
Cells expressing ALDH1A1
-
This compound
-
Lysis buffer (containing protease inhibitors)
-
SDS-PAGE and Western blotting reagents
-
Anti-ALDH1A1 antibody
Procedure:
-
Treat cultured cells with either this compound or a vehicle control (DMSO) for a specified time.
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension and heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes). This creates a temperature gradient.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of soluble ALDH1A1 in each sample by SDS-PAGE and Western blotting using an anti-ALDH1A1 antibody.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates that this compound has bound to and stabilized the ALDH1A1 protein.
Quantitative Real-Time PCR (qRT-PCR) for Downstream Gene Expression
This method is used to quantify the changes in the expression of genes involved in the retinoic acid signaling pathway following treatment with this compound.
Materials:
-
Cells treated with this compound or vehicle control
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., RARA, RARB, RARG, RXRA, RXRB, RXRG, STRA6, CYP26A1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Treat cells with this compound or vehicle for a specified duration.
-
Isolate total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Prepare the qPCR reactions by combining the cDNA, qPCR master mix, and primers for the target and housekeeping genes.
-
Run the qPCR reactions in a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in the this compound-treated samples compared to the control.
Conclusion
This compound is a valuable pharmacological tool for the investigation of the retinoic acid signaling pathway due to its high potency and selectivity for ALDH1A1. The data presented herein demonstrates its efficacy in inhibiting ALDH1A1 activity and its subsequent effects on cancer cell viability. The detailed experimental protocols provide a framework for researchers to further explore the multifaceted roles of ALDH1A1 and the therapeutic potential of its inhibition. As research in this area continues, a deeper understanding of the downstream consequences of ALDH1A1 inhibition by molecules like this compound will be crucial for the development of novel therapeutic strategies targeting the retinoic acid pathway.
References
- 1. Importance of ALDH1A enzymes in determining human testicular retinoic acid concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced ALDH1A1 expression in multiple myeloma cells increases resistance to daratumumab via downregulation of retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Metabolic Gauntlet: NCT-506's Disruption of Cancer Cell Bioenergetics
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Cancer cell metabolism is a complex and dynamic network of biochemical pathways that are rewired to support uncontrolled proliferation, survival, and metastasis. This metabolic reprogramming, characterized by phenomena such as the Warburg effect, presents a landscape of vulnerabilities for therapeutic intervention. One such emerging target is aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated not only in cancer stem cell biology and drug resistance but also in key metabolic processes. NCT-506, a potent and selective inhibitor of ALDH1A1, has emerged as a promising investigational agent. This technical guide provides an in-depth analysis of this compound's mechanism of action and its profound effects on cancer cell metabolism, offering a valuable resource for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Targeting ALDH1A1
This compound is an orally bioavailable small molecule that exhibits high potency and selectivity for the ALDH1A1 isoform.[1] ALDH1A1 is a cytosolic enzyme responsible for the oxidation of retinal to retinoic acid, a critical signaling molecule that regulates gene expression related to cell differentiation, proliferation, and apoptosis.[2] In the context of cancer, elevated ALDH1A1 activity is often associated with a cancer stem cell phenotype and resistance to conventional therapies.[3]
Quantitative Data Summary
The inhibitory activity of this compound and its effects on cancer cell viability have been quantified in several studies. The following tables summarize the key in vitro data.
Table 1: Inhibitory Activity of this compound Against ALDH Isoforms
| Target Isoform | IC50 (µM) |
| ALDH1A1 | 0.007 |
| hALDH1A3 | 16.4 |
| hALDH2 | 21.5 |
Data sourced from MedchemExpress.[1]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Assay Type | Parameter | Value (µM) |
| OV-90 (Ovarian Cancer) | Cell Viability | EC50 | 45.6 |
| MIA PaCa-2 (Pancreatic Cancer) | ALDEFLUOR Assay | IC50 | 0.077 ± 0.040 |
| OV-90 (Ovarian Cancer) | ALDEFLUOR Assay | IC50 | 0.161 ± 0.038 |
| HT-29 (Colon Cancer) | ALDEFLUOR Assay | IC50 | 0.048 ± 0.022 |
Data sourced from MedchemExpress.[1]
Table 3: Potentiation of Paclitaxel Cytotoxicity by this compound in SKOV-3-TR (Paclitaxel-Resistant Ovarian Cancer) Cells
| This compound Concentration (µM) | Paclitaxel IC50 (nM) |
| 0 (DMSO) | 1202 |
| 1 | 924 |
| 3 | 870 |
| 10 | 411 |
| 20 | 102 |
| 30 | 31.8 |
Data sourced from MedchemExpress.[1]
Impact on Cancer Cell Metabolism
The inhibition of ALDH1A1 by this compound is poised to have significant downstream effects on the metabolic landscape of cancer cells. While direct metabolic profiling studies on this compound are emerging, the known roles of ALDH1A1 allow for a comprehensive understanding of its potential metabolic impact.
Disruption of Retinoic Acid Signaling
The primary and most direct metabolic consequence of this compound is the blockade of retinoic acid (RA) synthesis. RA is a crucial signaling molecule that modulates the expression of a vast array of genes involved in cellular differentiation and proliferation.[4] By inhibiting ALDH1A1, this compound disrupts this signaling cascade, which can lead to an anti-proliferative effect and the induction of differentiation in cancer cells.
Modulation of Oxidative Stress and Mitochondrial Function
ALDH1A1 plays a role in detoxifying aldehydes, which are byproducts of reactive oxygen species (ROS)-induced lipid peroxidation.[5] Inhibition of ALDH1A1 by this compound could lead to an accumulation of toxic aldehydes, thereby increasing intracellular ROS levels and inducing oxidative stress. This can, in turn, impact mitochondrial function. Studies have shown that suppression of ALDH1A1 can lead to the downregulation of oxidative phosphorylation and mitochondrial function.[6] This suggests that this compound may shift the metabolic balance away from mitochondrial respiration.
Effects on Central Carbon Metabolism
Emerging evidence suggests a broader role for ALDH1A1 in central carbon metabolism. Overexpression of ALDH1A1 in lung adenocarcinoma cells has been shown to alter the levels of metabolites involved in glycolysis, the tricarboxylic acid (TCA) cycle, and nucleotide metabolism.[7] Specifically, increases in malic acid (a TCA cycle intermediate) and various nucleotides were observed.[7] By inhibiting ALDH1A1, this compound could potentially reverse these effects, leading to a reduction in the anabolic precursors necessary for rapid cell proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's effects on cancer cells.
ALDEFLUOR™ Assay for ALDH Activity
This assay is used to identify and quantify the population of cells with high ALDH enzymatic activity.
Materials:
-
ALDEFLUOR™ Kit (STEMCELL Technologies)
-
Single-cell suspension of cancer cells
-
Flow cytometer
Protocol:
-
Prepare a single-cell suspension of the cancer cells to be analyzed.
-
Resuspend the cells in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
To the "test" sample, add the activated ALDEFLUOR™ reagent (BODIPY™-aminoacetaldehyde) and mix.
-
To the "control" sample, add the ALDEFLUOR™ reagent along with the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB).
-
Incubate both samples for 30-60 minutes at 37°C, protected from light.
-
Following incubation, centrifuge the cells and resuspend them in fresh ALDEFLUOR™ Assay Buffer.
-
Analyze the cells by flow cytometry. The ALDH-positive population is identified as the brightly fluorescent cells in the "test" sample that are absent in the "control" sample.
3D Spheroid Culture of Ovarian Cancer Cells
This method is used to model the three-dimensional growth of tumors in vitro.
Materials:
-
Ovarian cancer cell line (e.g., OV-90, SKOV-3)
-
Ultra-low attachment plates
-
Appropriate cell culture medium and supplements
Protocol:
-
Harvest and count the ovarian cancer cells.
-
Prepare a single-cell suspension in the culture medium.
-
Seed the cells into the wells of an ultra-low attachment plate at a desired density (e.g., 500-5000 cells/well).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Spheroids will typically form within 24-72 hours.
-
For drug treatment studies, this compound can be added to the culture medium at various concentrations after spheroid formation.
-
Spheroid size and viability can be assessed using microscopy and viability assays (e.g., CellTiter-Glo® 3D Cell Viability Assay).
Cell Viability Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cells seeded in a 96-well plate
-
This compound and/or other cytotoxic agents (e.g., paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, paclitaxel, or a combination of both for a specified duration (e.g., 48-72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During the incubation, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a drug to its target protein in a cellular environment.
Materials:
-
Cancer cells
-
This compound
-
Lysis buffer
-
Antibodies specific to ALDH1A1
-
Western blotting or ELISA reagents
Protocol:
-
Treat intact cancer cells with either vehicle control or this compound.
-
Heat the cell suspensions to a range of temperatures to induce protein denaturation.
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detect the amount of soluble ALDH1A1 in the supernatant using Western blotting or ELISA.
-
The binding of this compound to ALDH1A1 will stabilize the protein, resulting in a higher melting temperature and more soluble protein at elevated temperatures compared to the vehicle-treated control.
Conclusion and Future Directions
This compound represents a targeted therapeutic strategy with the potential to disrupt multiple facets of cancer cell biology, including the metabolic pathways that fuel their growth and survival. By potently and selectively inhibiting ALDH1A1, this compound not only impacts the cancer stem cell phenotype but also modulates retinoic acid signaling, increases oxidative stress, and alters central carbon metabolism. The experimental protocols detailed herein provide a robust framework for further investigation into the nuanced metabolic effects of this promising compound. Future research, including comprehensive metabolomic and flux analysis studies, will be crucial to fully elucidate the metabolic vulnerabilities created by this compound and to optimize its clinical development for the treatment of various malignancies. The ability of this compound to potentiate the efficacy of conventional chemotherapeutics like paclitaxel further underscores its potential as a component of combination therapies designed to overcome drug resistance and improve patient outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Current Role and Future Directions of the Retinoic Acid Pathway In Cancer Prevention and Treatment [pfocr.wikipathways.org]
- 5. The Significance of Aldehyde Dehydrogenase 1 in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. UPLC-MS-based metabolomics reveals metabolic dysregulation in ALDH1A1-overexpressed lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quinoline Scaffold: A Deep Dive into the Structure-Activity Relationship of ALDH1A1 Inhibitor NCT-506
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
NCT-506 is a potent and selective, orally bioavailable inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme overexpressed in various cancer stem cells and associated with poor prognosis and drug resistance. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, detailing the key structural modifications that led to its high potency and selectivity. The guide also outlines the experimental methodologies used in its characterization and visualizes the associated signaling pathways and workflows.
Core Structure and Potency
This compound belongs to a series of quinoline-based ALDH1A1 inhibitors. Its development emerged from a medicinal chemistry effort that optimized a novel chemical series, leading to compounds with low nanomolar potency in both enzymatic and cellular assays.[1] this compound itself exhibits an impressive IC50 of 7 nM against human ALDH1A1.[2][3]
Structure-Activity Relationship Insights
The development of this compound involved systematic modifications of a quinoline scaffold. The key SAR findings from the lead optimization process are summarized below.
Table 1: Enzymatic and Cellular Activity of this compound and Key Analogs
| Compound | R Group | ALDH1A1 IC50 (nM) | ALDH1A3 IC50 (μM) | ALDH2 IC50 (μM) | MIA PaCa-2 Aldefluor IC50 (μM) | OV-90 Aldefluor IC50 (μM) | HT-29 Aldefluor IC50 (μM) |
| This compound | 4-fluorophenyl | 7 ± 1 | 16.4 ± 3.99 | 21.5 | 0.077 ± 0.040 | 0.161 ± 0.038 | 0.048 ± 0.022 |
| NCT-505 | 4-cyanophenyl | 7 | >57 | 20.1 | - | - | - |
Data compiled from multiple sources.[2][4]
The quinoline core is essential for activity. Modifications focused on the substituent at the 4-position of the piperazine ring, which is attached to the quinoline core. The introduction of a 4-fluorophenyl group, as seen in this compound, resulted in potent inhibition of ALDH1A1.[1] The analog NCT-505, with a 4-cyanophenyl group, displayed similar high potency for ALDH1A1.[1] This suggests that an electron-withdrawing group at the para position of the phenyl ring is favorable for activity.
The high selectivity of this compound for ALDH1A1 over other isoforms like ALDH1A3 and ALDH2 is a critical feature, minimizing potential off-target effects.[2]
Experimental Protocols
The characterization of this compound involved a series of key in vitro experiments to determine its potency, selectivity, and cellular activity.
ALDH1A1 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified ALDH1A1.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human ALDH1A1 is purified. The substrate, propionaldehyde, and the cofactor, NAD+, are prepared in an appropriate assay buffer (e.g., 100 mM HEPES, pH 7.5).
-
Compound Incubation: A serial dilution of this compound is prepared in DMSO and then diluted in the assay buffer. The enzyme is pre-incubated with the compound for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation and Detection: The enzymatic reaction is initiated by the addition of the substrate and cofactor. The rate of NADH formation is monitored by measuring the increase in fluorescence at 450 nm with excitation at 340 nm.
-
Data Analysis: The rate of reaction is calculated from the linear portion of the kinetic trace. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
ALDEFLUOR™ Assay for Cellular ALDH Activity
This cell-based assay measures the intracellular ALDH activity and the inhibitory effect of compounds like this compound.
Methodology:
-
Cell Preparation: Cancer cell lines with known ALDH1A1 expression (e.g., MIA PaCa-2, OV-90, HT-29) are harvested and resuspended in ALDEFLUOR™ assay buffer to a concentration of 1 x 10^6 cells/mL.
-
Compound Treatment: Cells are incubated with varying concentrations of this compound for a specified time.
-
ALDEFLUOR™ Staining: The activated ALDEFLUOR™ reagent (BAAA, a fluorescent ALDH substrate) is added to the cell suspension. A control sample is treated with the ALDH inhibitor diethylaminobenzaldehyde (DEAB) to define the background fluorescence.
-
Incubation: The cells are incubated for 30-60 minutes at 37°C to allow for the conversion of BAAA to the fluorescent product BAA, which is retained within the cells.
-
Flow Cytometry: The fluorescence of the cell population is analyzed by flow cytometry. The percentage of ALDH-positive cells and the mean fluorescence intensity are quantified.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of ALDH-positive cells against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of a compound to its target protein in a cellular environment.
Methodology:
-
Cell Treatment: Intact cells are treated with either this compound or a vehicle control (DMSO).
-
Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble ALDH1A1 in the supernatant is quantified using methods like Western blotting or ELISA.
-
Data Analysis: The temperature at which 50% of the protein is denatured (the melting temperature, Tm) is determined. A shift in the Tm in the presence of the compound indicates target engagement. The EC50 for target engagement can be determined by performing the assay at a fixed temperature with varying compound concentrations.[3]
Signaling Pathways and Experimental Workflow
The inhibition of ALDH1A1 by this compound has significant implications for cellular signaling, particularly the retinoic acid (RA) pathway, which is crucial for cell differentiation and proliferation.
Caption: Experimental workflow for the characterization of this compound.
ALDH1A1 is a key enzyme in the synthesis of retinoic acid from retinal. By inhibiting ALDH1A1, this compound can disrupt RA-mediated signaling, which plays a role in the maintenance of cancer stem cells.
Caption: this compound inhibits ALDH1A1, disrupting retinoic acid signaling.
Conclusion
This compound is a highly potent and selective ALDH1A1 inhibitor with a well-defined structure-activity relationship centered around its quinoline core. The systematic medicinal chemistry optimization has yielded a compound with excellent enzymatic and cellular activity, demonstrating clear target engagement. Its ability to inhibit ALDH1A1 and consequently modulate the retinoic acid signaling pathway makes it a valuable tool for cancer research and a promising candidate for further preclinical and clinical development, particularly in the context of targeting cancer stem cells and overcoming drug resistance.
References
NCT-506: A Technical Guide to Targeting Tumor-Initiating Cells through ALDH1A1 Inhibition
Abstract
Tumor-initiating cells (TICs), also known as cancer stem cells (CSCs), represent a subpopulation of cells within a tumor responsible for initiation, metastasis, recurrence, and chemoresistance. A key biomarker and functional regulator of these cells is Aldehyde Dehydrogenase 1A1 (ALDH1A1). NCT-506 is a potent, selective, and orally bioavailable small molecule inhibitor of ALDH1A1. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its evaluation. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Role of Tumor-Initiating Cells and ALDH1A1
Tumor-initiating cells are characterized by their stem-cell-like properties of self-renewal and differentiation, which drive tumor growth and heterogeneity.[1] A crucial enzyme for TIC function is Aldehyde Dehydrogenase (ALDH), a superfamily of NAD(P)+-dependent enzymes that metabolize aldehydes to their corresponding carboxylic acids.[2] Of the 19 human ALDH isoforms, ALDH1A1 is a primary isoform implicated in the CSCs of solid tumors.[3] High ALDH activity, often attributed to ALDH1A1, is a hallmark of TICs and is associated with poor prognosis in various cancers, including gynecologic, breast, head and neck, and pancreatic cancers.[1][3]
ALDH1A1 contributes to the TIC phenotype through several mechanisms:
-
Detoxification: It protects cells from cytotoxic aldehydes generated by chemotherapy or oxidative stress.[4]
-
Redox Homeostasis: It helps maintain the cellular redox balance, which is critical for CSC survival.[4]
-
Retinoid Signaling: It participates in the synthesis of retinoic acid, a key signaling molecule involved in cell differentiation and proliferation.
Given its central role in TIC biology, ALDH1A1 has emerged as a compelling therapeutic target. This compound was developed as a potent and selective inhibitor of ALDH1A1 to specifically target this cancer stem cell population.[3][5]
This compound: Mechanism of Action and Selectivity
This compound is an orally bioavailable small molecule designed to selectively inhibit the enzymatic activity of ALDH1A1.[5][6] Its high potency and selectivity make it a valuable tool for investigating the role of ALDH1A1 in cancer and a promising candidate for therapeutic development.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound has been quantified against various ALDH isoforms. The half-maximal inhibitory concentration (IC50) values demonstrate its high selectivity for ALDH1A1.
| Target Isoform | IC50 Value (nM) | IC50 Value (µM) | Reference |
| Human ALDH1A1 | 7 | 0.007 | [5][6][7] |
| Human ALDH1A3 | - | 16.4 | [6] |
| Human ALDH2 | - | 21.5 | [6] |
Preclinical Efficacy in Targeting Tumor-Initiating Cells
Preclinical studies have demonstrated the potential of this compound to inhibit cancer cell growth, particularly in models enriched with TICs. The compound has shown efficacy both as a single agent and in combination with conventional chemotherapy.
Quantitative Data: Cellular Activity of this compound
The following table summarizes the cellular efficacy of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration | Result | Reference |
| OV-90 | Ovarian | Aldefluor Assay | IC50 | - | 0.161 ± 0.038 µM | [6] |
| MIA PaCa-2 | Pancreatic | Aldefluor Assay | IC50 | - | 0.077 ± 0.040 µM | [6] |
| HT-29 | Colon | Aldefluor Assay | IC50 | - | 0.048 ± 0.022 µM | [6] |
| OV-90 | Ovarian | Cell Viability | EC50 | 100, 10, 1, 0.1 µM (6 days) | 45.6 µM | [6] |
| SKOV-3-TR | Paclitaxel-Resistant Ovarian | Spheroid Formation | - | - | Inhibition of 3D spheroid cultures | [4] |
| SKOV-3-TR | Paclitaxel-Resistant Ovarian | Combination Therapy | IC50 (Paclitaxel) | 0 µM (DMSO) | 1202 nM | [6] |
| 1 µM | 924 nM | [6] | ||||
| 3 µM | 870 nM | [6] | ||||
| 10 µM | 411 nM | [6] | ||||
| 20 µM | 102 nM | [6] | ||||
| 30 µM | 31.8 nM | [6] |
These results indicate that this compound effectively inhibits ALDH activity in cancer cells and can sensitize chemoresistant cells to paclitaxel.[4][6]
Signaling Pathways and Experimental Workflows
Diagram: ALDH1A1 Signaling in TICs and this compound Inhibition
Caption: Mechanism of ALDH1A1 in TICs and its inhibition by this compound.
Diagram: Experimental Workflow for this compound Evaluation
Caption: Workflow for in vitro evaluation of this compound's effect on cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on standard techniques used to evaluate ALDH inhibitors like this compound.
ALDH Activity Measurement (Aldefluor Assay)
The Aldefluor assay is a widely used method to identify and isolate cells with high ALDH activity.[3]
-
Principle: The assay utilizes a fluorescent, non-toxic ALDH substrate, BAAA (BODIPY™-aminoacetaldehyde), which freely diffuses into intact cells. In the presence of ALDH, BAAA is converted to a negatively charged product, BAA (BODIPY™-aminoacetate), which is retained inside the cell, causing it to become brightly fluorescent. The fluorescence intensity is proportional to ALDH activity.[3]
-
Protocol:
-
Prepare a single-cell suspension from the cancer cell line of interest.
-
Resuspend cells in Aldefluor assay buffer.
-
For each sample, prepare two tubes: one "test" sample and one "control" sample.
-
Add the activated Aldefluor reagent to the "test" sample.
-
Add the activated Aldefluor reagent plus a specific ALDH inhibitor (e.g., DEAB) to the "control" sample. This control is used to establish the baseline fluorescence and define the ALDH-positive region.
-
Incubate both tubes at 37°C for 30-60 minutes.
-
Centrifuge the cells and resuspend them in fresh, cold assay buffer.
-
Analyze the cells using a flow cytometer. The ALDH-positive (ALDHbright) population is identified as the group of cells in the "test" sample that exhibits higher fluorescence than the corresponding cells in the "control" sample.
-
To determine the IC50 of this compound, perform the assay with varying concentrations of the inhibitor and measure the reduction in the ALDHbright population or mean fluorescence intensity.
-
Cell Viability Assay
-
Principle: To determine the effect of this compound on cell proliferation and cytotoxicity, a standard viability assay (e.g., MTT, MTS, or CellTiter-Glo®) is used.
-
Protocol:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours to 6 days).[6]
-
Add the viability reagent (e.g., MTT or CellTiter-Glo® reagent) to each well according to the manufacturer's instructions.
-
Incubate as required for colorimetric or luminescent development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the EC50 value.
-
Spheroid Formation Assay
-
Principle: This assay assesses the self-renewal capacity of TICs, a key stem-like property. TICs can form three-dimensional, non-adherent spherical colonies (spheroids) in serum-free media.
-
Protocol:
-
Prepare a single-cell suspension of the cancer cells.
-
Plate the cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment plates or dishes.
-
Culture the cells in serum-free stem cell media supplemented with growth factors (e.g., EGF, bFGF).
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate for 7-14 days, allowing spheroids to form.
-
Quantify the number and size of spheroids formed in each well using a microscope.
-
Calculate the percentage of spheroid formation inhibition relative to the control.
-
Clinical Perspective and Future Directions
While preclinical data are promising, this compound has not yet been evaluated in clinical trials.[2][8] The development of a highly selective ALDH1A1 inhibitor like this compound is advantageous from a safety perspective, as ALDH1A1 has been shown to be dispensable for normal stem cell function in mice.[9] This contrasts with broader-spectrum ALDH inhibitors that may have off-target effects.[9]
Future research should focus on:
-
In Vivo Efficacy: Evaluating this compound in preclinical animal models of various cancers to assess its systemic bioavailability, anti-tumor efficacy, and impact on metastasis.[2]
-
Biomarker Development: Identifying patient populations most likely to respond to ALDH1A1 inhibition by analyzing ALDH1A1 expression levels in tumors.
-
Combination Therapies: Further exploring synergistic combinations with standard-of-care chemotherapies and targeted agents to overcome drug resistance.
Conclusion
This compound is a potent and selective ALDH1A1 inhibitor that demonstrates significant potential in targeting tumor-initiating cells. By disrupting a key enzyme responsible for chemoresistance and the stem-like properties of cancer cells, this compound has shown promising preclinical activity, reducing cancer cell viability, inhibiting spheroid formation, and enhancing the efficacy of chemotherapy. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic application of this compound in oncology.
References
- 1. Targeting ALDHbright human carcinoma initiating cells with ALDH1A1- specific CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Multi-Isoform ALDH Inhibitor Effective as an Antimelanoma Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Aldehyde Dehydrogenases to Eliminate Cancer Stem Cells in Gynecologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Aldehyde Dehydrogenase (ALDH) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]
- 9. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Profile of NCT-506: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the preliminary in vitro studies of NCT-506, a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1). The data herein is compiled from publicly available research to facilitate further investigation and drug development efforts.
Core Mechanism and Activity
This compound is an orally bioavailable, quinoline-based small molecule inhibitor of ALDH1A1.[1][2] It has demonstrated potent and selective inhibition of the ALDH1A1 isoform, which is a key enzyme implicated in cancer cell chemoresistance, stemness, and proliferation.[3][4] The overexpression of ALDH1A1 is a biomarker in various cancers, making it a compelling therapeutic target.[3][5]
Signaling Pathway Context
ALDH1A1 is a critical enzyme in the detoxification of aldehydes and the biosynthesis of retinoic acid, a potent signaling molecule that regulates cell differentiation, proliferation, and apoptosis. In cancer stem cells (CSCs), elevated ALDH1A1 activity contributes to resistance to chemotherapy and promotes self-renewal. By inhibiting ALDH1A1, this compound is hypothesized to disrupt these pro-tumorigenic pathways, thereby sensitizing cancer cells to cytotoxic agents and reducing their stem-like characteristics.
Quantitative In Vitro Data
The following tables summarize the inhibitory and cytotoxic activities of this compound across various assays and cell lines.
Enzymatic Inhibition
| Target Isoform | IC50 (µM) |
| hALDH1A1 | 0.007 ± 0.001[6] |
| hALDH1A3 | 16.4 ± 3.99[6] |
| hALDH2 | 21.5[6] |
Cell-Based ALDH Inhibition (Aldefluor Assay)
| Cell Line | Cancer Type | IC50 (µM) |
| MIA PaCa-2 | Pancreatic | 0.077 ± 0.040[6] |
| OV-90 | Ovarian | 0.161 ± 0.038[6] |
| HT-29 | Colon | 0.048 ± 0.022[6] |
Cell Viability and Cytotoxicity
| Cell Line | Assay Type | Parameter | Value (µM) |
| OV-90 | Cell Viability (6 days) | EC50 | 45.6[6] |
| SKOV-3-TR | Combination with Paclitaxel (100 nM) | EC50 | 11.2[6] |
Potentiation of Paclitaxel Cytotoxicity in SKOV-3-TR Cells
| This compound Concentration (µM) | Paclitaxel IC50 (nM) |
| 0 (DMSO) | 1202[6] |
| 1 | 924[6] |
| 3 | 870[6] |
| 10 | 411[6] |
| 20 | 102[6] |
| 30 | 31.8[6] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are outlined below.
ALDH Enzymatic Activity Assay
This protocol is a generalized procedure for measuring the inhibition of ALDH isoenzymes.
-
Reaction Mixture Preparation : Prepare a reaction buffer (e.g., 25 mM BES, pH 7.5).
-
Component Assembly : In a suitable microplate, combine the ALDH enzyme (100–200 nM), NAD+ (200 µM), and varying concentrations of this compound (or DMSO as a control) in the reaction buffer. The final DMSO concentration should be kept constant (e.g., 1%).[4]
-
Pre-incubation : Incubate the mixture for a defined period (e.g., 2 minutes) at a controlled temperature (e.g., 25 °C).[4]
-
Reaction Initiation : Initiate the reaction by adding the aldehyde substrate (e.g., 100 µM propionaldehyde).[4]
-
Data Acquisition : Monitor the increase in NADH fluorescence or absorbance (e.g., excitation at 340 nm, emission at 460 nm) over time.
-
Data Analysis : Calculate the initial reaction rates. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Aldefluor Cell-Based Assay
This assay measures the intracellular ALDH activity in live cells.
-
Cell Preparation : Harvest and wash the desired cancer cell lines (e.g., MIA PaCa-2, OV-90).
-
Inhibitor Treatment : Resuspend the cells in Aldefluor assay buffer and treat with varying concentrations of this compound for a specified duration.
-
Substrate Addition : Add the activated Aldefluor substrate to the cell suspension. A parallel sample should be treated with the specific ALDH inhibitor DEAB to serve as a negative control for gating.
-
Incubation : Incubate the cells at 37°C for 30-60 minutes to allow for the conversion of the substrate by intracellular ALDH.
-
Flow Cytometry : Analyze the cell population using a flow cytometer. The ALDH-positive population is identified by its bright fluorescence, which is absent in the DEAB-treated control.
-
Data Analysis : Quantify the percentage of ALDH-positive cells or the mean fluorescence intensity. Determine the IC50 of this compound by plotting the reduction in ALDH activity against the inhibitor concentration.
Cell Viability and Combination Index Assays
These assays determine the effect of this compound on cell proliferation, alone or in combination with other agents.
-
Cell Seeding : Seed cells (e.g., OV-90, SKOV-3-TR) in 96-well plates and allow them to adhere overnight.
-
Drug Treatment : Treat the cells with a serial dilution of this compound, a second drug (e.g., Paclitaxel), or a combination of both. Include a vehicle control (DMSO).
-
Incubation : Incubate the plates for a prolonged period (e.g., 6 days for single-agent viability).[6]
-
Viability Assessment : Measure cell viability using a standard method such as MTS, MTT, or a cell-titer glow assay.
-
Data Analysis : Normalize the results to the vehicle control. Calculate EC50 or IC50 values by fitting the data to a dose-response curve. For combination studies, synergy can be calculated using the Chou-Talalay method to determine a Combination Index (CI).
Key Findings and Implications
-
Potent and Selective ALDH1A1 Inhibition : this compound demonstrates nanomolar potency against the ALDH1A1 isoform, with significant selectivity over other ALDH isoforms like 1A3 and 2.[6]
-
Cellular Target Engagement : The compound effectively inhibits intracellular ALDH activity in various cancer cell lines, confirming its cell permeability and target engagement.[1][6]
-
Synergy with Chemotherapy : this compound significantly potentiates the cytotoxic effects of paclitaxel in a paclitaxel-resistant ovarian cancer cell line (SKOV-3-TR), suggesting its potential to overcome chemoresistance.[1][6]
-
Inhibition of Spheroid Formation : Studies have shown that this compound can inhibit the formation of 3D spheroid cultures of OV-90 cancer cells, a key characteristic of cancer stem cells.[1][3][5]
These preliminary in vitro findings underscore the potential of this compound as a targeted therapeutic agent for cancers with high ALDH1A1 expression. Further studies are warranted to explore its in vivo efficacy and safety profile.
References
- 1. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Multi-Isoform ALDH Inhibitor Effective as an Antimelanoma Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for NCT-506 in 3D Spheroid Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid cultures are increasingly utilized in cancer research and drug development as they more accurately mimic the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) cell cultures. Aldehyde dehydrogenase 1A1 (ALDH1A1) is a key enzyme implicated in cancer stem cell (CSC) biology, contributing to therapy resistance and tumor recurrence. NCT-506 is a potent and selective, orally bioavailable inhibitor of ALDH1A1, making it a valuable tool for investigating the role of ALDH1A1 in tumor progression and for evaluating novel therapeutic strategies.[1]
These application notes provide a detailed protocol for utilizing this compound in 3D spheroid culture experiments, focusing on ovarian cancer cell lines as a primary example. The provided methodologies can be adapted for other cancer types with known ALDH1A1 involvement.
Data Presentation
The following tables summarize the quantitative data available for this compound's activity, providing a reference for experimental design.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line | Assay Type |
| ALDH1A1 | 7 | - | Enzyme Assay |
| ALDH1A3 (human) | 16,400 | - | Enzyme Assay |
| ALDH2 (human) | 21,500 | - | Enzyme Assay |
| ALDH Activity | 77 ± 40 | MIA PaCa-2 | Aldefluor Cell-Based Assay |
| ALDH Activity | 161 ± 38 | OV-90 | Aldefluor Cell-Based Assay |
| ALDH Activity | 48 ± 22 | HT-29 | Aldefluor Cell-Based Assay |
Source:[1]
Table 2: Cytotoxicity of this compound in Ovarian Cancer Cell Lines
| Cell Line | Culture Condition | Treatment Duration | EC50 (µM) | Notes |
| OV-90 | 3D Spheroid | 6 days | 45.6 | Assessed by CellTiter-Glo assay.[1] |
| SKOV-3-TR | 2D Monolayer | Not Specified | - | This compound enhances paclitaxel cytotoxicity. |
Table 3: this compound in Combination with Paclitaxel in Paclitaxel-Resistant Ovarian Cancer Cells (SKOV-3-TR)
| This compound Concentration (µM) | Paclitaxel IC50 (nM) |
| 0 (DMSO) | 1202 |
| 1 | 924 |
| 3 | 870 |
| 10 | 411 |
| 20 | 102 |
| 30 | 31.8 |
Source:[1]
Experimental Protocols
This section outlines a detailed methodology for conducting 3D spheroid culture experiments with this compound.
Protocol 1: 3D Spheroid Formation and this compound Treatment
Materials:
-
Ovarian cancer cell lines (e.g., OV-90, OVCAR3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
This compound (stock solution prepared in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Preparation:
-
Culture ovarian cancer cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
-
Spheroid Seeding:
-
Dilute the cell suspension to a final concentration of 2,000 cells per 200 µL of medium.
-
Seed 200 µL of the cell suspension into each well of a ULA 96-well plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2. Spheroids should form within 24-72 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. Suggested starting concentrations for OV-90 cells are 45 µM (low dose) and 100 µM (high dose). A dose-response curve is recommended to determine the optimal concentration for your specific cell line.
-
After spheroid formation (Day 3), carefully remove 100 µL of medium from each well and replace it with 100 µL of the medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Replenish the treatment every 48 hours by repeating the half-medium change.
-
Incubate the spheroids for the desired treatment duration (e.g., 6-7 days).
-
Protocol 2: Analysis of Spheroid Growth and Viability
Materials:
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
Cell viability assay reagent (e.g., CellTiter-Glo® 3D Cell Viability Assay)
-
Luminometer
Procedure:
-
Spheroid Size Measurement (Non-destructive):
-
At designated time points (e.g., daily or every other day), capture brightfield images of the spheroids in each well using an inverted microscope.
-
Use image analysis software to measure the diameter or area of each spheroid. Spheroid volume can be calculated using the formula V = (4/3)πr³.
-
Plot the average spheroid size over time to assess growth kinetics.
-
-
Cell Viability Assessment (End-point):
-
At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions.
-
For the CellTiter-Glo® 3D assay, add the reagent directly to the wells, incubate, and measure luminescence.
-
Normalize the results to the vehicle-treated control group to determine the percentage of viable cells.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
This compound inhibits ALDH1A1, a key enzyme in the Retinoic Acid (RA) signaling pathway. This pathway is known to crosstalk with other critical cancer-related pathways, such as Wnt/β-catenin.
Caption: this compound inhibits ALDH1A1, blocking retinoic acid synthesis.
Caption: Wnt signaling can regulate ALDH1A1 expression.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for assessing the effect of this compound on 3D spheroids.
References
Application Notes and Protocols: Synergistic Antitumor Effects of NCT-506 and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel is a potent chemotherapeutic agent that stabilizes microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2][3][4] However, intrinsic and acquired resistance remains a significant clinical challenge. Aldehyde dehydrogenase (ALDH), particularly the ALDH1A1 isoform, is implicated in cancer stem cell (CSC) maintenance and chemoresistance. Elevated ALDH activity is often associated with poor prognosis and resistance to conventional therapies, including paclitaxel.[5][6]
NCT-506 is a potent and selective inhibitor of ALDH1A1.[7] By targeting the ALDH-positive cancer cell population, this compound has the potential to overcome paclitaxel resistance and enhance its therapeutic efficacy. These application notes provide detailed protocols for investigating the synergistic effects of this compound and paclitaxel in cancer cell lines, focusing on the assessment of cell viability, apoptosis, and cell cycle distribution.
Data Presentation
The combination of this compound and paclitaxel has demonstrated synergistic effects in reducing cancer cell viability. The following tables summarize the quantitative data from in vitro studies on paclitaxel-resistant (SKOV-3-TR) and other cancer cell lines.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | Value |
| OV-90 | Cell Viability | EC50 | 45.6 µM |
| MIA PaCa-2 | Aldefluor | IC50 | 0.077 ± 0.040 µM |
| OV-90 | Aldefluor | IC50 | 0.161 ± 0.038 µM |
| HT-29 | Aldefluor | IC50 | 0.048 ± 0.022 µM |
Data from MedchemExpress.[7]
Table 2: Synergistic Effect of this compound and Paclitaxel in SKOV-3-TR Cells
| This compound Concentration (µM) | Paclitaxel IC50 (nM) |
| 0 (DMSO) | 1202 |
| 1 | 924 |
| 3 | 870 |
| 10 | 411 |
| 20 | 102 |
| 30 | 31.8 |
Data from MedchemExpress.[7]
Table 3: Combined Treatment Effect on Cell Viability in SKOV-3-TR Cells
| Treatment | Endpoint | Value |
| This compound in combination with 100 nM Paclitaxel | EC50 | 11.2 µM |
Data from MedchemExpress.[7]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound and paclitaxel, alone and in combination, on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., SKOV-3-TR)
-
Complete culture medium
-
96-well plates
-
This compound
-
Paclitaxel
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and paclitaxel in culture medium. For combination studies, prepare a matrix of concentrations. Replace the medium with 100 µL of medium containing the compounds or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[3][8]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine IC50 and EC50 values using appropriate software.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is to quantify apoptosis induced by the combination treatment using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Paclitaxel
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, paclitaxel, the combination, or vehicle control for the desired time period (e.g., 24-48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.[9][10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[9] Live cells will be Annexin V-FITC and PI negative, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V-FITC and PI positive.[10]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of the combination treatment on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Paclitaxel
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[12][13]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Proposed mechanism of synergy between this compound and paclitaxel.
Caption: General experimental workflow for studying drug combination effects.
Caption: ALDH-mediated paclitaxel resistance pathway.
References
- 1. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Aldehyde Dehydrogenases: Not Just Markers, but Functional Regulators of Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. kumc.edu [kumc.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for NCT-506 Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the engagement of a drug candidate with its intracellular target protein in a physiologically relevant context.[1][2] This technique is based on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[3][4] By subjecting cells or cell lysates to a temperature gradient, the aggregation and precipitation of unbound proteins can be differentiated from the stabilized, soluble ligand-bound proteins.[5][6]
NCT-506 is a potent and orally bioavailable inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer cell stemness, drug resistance, and metabolism.[7][8][9] Overexpression of ALDH1A1 is associated with poor prognosis in several cancers.[8] Therefore, confirming the direct binding of this compound to ALDH1A1 within the cellular environment is a critical step in its development as a therapeutic agent. These application notes provide a detailed protocol for performing a CETSA experiment to assess the target engagement of this compound with ALDH1A1.
Principle of the Assay
The core principle of CETSA lies in the ligand-induced thermal stabilization of a target protein. When cells are heated, proteins begin to denature and aggregate at their respective melting temperatures (Tm). The binding of a ligand, such as this compound to ALDH1A1, increases the energetic barrier for unfolding, thus elevating the protein's melting temperature. This thermal shift (ΔTm) can be detected by quantifying the amount of soluble target protein remaining after heat treatment at various temperatures. The stabilized protein will remain in the soluble fraction at higher temperatures compared to the unbound protein.[3][10][11]
There are two primary experimental formats for CETSA:
-
Thermal Shift (Melt Curve) CETSA: Cells are treated with a fixed concentration of the compound or vehicle control and then subjected to a range of temperatures. The amount of soluble target protein is plotted against temperature to generate a melting curve, allowing for the determination of the apparent melting temperature (Tagg) and the thermal shift upon ligand binding.[3]
-
Isothermal Dose-Response CETSA (ITDR-CETSA): Cells are treated with varying concentrations of the compound and heated at a single, fixed temperature (typically a temperature that causes significant, but not complete, denaturation of the unbound protein). This format allows for the determination of the compound's potency in stabilizing the target protein, often expressed as an EC50 value.[12]
Data Presentation
The following tables summarize the key quantitative data for this compound and its interaction with ALDH1A1, as determined by CETSA and other assays.
Table 1: this compound Inhibitory Activity
| Target | IC50 (nM) | Assay Type | Reference |
| hALDH1A1 | 7 ± 1 | Enzymatic Assay | [7] |
| hALDH1A3 | 16,400 ± 3,990 | Enzymatic Assay | [7] |
| hALDH2 | 21,500 | Enzymatic Assay | [7] |
Table 2: this compound Cellular Activity
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| OV-90 | Aldefluor Assay | IC50 | 0.161 ± 0.038 | [7] |
| MIA PaCa-2 | Aldefluor Assay | IC50 | 0.077 ± 0.040 | [7] |
| HT-29 | Aldefluor Assay | IC50 | 0.048 ± 0.022 | [7] |
| OV-90 | Cell Viability (3D Spheroid) | EC50 | 45.6 | [7] |
Table 3: this compound CETSA Target Engagement Data
| Cell Line | Target Protein | Thermal Shift (ΔTm) | ITDR-CETSA Temperature | ITDR-CETSA EC50 (µM) | Reference |
| OV-90 | ALDH1A1 | 3-4 °C | 70 °C | 2 - 5.6 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a Western blot-based CETSA to evaluate the target engagement of this compound with ALDH1A1 in adherent cells.
Materials and Reagents
-
Cell Line: OV-90 (ovarian cancer cell line) or other cell line endogenously expressing ALDH1A1.
-
Culture Medium: Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compound: this compound (stock solution in DMSO).
-
Vehicle Control: Dimethyl Sulfoxide (DMSO).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: PBS with 0.4% NP-40 and protease inhibitor cocktail.
-
Protein Quantification Assay: BCA or Bradford assay.
-
SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS.
-
Western Blot Reagents:
-
Transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody: Rabbit anti-ALDH1A1.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Loading Control Antibody: Mouse anti-β-actin.
-
Chemiluminescent substrate (ECL).
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2).
-
PCR tubes (0.2 mL).
-
Thermal cycler with a temperature gradient function.
-
Microcentrifuge.
-
SDS-PAGE and Western blotting apparatus.
-
Imaging system for chemiluminescence detection.
-
Protocol for Thermal Shift (Melt Curve) CETSA
-
Cell Culture and Treatment: a. Seed OV-90 cells in a 10 cm dish and grow to 80-90% confluency. b. Treat the cells with the desired concentration of this compound (e.g., 10 µM) or an equivalent volume of DMSO (vehicle control) for 1-2 hours in the cell culture incubator.
-
Cell Harvesting and Preparation: a. After treatment, aspirate the medium and wash the cells once with PBS. b. Detach the cells using trypsin-EDTA, then neutralize with culture medium. c. Pellet the cells by centrifugation at 300 x g for 5 minutes. d. Wash the cell pellet twice with PBS to remove any residual medium. e. Resuspend the cell pellet in PBS to a final concentration of approximately 1-2 x 10^7 cells/mL.
-
Heat Treatment: a. Aliquot 50-100 µL of the cell suspension into PCR tubes for each temperature point. b. Place the PCR tubes in a thermal cycler pre-heated to the desired temperatures. A typical temperature range for a melt curve is 40°C to 70°C, with 2-4°C increments. c. Heat the samples for 3 minutes at the specified temperatures, followed by a 3-minute cooling step at room temperature.
-
Cell Lysis and Protein Extraction: a. After cooling, add an equal volume of lysis buffer to each PCR tube. b. Vortex the tubes vigorously and incubate on ice for 15-30 minutes with intermittent vortexing to ensure complete lysis. c. Pellet the precipitated proteins and cell debris by centrifugation at 20,000 x g for 20 minutes at 4°C. d. Carefully collect the supernatant, which contains the soluble protein fraction, and transfer to a new set of tubes.
-
Protein Quantification and Western Blot Analysis: a. Determine the protein concentration of the soluble fraction for each sample using a BCA or Bradford assay. b. Normalize the protein concentration for all samples. c. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes. d. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with blocking buffer for 1 hour at room temperature. g. Incubate the membrane with the primary antibody against ALDH1A1 overnight at 4°C. h. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again and add the ECL substrate. j. Detect the chemiluminescent signal using an imaging system. k. Strip the membrane and re-probe for a loading control (e.g., β-actin) to ensure equal protein loading.
-
Data Analysis: a. Quantify the band intensities for ALDH1A1 at each temperature point using image analysis software. b. Normalize the band intensities to the loading control. c. Plot the normalized band intensities against the corresponding temperatures to generate the melting curves for both the this compound treated and vehicle-treated samples. d. Determine the apparent melting temperature (Tagg) and the thermal shift (ΔTm) induced by this compound.
Protocol for Isothermal Dose-Response (ITDR) CETSA
-
Cell Culture and Treatment: a. Seed OV-90 cells as described above. b. Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 50 µM) and a vehicle control for 1-2 hours.
-
Cell Harvesting and Heat Treatment: a. Harvest and prepare the cells as described for the melt curve protocol. b. Heat all samples at a single, pre-determined temperature (e.g., 70°C for ALDH1A1 in OV-90 cells) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step.
-
Lysis, Protein Extraction, and Western Blot: a. Follow the same procedures for cell lysis, protein extraction, quantification, and Western blotting as outlined in the melt curve protocol.
-
Data Analysis: a. Quantify the band intensities for ALDH1A1 for each this compound concentration. b. Normalize the band intensities to the loading control. c. Plot the normalized band intensities against the logarithm of the this compound concentration. d. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
ALDH1A1 Signaling Pathway
Caption: ALDH1A1 catalyzes the conversion of retinal to retinoic acid, a key signaling molecule.
CETSA Experimental Workflow
Caption: A stepwise workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 5. annualreviews.org [annualreviews.org]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. ALDH1A1 in breast cancer: A prospective target to overcome therapy resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. news-medical.net [news-medical.net]
Determining the Potency of ALDH1A1 Inhibition in Ovarian Cancer: Application Notes and Protocols for NCT-506
For Immediate Release
[City, State] – [Date] – In the ongoing effort to develop more effective treatments for ovarian cancer, targeting the cancer stem cell population has emerged as a critical strategy. NCT-506, a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), a key enzyme in cancer stem cell function, is a promising therapeutic candidate. This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various ovarian cancer cell lines, offering a valuable resource for researchers, scientists, and drug development professionals.
Introduction
Ovarian cancer remains a significant cause of mortality among gynecological cancers, largely due to late-stage diagnosis and the development of chemoresistance. A subpopulation of cells within tumors, known as cancer stem cells (CSCs), are thought to be a driving force behind tumor recurrence and resistance to therapy. ALDH1A1 is a well-established marker for ovarian CSCs, and its high activity is associated with poor prognosis. This compound is a small molecule inhibitor that specifically targets ALDH1A1, thereby offering a potential avenue to eliminate the CSC population and overcome chemoresistance.
The IC50 value, which represents the concentration of a drug that is required for 50% inhibition of a biological process, is a critical parameter for evaluating the potency of a compound. This document outlines the necessary protocols to determine the IC50 of this compound in ovarian cancer cell lines, presents available data, and illustrates the underlying signaling pathway.
Data Presentation: IC50 of this compound in Ovarian Cancer Cell Lines
The following table summarizes the available data on the inhibitory and cytotoxic concentrations of this compound in select ovarian cancer cell lines. It is important to note the different methodologies used to obtain these values, as they measure different biological endpoints.
| Cell Line | Assay Type | Endpoint Measured | Value (µM) | Citation(s) |
| OV-90 | Aldefluor Assay | ALDH1A1 Enzyme Activity | 0.161 ± 0.038 | [1] |
| OV-90 | Cell Viability Assay (6 days) | Cell Viability (EC50) | 45.6 | [1] |
| SKOV-3-TR | Cell Viability Assay | Cell Viability (EC50) | 11.2 (in combination with 100 nM Paclitaxel) | [1] |
| OVCAR3 | N/A | N/A | Data not available | |
| OVCAR8 | N/A | N/A | Data not available |
Note: The IC50 for the enzymatic inhibition of purified ALDH1A1 by this compound is 7 nM[1].
Experimental Protocols
Cell Culture and Maintenance
A panel of human ovarian cancer cell lines (e.g., OVCAR-3, OVCAR-5, SKOV-3, A2780, OV-90) should be used to assess the efficacy of this compound.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells should be passaged upon reaching 80-90% confluency.
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound powder in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Determination of IC50 using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining the IC50 of a compound.
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in culture medium (e.g., ranging from 0.01 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 48, 72, or 96 hours).
-
-
MTT Assay Procedure:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Mechanism of Action: Inhibition of the ALDH1A1-Retinoic Acid Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting ALDH1A1, a critical enzyme in the retinoic acid (RA) signaling pathway. ALDH1A1 catalyzes the oxidation of retinal to retinoic acid. Retinoic acid then binds to nuclear receptors (RAR and RXR), which act as transcription factors to regulate the expression of genes involved in cell differentiation, proliferation, and apoptosis. In ovarian cancer stem cells, high ALDH1A1 activity contributes to their survival and resistance to chemotherapy. By inhibiting ALDH1A1, this compound disrupts this pathway, leading to a reduction in the cancer stem cell population and potentially re-sensitizing the cancer cells to conventional therapies.
References
Application Notes and Protocols: NCT-506 Treatment for Inducing Cisplatin Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin is a cornerstone of chemotherapy for various solid tumors; however, its efficacy is often limited by the development of drug resistance. A growing body of evidence points to the role of cancer stem cells (CSCs) and specific molecular pathways in mediating this resistance. One such pathway involves the enzyme Aldehyde Dehydrogenase 1A1 (ALDH1A1), which is overexpressed in several cancer types and is associated with a poor prognosis and resistance to chemotherapy.[1][2] NCT-506 is a potent and selective small molecule inhibitor of ALDH1A1, and its ability to modulate chemotherapy sensitivity presents a promising avenue for overcoming cisplatin resistance.
These application notes provide a comprehensive overview of the use of this compound to enhance cisplatin sensitivity in cancer cells. We detail the underlying mechanism of action, provide quantitative data on its efficacy, and offer detailed protocols for key experiments to evaluate this combination therapy.
Mechanism of Action
This compound exerts its sensitizing effect to cisplatin primarily through the inhibition of ALDH1A1.[3] Elevated ALDH1A1 activity is a hallmark of CSCs and contributes to chemoresistance through several mechanisms, including the detoxification of aldehydes generated by cytotoxic drugs and the regulation of pro-survival signaling pathways.
In the context of cisplatin resistance, the inhibition of ALDH1A1 by this compound is hypothesized to disrupt these protective mechanisms, leading to increased intracellular accumulation of toxic byproducts and enhanced DNA damage by cisplatin. Furthermore, studies have shown that ALDH1A1 depletion can reverse cisplatin resistance by inhibiting the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation.[1]
The oncoprotein c-Myc is another key player in cisplatin resistance. While a direct regulatory link between ALDH1A1 and c-Myc is still under investigation, both are implicated in pathways that promote cell survival and drug resistance. Targeting ALDH1A1 with this compound may indirectly impact c-Myc-driven resistance mechanisms, further contributing to cisplatin sensitization.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of this compound and its synergistic effects with cytotoxic agents. While direct IC50 values for the this compound and cisplatin combination are not yet published, the data presented from analogous compounds and related chemotherapeutics provide a strong rationale for its efficacy.
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Cell Line | Assay | Reference |
| ALDH1A1 | 7 nM | - | Enzymatic Assay | [3] |
| ALDH1A1 | 77 nM | MIA PaCa-2 | Aldefluor Assay | |
| ALDH1A3 | 16.4 µM | - | Enzymatic Assay | [3] |
| ALDH2 | 21.5 µM | - | Enzymatic Assay | [3] |
Table 2: Synergistic Effect of ALDH1A1 Inhibition with Chemotherapy
| ALDH1A1 Inhibitor | Chemotherapeutic Agent | Cell Line | Effect on IC50 | Reference |
| This compound | Paclitaxel | SKOV-3-TR (Paclitaxel-Resistant) | Significant reduction in Paclitaxel IC50 with increasing this compound concentration. | [3] |
| DEAB (ALDH1 Inhibitor) | Cisplatin | A2780-Cp (Cisplatin-Resistant) | IC50 of Cisplatin reduced from 7.2 µM to 3.5 µM. | [4] |
| Disulfiram (ALDH inhibitor) | Cisplatin + Paclitaxel | SKOV3IP1 | Cisplatin IC50 reduced from 22 µM to 0.4 µM in combination. | [5] |
Experimental Protocols
Here we provide detailed protocols for foundational experiments to assess the efficacy of this compound in combination with cisplatin.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of cisplatin in the presence and absence of this compound.
Materials:
-
Cancer cell line of interest (e.g., A2780, A2780-Cp)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in 0.9% NaCl)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of cisplatin in complete medium.
-
Prepare a fixed, non-toxic concentration of this compound in complete medium. A preliminary toxicity assay for this compound alone should be performed to determine this concentration.
-
Aspirate the overnight medium and add 100 µL of the prepared drug solutions to the respective wells (cisplatin alone, this compound alone, and cisplatin + this compound). Include a vehicle control (DMSO).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
Protocol 2: ALDH Activity Assay (ALDEFLUOR™ Assay)
This assay measures the activity of ALDH in live cells, which can be correlated with the presence of a CSC population.
Materials:
-
ALDEFLUOR™ Kit (STEMCELL Technologies)
-
Cancer cell line of interest
-
This compound
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and resuspend cells in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
DEAB Control: For each sample, prepare a control tube containing the cell suspension and the specific ALDH inhibitor DEAB (diethylaminobenzaldehyde), which establishes the baseline fluorescence.
-
This compound Treatment: To the test sample tubes, add this compound at the desired concentration.
-
Substrate Addition: Add the activated ALDEFLUOR™ substrate (BAAA, BODIPY™-aminoacetaldehyde) to all tubes (test and control).
-
Incubation: Incubate all tubes for 30-60 minutes at 37°C, protected from light.
-
Flow Cytometry: Analyze the cells on a flow cytometer. The ALDH-positive population is identified as the brightly fluorescent cells in the test sample that are absent in the DEAB control.
-
Data Analysis: Quantify the percentage of ALDH-positive cells in the presence and absence of this compound.
Protocol 3: Western Blot Analysis for ALDH1A1 and c-Myc
This protocol allows for the detection and semi-quantification of ALDH1A1 and c-Myc protein levels following treatment.
Materials:
-
Cancer cell line of interest
-
This compound and Cisplatin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-ALDH1A1 (e.g., 1:1000 dilution)
-
Mouse anti-c-Myc (e.g., clone 9E10, 1:1000 dilution)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound, cisplatin, or the combination for the desired time. Wash with ice-cold PBS and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize to the loading control.
Visualizations
The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.
Caption: Proposed signaling pathway for this compound-induced cisplatin sensitization.
Caption: General experimental workflow for evaluating this compound and cisplatin combination.
Conclusion
The selective inhibition of ALDH1A1 by this compound represents a promising strategy to overcome cisplatin resistance in cancer. The provided data and protocols offer a solid foundation for researchers to investigate this therapeutic combination further. By elucidating the underlying molecular mechanisms and quantifying the synergistic effects, the development of more effective cancer treatment regimens may be achieved.
References
- 1. Depleted aldehyde dehydrogenase 1A1 (ALDH1A1) reverses cisplatin resistance of human lung adenocarcinoma cell A549/DDP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of ALDH1A1 Gene Knockout on Drug Resistance in Paclitaxel and Topotecan Resistant Human Ovarian Cancer Cell Lines in 2D and 3D Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Measuring ALDH Activity Using the Aldefluor™ Assay Following NCT-506 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aldehyde dehydrogenases (ALDHs) are a family of enzymes responsible for oxidizing both endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1][2][3] High ALDH activity is a well-established marker for cancer stem cells (CSCs) across various tumor types and is associated with therapy resistance and poor prognosis.[4][5][6] The ALDH1A1 isoform, in particular, plays a crucial role in the self-renewal and differentiation of CSCs.[7][8]
NCT-506 is a potent and selective small molecule inhibitor of ALDH1A1 with an IC50 of 7 nM.[9][10][11] By inhibiting ALDH1A1, this compound can sensitize cancer cells to chemotherapy and reduce the CSC population.[8][12][13] The Aldefluor™ assay is a widely used method to identify and quantify the population of cells with high ALDH activity (ALDH bright or ALDHbr) based on a fluorescent, non-immunological detection system.[14][15][16] This application note provides a detailed protocol for utilizing the Aldefluor™ assay to measure the inhibitory effect of this compound on ALDH activity in cancer cell lines.
Principle of the Aldefluor™ Assay
The Aldefluor™ assay utilizes a non-toxic, fluorescent substrate, BAAA (BODIPY™-aminoacetaldehyde), which can freely diffuse into intact cells. In the presence of ALDH, BAAA is converted to BAA (BODIPY™-aminoacetate), a negatively charged fluorescent product that is retained within the cell.[15] The fluorescence intensity is directly proportional to the ALDH activity and can be measured by flow cytometry. A specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), is used to establish the baseline fluorescence and define the ALDH-negative population.[15][17]
Experimental Protocols
Materials
-
Aldefluor™ Kit (e.g., STEMCELL Technologies, Cat. No. 01700)
-
Activated ALDEFLUOR™ Reagent (BAAA)
-
DEAB (N,N-diethylaminobenzaldehyde)
-
ALDEFLUOR™ Assay Buffer
-
-
This compound (MedChemExpress, Cat. No. HY-112105 or other reputable supplier)
-
Cancer cell line of interest (e.g., OV-90, MIA PaCa-2, HT-29)[9]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA or other cell dissociation reagent
-
Flow cytometer
-
Microcentrifuge tubes
-
37°C incubator
This compound Treatment
-
Cell Seeding: Seed cancer cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1 µM, 1 µM, 10 µM, 20 µM, 30 µM).[9]
-
Treatment: Remove the existing culture medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the cells with this compound for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
Aldefluor™ Assay Protocol
This protocol is a general guideline and may require optimization for specific cell types.[14][18]
-
Cell Preparation:
-
Following this compound treatment, harvest the cells by trypsinization.
-
Wash the cells with PBS and perform a cell count.
-
Resuspend the cells in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL. For some cell lines, a lower concentration (e.g., 1-2 x 10^5 cells/mL) may improve the signal.[14]
-
-
Staining:
-
For each experimental condition (different this compound concentrations and vehicle control), prepare two tubes: a "test" tube and a "control" (DEAB) tube.
-
To the "control" tube, add 5 µL of DEAB solution per 1 mL of cell suspension. This will serve as the negative control for ALDH activity.
-
Activate the ALDEFLUOR™ Reagent according to the manufacturer's instructions.
-
Add 5 µL of the activated ALDEFLUOR™ Reagent to the "test" tube for every 1 mL of cell suspension.
-
Immediately after adding the reagent to the "test" tube, transfer half of the cell suspension from the "test" tube to the corresponding "control" tube (already containing DEAB).
-
Incubate both "test" and "control" tubes for 30-60 minutes at 37°C, protected from light. The optimal incubation time may vary between cell types.[14][18]
-
-
Flow Cytometry Analysis:
-
After incubation, centrifuge the cells at 250 x g for 5 minutes.
-
Resuspend the cell pellets in 0.5 mL of fresh, cold ALDEFLUOR™ Assay Buffer.
-
Keep the cells on ice and protected from light until analysis.
-
Analyze the samples on a flow cytometer. The BAA fluorescent product can be detected in the green fluorescence channel (e.g., FITC).
-
Use the "control" (DEAB-treated) sample to set the gate for the ALDH-positive (ALDHbr) population. The ALDHbr population in the "test" sample will be the population of cells with fluorescence intensity greater than the DEAB-treated population.
-
Data Presentation
The inhibitory effect of this compound on ALDH activity can be quantified by measuring the percentage of ALDHbr cells at different drug concentrations.
| Cell Line | Treatment | Concentration (µM) | ALDHbr Population (%) | IC50 (µM) |
| OV-90 | Vehicle (DMSO) | - | [Insert experimental data] | 0.161 ± 0.038[9] |
| This compound | [Insert concentration] | [Insert experimental data] | ||
| MIA PaCa-2 | Vehicle (DMSO) | - | [Insert experimental data] | 0.077 ± 0.040[9] |
| This compound | [Insert concentration] | [Insert experimental data] | ||
| HT-29 | Vehicle (DMSO) | - | [Insert experimental data] | 0.048 ± 0.022[9] |
| This compound | [Insert concentration] | [Insert experimental data] |
Note: The IC50 values presented are from published literature and represent the concentration of this compound that inhibits 50% of ALDH activity in the respective cell lines as measured by the Aldefluor™ assay.[9] Experimental data for the ALDHbr population should be filled in by the researcher.
Visualizations
Caption: Experimental workflow for measuring ALDH activity after this compound treatment.
Caption: Simplified signaling pathway of ALDH1A1 inhibition by this compound.
References
- 1. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 2. protocols.io [protocols.io]
- 3. Development of a Novel Multi-Isoform ALDH Inhibitor Effective as an Antimelanoma Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehyde Dehydrogenase Inhibitors for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALDH1: A potential therapeutic target for cancer stem cells in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeting Aldehyde Dehydrogenases to Eliminate Cancer Stem Cells in Gynecologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Aldehyde dehydrogenase in solid tumors and other diseases: Potential biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aldehyde Dehydrogenase (ALDH) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 12. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
- 15. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 16. stemcell.com [stemcell.com]
- 17. abscience.com.tw [abscience.com.tw]
- 18. stemcell.com [stemcell.com]
Application Notes and Protocols: Western Blot Analysis of ALDH1A1 Expression in Response to NCT-506 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme involved in cellular detoxification, differentiation, and drug resistance. It plays a significant role in the oxidation of retinaldehyde to retinoic acid, a key signaling molecule. Elevated ALDH1A1 expression is often associated with cancer stem cells and is linked to poor prognosis and resistance to chemotherapy in various cancers.
NCT-506 is a potent and selective small molecule inhibitor of ALDH1A1 enzymatic activity. Understanding the effect of this compound on ALDH1A1 protein expression is crucial for elucidating its mechanism of action and its potential as a therapeutic agent. Western blotting is a fundamental technique to semi-quantitatively analyze the expression levels of specific proteins, such as ALDH1A1, in cell lysates or tissue homogenates. This document provides a detailed protocol for performing Western blot analysis to assess ALDH1A1 protein expression following treatment with this compound.
Signaling Pathway of ALDH1A1
ALDH1A1 is a key enzyme in the retinoic acid (RA) signaling pathway. It catalyzes the irreversible oxidation of retinal to RA. RA then binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear hormone receptors. The RA-RAR/RXR complex translocates to the nucleus and binds to retinoic acid response elements (RAREs) on the DNA, thereby regulating the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.
Caption: ALDH1A1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Materials and Reagents
Table 1: Key Reagents and Recommended Dilutions for Western Blotting
| Reagent | Supplier (Example) | Catalog # (Example) | Recommended Dilution |
| Primary Antibody | |||
| Anti-ALDH1A1 Rabbit mAb | Cell Signaling Technology | 54135 | 1:1000 |
| Anti-ALDH1A1 Mouse mAb | Santa Cruz Biotechnology | sc-374149 | 1:100 - 1:1000 |
| Anti-ALDH1A1 Rabbit pAb | Proteintech | 15910-1-AP | 1:1000 - 1:40000 |
| Loading Control Antibody | |||
| Anti-β-Actin Antibody | Any reputable supplier | - | As recommended |
| Anti-GAPDH Antibody | Any reputable supplier | - | As recommended |
| Secondary Antibody | |||
| HRP-linked Anti-Rabbit IgG | Cell Signaling Technology | 7074 | 1:1000 - 1:3000 |
| HRP-linked Anti-Mouse IgG | Cell Signaling Technology | 7076 | 1:1000 - 1:3000 |
| Other Reagents | |||
| This compound | MedChemExpress | HY-112176 | Varies by experiment |
| RIPA Lysis Buffer | Various | - | - |
| Protease Inhibitor Cocktail | Various | - | As recommended |
| Phosphatase Inhibitor Cocktail | Various | - | As recommended |
| BCA Protein Assay Kit | Various | - | - |
| SDS-PAGE Gels | Various | - | - |
| PVDF or Nitrocellulose Membranes | Various | - | - |
| 5% Non-fat Dry Milk or BSA in TBST | - | - | Blocking Buffer |
| Tris-Buffered Saline with Tween-20 (TBST) | - | - | Wash Buffer |
| ECL Western Blotting Substrate | Various | - | - |
Experimental Workflow
Application Notes and Protocols: Flow Cytometry Analysis of Cancer Stem Cells with the ALDH1A1 Inhibitor NCT-506
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer stem cells (CSCs) are a subpopulation of tumor cells characterized by their capacity for self-renewal, differentiation, and resistance to conventional therapies, making them critical targets in oncology drug development. Aldehyde dehydrogenase 1A1 (ALDH1A1) is a key enzyme and a widely recognized marker for CSCs in various malignancies. High ALDH activity is associated with poor prognosis and therapy resistance. NCT-506 is a potent and selective inhibitor of the ALDH1A1 isoform, offering a valuable tool for investigating the role of ALDH1A1 in CSC biology and for the development of targeted anti-cancer therapies.
This document provides detailed application notes and protocols for the analysis of cancer stem cells using this compound in conjunction with flow cytometry.
Mechanism of Action of this compound
This compound is an orally bioavailable small molecule that specifically inhibits the enzymatic activity of ALDH1A1 with high potency.[1][2] By blocking ALDH1A1, this compound disrupts several key functions of cancer stem cells, including detoxification of aldehydes, retinoic acid (RA) signaling, and reactive oxygen species (ROS) management.[3] Inhibition of ALDH1A1 has been shown to reduce the viability of cancer cells, inhibit the formation of 3D spheroid cultures, and potentiate the cytotoxic effects of chemotherapeutic agents like paclitaxel.[2][4]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Enzymatic Assay) | hALDH1A1 | 7 nM | [1][2] |
| hALDH1A3 | 16.4 µM | [1] | |
| hALDH2 | 21.5 µM | [1] | |
| IC50 (ALDEFLUOR Assay) | MIA PaCa-2 (Pancreatic) | 77 nM | [1] |
| OV-90 (Ovarian) | 161 nM | [1] | |
| HT-29 (Colon) | 48 nM | [1] | |
| EC50 (Cell Viability) | OV-90 (Ovarian) | 45.6 µM (6 days) | [1] |
| EC50 (Combination w/ Paclitaxel) | SKOV-3-TR (Ovarian) | 11.2 µM | [1] |
Table 2: Effect of this compound on ALDH-Positive Cancer Stem Cell Population
| Cell Line | Treatment | Concentration | Reduction in ALDH+ Population | Reference |
| OV90 (Ovarian) | This compound | IC50 | Significant reduction | [5] |
| OVCAR3 (Ovarian) | This compound | IC50 | Significant reduction | [5] |
Signaling Pathway
The ALDH1A1 signaling pathway plays a crucial role in maintaining cancer stem cell properties. Its inhibition by this compound disrupts these pathways, leading to a reduction in stemness.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ALDH1A1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disulfiram Transcends ALDH Inhibitory Activity When Targeting Ovarian Cancer Tumor-Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Pharmacokinetic Profiling of NCT-506
Audience: Researchers, scientists, and drug development professionals.
Introduction
NCT-506 is a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme overexpressed in various cancers and associated with cancer stem cells (CSCs).[1][2][3] As a quinoline-based, orally bioavailable compound, understanding its pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a therapeutic agent.[1][4][5] These application notes provide a summary of the preclinical pharmacokinetic data for this compound and detailed protocols for key in vivo and in vitro experiments.
Pharmacokinetic Profile of this compound
The pharmacokinetic properties of this compound have been evaluated in male CD-1 mice following intravenous (IV) and oral (PO) administration.[1][4] The compound was formulated as a solution in 20% HP-β-CD in saline for these studies.[1] Plasma concentrations of this compound were determined using LC-MS/MS.[1]
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Male CD-1 Mice
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax | Data not available in snippets | Data not available in snippets |
| Tmax | 5 min[1] | Data not available in snippets |
| AUC | Data not available in snippets | Data not available in snippets |
| Half-life (t1/2) | Data not available in snippets | Data not available in snippets |
| Clearance (CL) | Data not available in snippets | N/A |
| Volume of Distribution (Vd) | Data not available in snippets | N/A |
| Bioavailability (%) | N/A | Data not available in snippets |
| Note: Detailed quantitative data are reported in Table 7 and Supporting Information Table S3 of the publication "Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity".[1][4] |
Table 2: In Vitro ADME Profile of this compound
| Assay | Result |
| Enzymatic Inhibition (IC50) | ALDH1A1: 7 nM[3][6] |
| Cellular ALDH Inhibition (IC50) | MIA PaCa-2: 0.077 µM, OV-90: 0.161 µM, HT-29: 0.048 µM[6] |
| RLM Stability | Data not available in snippets |
| Note: Further in vitro ADME profiling was conducted, and the detailed results are highlighted in the primary publication.[1][2][5] |
Experimental Protocols
1. In Vivo Pharmacokinetic Study in Mice
This protocol describes the procedure for evaluating the pharmacokinetic profile of this compound in a mouse model.
a. Materials:
-
This compound
-
Vehicle: 20% HP-β-CD in saline
-
Male CD-1 mice
-
Dosing syringes and needles (for IV and PO administration)
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
LC-MS/MS system
b. Experimental Workflow:
Caption: Workflow for the in vivo pharmacokinetic study of this compound in mice.
c. Procedure:
-
Animal Acclimatization: House male CD-1 mice in a controlled environment for at least one week before the experiment.
-
Formulation Preparation: Prepare a solution of this compound in 20% HP-β-CD in saline.
-
Dosing:
-
For intravenous administration, inject 2 mg/kg of the this compound formulation into the tail vein.
-
For oral administration, deliver 10 mg/kg of the formulation via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from the saphenous vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using appropriate software.
2. ALDH1A1 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound.
Caption: Inhibition of the ALDH1A1 signaling pathway by this compound.
3. In Vitro Metabolic Stability Assay (General Protocol)
This protocol provides a general method for assessing the metabolic stability of a compound using rat liver microsomes (RLM).
a. Materials:
-
This compound
-
Rat Liver Microsomes (RLM)
-
NADPH regenerating system
-
Phosphate buffer
-
Acetonitrile (for quenching)
-
LC-MS/MS system
b. Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing RLM and this compound in phosphate buffer.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.
-
Quench Reaction: Immediately stop the reaction in the aliquots by adding cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to determine the remaining concentration of this compound.
-
Data Analysis: Calculate the in vitro half-life and intrinsic clearance of this compound.
Conclusion
Preclinical studies indicate that this compound is an orally bioavailable ALDH1A1 inhibitor with a reasonable drug exposure profile in mice.[1][4] The provided protocols offer a framework for conducting key pharmacokinetic and in vitro ADME studies to further characterize this promising therapeutic candidate. For detailed quantitative pharmacokinetic data, researchers should refer to the primary literature cited.
References
- 1. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldehyde dehydrogenase in solid tumors and other diseases: Potential biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
NCT-506 solubility issues and preparation of stock solutions
Welcome to the technical support center for NCT-506. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility and handling of this compound. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can significantly reduce the solubility of the compound.[1][4]
Q2: I am having difficulty dissolving this compound in DMSO. What can I do?
A2: If you are experiencing solubility issues with this compound in DMSO, please follow these troubleshooting steps:
-
Ensure Anhydrous Conditions: Use a new, sealed vial of anhydrous DMSO.[1][4]
-
Apply Sonication: Use an ultrasonic bath to aid dissolution.[2][3] Short bursts of sonication can help break up compound aggregates.
-
Gentle Warming: Gently warm the solution to 37°C.[2][3] Be cautious with temperature, as excessive heat may degrade the compound.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer. How can I prevent this?
A3: This is a common issue when diluting a compound from an organic solvent into an aqueous medium. Here are some strategies to prevent precipitation:
-
Decrease Final Concentration: The final concentration of this compound in your aqueous medium may be too high. Try using a lower final concentration.[5]
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[6]
-
Vigorous Mixing: Add the stock solution drop-by-drop to the aqueous medium while vigorously vortexing or stirring.[5]
-
Use of Co-solvents: For in vivo studies, co-solvents such as PEG300, Tween-80, or corn oil can be used to maintain solubility.[1]
Q4: What is the stability and proper storage for this compound stock solutions?
A4: Once prepared, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3][6] Recommended storage conditions are as follows:
| Storage Temperature | Duration |
| -20°C | Up to 1 month[1][7][8] |
| -80°C | Up to 6 months[1][3] |
Quantitative Data Summary
The following table summarizes the solubility and inhibitory concentrations of this compound.
| Parameter | Value | Solvent/Conditions |
| Solubility in DMSO | 33.33 mg/mL (69.65 mM)[1][2] | Requires sonication[2][3] |
| IC50 (ALDH1A1) | 7 nM[1][2][3][9] | |
| IC50 (hALDH1A3) | 16.4 µM[1][2][3] | |
| IC50 (hALDH2) | 21.5 µM[1][2][3] | |
| EC50 (OV-90 cells) | 45.6 µM[1][2][3] | 6-day incubation |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid powder
-
Anhydrous DMSO (new, sealed bottle)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder. For 1 mg of this compound (MW: 478.54 g/mol ), the required volume of DMSO for a 10 mM stock is 0.2090 mL.[8]
-
Solvent Addition: Transfer the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO.
-
Dissolution:
-
Sterilization (Optional): If for use in sterile cell culture, the stock solution can be sterilized by passing it through a 0.22 µm PTFE syringe filter.[5]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[3][6]
Protocol 2: Preparation of this compound Working Solution for In Vivo Studies
This protocol provides a formulation for a 2.5 mg/mL working solution.[1]
Materials:
-
25 mg/mL this compound in DMSO stock solution
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Methodology:
-
To prepare 1 mL of working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly. This will result in a clear solution.
Visualizations
Signaling Pathway
Caption: Simplified pathway of ALDH1A1 activity and its inhibition by this compound.
Experimental Workflow
Caption: Step-by-step workflow for preparing this compound stock solutions.
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | ALDH抑制剂 | MCE [medchemexpress.cn]
- 9. This compound | ALDH1A1 inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: Optimizing NCT-506 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NCT-506 in cell viability assays. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer stem cell survival and chemoresistance.[1][2][3][4][5][6][7] It exerts its effects by binding to the ALDH1A1 enzyme, inhibiting its function. The IC50 (half-maximal inhibitory concentration) of this compound for ALDH1A1 is approximately 7 nM.[1][2][3][4][5][6][7]
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
A2: Based on available data, a starting concentration range of 0.1 µM to 100 µM is recommended for initial cell viability experiments.[1][4][6][8] The optimal concentration is highly dependent on the specific cell line and the duration of the assay.
Q3: How long should I incubate cells with this compound?
A3: Incubation times can vary depending on the cell line and experimental goals. Published studies have used incubation periods ranging from 4 to 6 days.[1][4][6][8] A time-course experiment is recommended to determine the optimal incubation period for your specific cell line.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution.[1][6][8] For long-term storage, the stock solution should be stored at -20°C or -80°C.[1][4][6][8] Avoid repeated freeze-thaw cycles.
Q5: Which cell viability assay is most suitable for use with this compound?
A5: Assays that measure metabolic activity, such as the MTT, XTT, or CellTiter-Glo® assays, are commonly used to assess the effect of this compound on cell viability. The Aldefluor™ assay can be used to specifically measure ALDH activity.[1][9]
Data Presentation: this compound Activity in Various Cell Lines
The following tables summarize the reported in vitro activity of this compound across different cancer cell lines.
Table 1: EC50 and IC50 Values of this compound in Cell Viability and ALDH Activity Assays
| Cell Line | Assay Type | Parameter | Value | Incubation Time |
| OV-90 | Cell Viability | EC50 | 45.6 µM | 6 days |
| MIA PaCa-2 | ALDH Activity (Aldefluor) | IC50 | 0.077 µM | Not Specified |
| OV-90 | ALDH Activity (Aldefluor) | IC50 | 0.161 µM | Not Specified |
| HT-29 | ALDH Activity (Aldefluor) | IC50 | 0.048 µM | Not Specified |
Data sourced from MedchemExpress and GlpBio product datasheets.[1][6][8]
Table 2: Effect of this compound in Combination with Paclitaxel in SKOV-3-TR Cells
| This compound Concentration (µM) | Paclitaxel IC50 (nM) |
| 0 (DMSO) | 1202 |
| 1 | 924 |
| 3 | 870 |
| 10 | 411 |
| 20 | 102 |
| 30 | 31.8 |
Data sourced from MedchemExpress and GlpBio product datasheets.[1][6][8]
Experimental Protocols
Detailed Protocol: MTT Assay for Cell Viability with this compound
This protocol provides a step-by-step guide for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Appropriate cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 48, 72, 96, or 144 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
References
- 1. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | ALDH1A1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. xcessbio.com [xcessbio.com]
- 7. medkoo.com [medkoo.com]
- 8. file.glpbio.com [file.glpbio.com]
- 9. protocols.io [protocols.io]
Troubleshooting inconsistent results in NCT-506 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NCT-506, a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that potently and selectively inhibits the enzymatic activity of ALDH1A1.[1][2] ALDH1A1 is a key enzyme in the retinoic acid (RA) signaling pathway, responsible for the oxidation of retinal to RA. By inhibiting ALDH1A1, this compound disrupts RA production, which in turn affects downstream signaling pathways involved in cell differentiation, proliferation, and survival, particularly in cancer stem cells (CSCs) where ALDH1A1 is often overexpressed.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Stock Solutions: Stock solutions of this compound are typically prepared in DMSO.[3] It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[3]
-
Solid Powder: As a solid, this compound should be stored at -20°C.[2]
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO at a concentration of 33.33 mg/mL (69.65 mM); the use of ultrasound may be necessary to achieve complete dissolution.[3] For in vivo studies, specific formulations in PEG300, Tween-80, and saline, or in corn oil, have been described.[1]
Q4: In which cell lines has this compound shown activity?
A4: this compound has demonstrated activity in various cancer cell lines, particularly those with notable ALDH1A1 expression. These include ovarian cancer (OV-90, SKOV-3-TR), pancreatic cancer (MIA PaCa-2), and colon cancer (HT-29) cell lines.[1][3]
Troubleshooting Guide for Inconsistent Results
Inconsistent results in experiments involving this compound can arise from various factors, from compound handling to experimental design and execution. This guide addresses common issues in a question-and-answer format.
Q1: We are observing significant variability in the IC50/EC50 values of this compound between experiments. What could be the cause?
A1: Variability in potency measurements is a common issue and can be attributed to several factors:
-
Compound Stability and Handling:
-
Improper Storage: Ensure that this compound stock solutions are stored at the correct temperature (-80°C for long-term, -20°C for short-term) and that freeze-thaw cycles are minimized.[1][3] Compound degradation can lead to a decrease in potency.
-
Incomplete Solubilization: this compound may require sonication for complete dissolution in DMSO.[3] Incomplete solubilization will result in an inaccurate final concentration in your assay, leading to variability. Always visually inspect for any precipitate before use.
-
-
Cell Line Health and Passage Number:
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase at the time of the experiment. Stressed or unhealthy cells can respond differently to treatment.
-
Passage Number: High passage numbers can lead to phenotypic and genotypic drift, potentially altering the expression of ALDH1A1 and other relevant proteins. It is advisable to use cells within a consistent and low passage number range.
-
-
Assay Conditions:
-
Cell Seeding Density: Inconsistent cell seeding density can lead to variations in the final cell number at the end of the experiment, affecting viability readouts. Optimize and maintain a consistent seeding density.
-
Incubation Time: The duration of this compound treatment can significantly impact the observed effect. Ensure that the incubation time is consistent across all experiments.
-
Q2: The inhibitory effect of this compound in our cell-based assays is lower than expected based on published data. Why might this be?
A2: A lower-than-expected potency can be due to several reasons:
-
ALDH1A1 Expression Levels: this compound is a highly selective inhibitor of ALDH1A1.[2] The potency of this compound is directly correlated with the expression level of ALDH1A1 in the cell line being used. Verify the ALDH1A1 expression in your specific cell line using techniques like Western blotting or qPCR. Cell lines with low or negligible ALDH1A1 expression will be less sensitive to this compound.
-
Presence of Other ALDH Isoforms: While this compound is selective for ALDH1A1, some cell lines may have high expression of other ALDH isoforms (e.g., ALDH1A3, ALDH2) that can also contribute to aldehyde dehydrogenase activity.[1][3] The Aldefluor assay, for instance, can detect activity from multiple ALDH isoforms.
-
Drug Efflux Pumps: Overexpression of drug efflux pumps (e.g., P-glycoprotein) in your cell line can lead to the active removal of this compound from the cells, reducing its intracellular concentration and apparent potency.
Q3: We are having trouble with the Aldefluor assay when testing this compound. The results are not consistent. What should we check?
A3: The Aldefluor assay requires careful optimization. Here are some troubleshooting tips:
-
DEAB Control: The diethylaminobenzaldehyde (DEAB) control is crucial for setting the gate for the ALDH-positive population. Ensure that the DEAB is added to the control tube before the Aldefluor reagent.
-
Cell Concentration: The cell concentration should be optimized for your specific cell line. A concentration that is too high or too low can affect the results.
-
Incubation Time: The optimal incubation time with the Aldefluor reagent can vary between cell types. A time-course experiment (e.g., 30, 45, 60 minutes) is recommended to determine the optimal incubation period for your cells.
-
Cell Viability: The Aldefluor assay should be performed on viable cells. Use a viability dye (e.g., propidium iodide) to exclude dead cells from your analysis.
Quantitative Data Summary
The following tables summarize the reported inhibitory and cytotoxic concentrations of this compound.
Table 1: Inhibitory Concentration (IC50) of this compound against ALDH Isoforms
| ALDH Isoform | IC50 (µM) |
| ALDH1A1 | 0.007 ± 0.001 |
| hALDH1A3 | 16.4 ± 3.99 |
| hALDH2 | 21.5 |
Data sourced from MedchemExpress.[1][3]
Table 2: Cellular Activity of this compound in Different Cancer Cell Lines
| Cell Line | Assay Type | Endpoint | Value (µM) |
| OV-90 | Cell Viability | EC50 | 45.6 |
| MIA PaCa-2 | Aldefluor Cell-Based | IC50 | 0.077 ± 0.040 |
| OV-90 | Aldefluor Cell-Based | IC50 | 0.161 ± 0.038 |
| HT-29 | Aldefluor Cell-Based | IC50 | 0.048 ± 0.022 |
Data sourced from MedchemExpress.[1][3]
Table 3: Potentiation of Paclitaxel Cytotoxicity by this compound in SKOV-3-TR Cells
| This compound Concentration (µM) | Paclitaxel IC50 (nM) |
| 0 (DMSO) | 1202 |
| 1 | 924 |
| 3 | 870 |
| 10 | 411 |
| 20 | 102 |
| 30 | 31.8 |
Data sourced from MedchemExpress.[1][3]
Experimental Protocols
Aldefluor Assay for Measuring ALDH Activity
This protocol is adapted from the manufacturer's instructions for the ALDEFLUOR™ Kit and is intended for the analysis of ALDH activity in cancer cell lines by flow cytometry.
Materials:
-
ALDEFLUOR™ Kit (containing ALDEFLUOR™ Reagent, DEAB Reagent, and Assay Buffer)
-
Cells of interest
-
Standard cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and perform a cell count.
-
Resuspend the cells in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
For each cell sample, label two flow cytometry tubes: one "TEST" and one "CONTROL".
-
To the "CONTROL" tube, add 5 µL of the DEAB Reagent.
-
Add 1 mL of the cell suspension to the "TEST" tube.
-
To the "TEST" tube, add 5 µL of the activated ALDEFLUOR™ Reagent.
-
Immediately mix the "TEST" tube suspension and transfer 0.5 mL to the "CONTROL" tube.
-
-
Incubation:
-
Incubate both the "TEST" and "CONTROL" tubes for 30-60 minutes at 37°C, protected from light. The optimal incubation time should be determined for each cell line.
-
-
Sample Processing:
-
Following incubation, centrifuge the tubes at 250 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 0.5 mL of ALDEFLUOR™ Assay Buffer.
-
Keep the samples on ice and protected from light until analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the "CONTROL" sample to set the gate for the ALDH-negative population.
-
Use this gate to quantify the percentage of ALDH-positive cells in the "TEST" sample.
-
Visualizations
ALDH1A1 Signaling Pathway
References
Potential off-target effects of NCT-506 in cellular assays
Welcome to the technical support resource for NCT-506. This guide provides answers to frequently asked questions and troubleshooting advice to help researchers and scientists address specific issues they might encounter during cellular assays involving this potent ALDH1A1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a potent, selective, and orally bioavailable inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1).[1][2] It exhibits a half-maximal inhibitory concentration (IC₅₀) of 7 nM against the human ALDH1A1 isozyme.[1] ALDH1A1 is a key enzyme in the oxidation of aldehydes to carboxylic acids and is a well-known biomarker for cancer stem cells (CSCs) in various malignancies.[3] Its inhibition is linked to the suppression of CSC phenotypes and overcoming drug resistance.[3][4]
Q2: What are the known off-target activities of this compound against other ALDH isoforms?
While this compound is highly selective for ALDH1A1, it can inhibit other ALDH isoforms at significantly higher concentrations. This isoform selectivity is a critical factor in experimental design. For instance, the IC₅₀ values for human ALDH1A3 (hALDH1A3) and human ALDH2 (hALDH2) are 16.4 µM and 21.5 µM, respectively.[1] This represents a selectivity of over 2,300-fold for ALDH1A1 compared to these other major isoforms.
Q3: I am observing significant cytotoxicity in my cell line at concentrations above 10 µM. Is this an expected on-target or a potential off-target effect?
This is a common observation. The potent enzymatic and cellular inhibition of ALDH1A1 by this compound occurs at nanomolar concentrations (see Table 2).[1] However, direct cytotoxicity, as measured by decreased cell viability in 3D spheroid cultures, occurs at much higher concentrations (EC₅₀ of 45.6 µM in OV-90 cells).[1] The large gap between the concentration required for ALDH1A1 inhibition and that required for broad cytotoxicity suggests that cell death at high micromolar concentrations could be due to off-target effects or general compound toxicity, which is common for many small molecules.[5]
Q4: How can I experimentally validate that the phenotype I observe is a direct result of ALDH1A1 inhibition?
To ensure the observed cellular response is due to the specific inhibition of ALDH1A1, a series of control experiments are recommended. The goal is to demonstrate that the effect is not unique to the this compound compound structure but is instead tied to the absence of ALDH1A1 activity.
-
Genetic Knockdown: Use siRNA or shRNA to specifically reduce the expression of the ALDH1A1 protein. The resulting phenotype should mimic the effect of this compound treatment.
-
Rescue Experiment: In a cell line with ALDH1A1 knocked down, exogenously re-express the ALDH1A1 protein. This should reverse the phenotype, confirming the target's role.
Troubleshooting Guide
Problem: Unexpectedly High Cytotoxicity or Inconsistent Results
Researchers may encounter variability in results or higher-than-expected cell death. This guide provides a systematic approach to troubleshoot these issues.
Potential Cause 1: Off-Target Activity at High Concentrations At concentrations significantly above the IC₅₀ for cellular ALDH1A1 inhibition (e.g., >10 µM), this compound may inhibit other ALDH isoforms or other unintended cellular targets, leading to cytotoxicity.
-
Solution: Perform a careful dose-response experiment. If the desired phenotype (e.g., loss of stemness markers) occurs at low nanomolar concentrations, while cytotoxicity only occurs at high micromolar concentrations, use the lowest effective concentration for your experiments to stay within the selective window for ALDH1A1.
Potential Cause 2: Compound Instability or Improper Handling this compound, like many small molecules, can degrade if not stored correctly, leading to loss of potency and inconsistent results.
-
Solution: Prepare fresh stock solutions in DMSO. For long-term storage, keep the stock solution at -80°C (stable for up to 6 months). For short-term use, store at -20°C (stable for up to 1 month).[1] Avoid repeated freeze-thaw cycles.
Potential Cause 3: Cell Line-Specific Sensitivity Cell lines have different expression levels of ALDH isoforms and varying dependence on ALDH activity for survival. A cell line highly dependent on ALDH1A1 for detoxifying endogenous aldehydes may be particularly sensitive to inhibition.
-
Solution: Characterize the ALDH isoform expression profile of your cell line using Western Blot or qPCR. Correlate the sensitivity to this compound with the expression level of ALDH1A1.
Logical and Experimental Workflows
The following diagrams illustrate workflows for troubleshooting and validating experimental results.
Caption: Workflow for diagnosing the cause of unexpected cytotoxicity.
Caption: Logic diagram for validating on-target effects of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound activity.
Table 1: Isoform Selectivity Profile of this compound This table details the inhibitory concentration of this compound against several human ALDH isoforms.
| Target Isoform | IC₅₀ Value | Fold Selectivity vs. ALDH1A1 |
| hALDH1A1 | 7 nM (0.007 µM) | - |
| hALDH1A3 | 16.4 µM | ~2,343x |
| hALDH2 | 21.5 µM | ~3,071x |
| Data sourced from MedChemExpress.[1] |
Table 2: Cellular Activity of this compound This table shows the efficacy of this compound in different cell-based assay formats.
| Assay Type | Cell Line | Parameter | Value |
| ALDEFLUOR Assay | MIA PaCa-2 (Pancreatic) | IC₅₀ | 77 nM |
| ALDEFLUOR Assay | OV-90 (Ovarian) | IC₅₀ | 161 nM |
| ALDEFLUOR Assay | HT-29 (Colon) | IC₅₀ | 48 nM |
| Cell Viability (3D Culture) | OV-90 (Ovarian) | EC₅₀ | 45.6 µM |
| Data sourced from MedChemExpress.[1] |
Signaling Pathway Context
This compound acts by blocking the catalytic function of ALDH1A1. This enzyme is crucial for converting retinal to retinoic acid, a key signaling molecule, and for detoxifying cytotoxic aldehydes that arise from alcohol metabolism and lipid peroxidation. In cancer stem cells, high ALDH1A1 activity contributes to drug resistance and self-renewal.
Caption: On-target inhibition of ALDH1A1 and potential off-target effects.
Experimental Protocols
Protocol 1: ALDEFLUOR™ Assay for Cellular ALDH Activity
This protocol is adapted for measuring the inhibitory effect of this compound on intracellular ALDH activity.
Materials:
-
ALDEFLUOR™ Kit (STEMCELL Technologies)
-
Cells of interest (e.g., OV-90, MIA PaCa-2)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend in ALDEFLUOR™ Assay Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the desired final concentration of this compound to the cell suspension. Include a DMSO-only vehicle control.
-
DEAB Control: For each experiment, prepare a control tube containing cells and the specific ALDH inhibitor DEAB (N,N-diethylaminobenzaldehyde), which is included in the kit. This sample is used to set the gate for the ALDH-positive population.
-
Staining: Add the activated ALDEFLUOR™ reagent to all tubes and mix immediately.
-
Incubation: Incubate the cell suspensions for 30-60 minutes at 37°C, protected from light.
-
Analysis: Analyze the samples using a flow cytometer. Use the DEAB-treated sample to establish the baseline fluorescence and gate for the ALDH-positive (ALDEFLUOR-bright) cells.
-
Data Interpretation: Calculate the percentage of ALDH-positive cells in the this compound-treated samples relative to the vehicle control. Plot the percentage of inhibition against the log of this compound concentration to determine the IC₅₀.
Protocol 2: Cell Viability Assay (Using CellTiter-Glo®)
This protocol measures ATP levels as an indicator of cell viability to determine the cytotoxic effects of this compound.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Cells of interest cultured in 96-well opaque plates
-
This compound stock solution
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding: Seed cells in a 96-well white-walled, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the appropriate wells. Include wells with medium only (background), and cells with vehicle (DMSO) control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours to 6 days).[1]
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature and mix to form the CellTiter-Glo® Reagent.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from all samples. Normalize the data to the vehicle control wells (representing 100% viability). Plot the normalized viability against the log of this compound concentration to calculate the EC₅₀.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aldehyde Dehydrogenase (ALDH) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
NCT-506 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of NCT-506, a potent and selective aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitor.[1][2] This guide includes frequently asked questions (FAQs) and troubleshooting advice to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures and durations are summarized below.
2. How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[2][3] It is recommended to prepare a concentrated stock solution, aliquot it into single-use vials, and store it at low temperatures to prevent degradation from repeated freeze-thaw cycles.[1] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]
3. What is the stability of this compound in solution?
The stability of this compound in solution is dependent on the storage temperature. Higher temperatures will lead to faster degradation. To maintain the integrity of the compound, it is crucial to adhere to the recommended storage conditions.
4. I observed precipitation in my this compound solution. What should I do?
If precipitation occurs during the preparation of a working solution, gentle warming at 37°C and/or sonication can be used to aid dissolution.[3] Ensure the solution is clear before use. For long-term storage, if precipitation is observed upon thawing, it may indicate degradation or exceeding the solubility limit at that temperature. It is recommended to prepare a fresh stock solution.
Stability and Storage Data
The following tables summarize the recommended storage conditions for this compound in both solid and solution forms. Adherence to these guidelines is critical for maintaining the compound's purity and activity.
Table 1: Recommended Storage of Solid this compound
| Storage Temperature | Recommended Duration |
| -20°C | Up to 12 months |
| 4°C | Up to 6 months |
Data sourced from product technical datasheets.
Table 2: Recommended Storage of this compound Stock Solutions (in DMSO)
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or unexpected experimental results | This compound degradation due to improper storage. | Verify that the compound and its solutions have been stored according to the recommended conditions. If in doubt, use a fresh vial of the compound. |
| Inaccurate concentration of the working solution. | Recalculate the dilution and ensure accurate pipetting. Consider preparing a fresh stock solution. | |
| Contamination of the stock solution. | Prepare a fresh stock solution from solid this compound. Filter-sterilize the solution if necessary for cell-based assays. | |
| Precipitation in the working solution | Exceeded solubility in the chosen solvent system. | Review the solvent composition and concentration. Gentle warming or sonication may help redissolve the compound.[3] For in vivo formulations, ensure the correct co-solvents are used in the proper order. |
| Temperature fluctuations during storage or handling. | Minimize the time the solution is at room temperature. Thaw frozen aliquots quickly and use them immediately. | |
| Low cellular activity | Cell line may have low ALDH1A1 expression. | Confirm the ALDH1A1 expression level in your cell model. Some cell lines may be inherently less sensitive to ALDH1A1 inhibition.[4] |
| Compound degradation. | Use a fresh, properly stored aliquot of this compound. |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a general method for assessing the stability of this compound under various conditions. It is recommended to adapt this protocol based on the specific experimental needs and available analytical instrumentation.
Objective: To determine the stability of this compound in a specific solvent system at different temperatures over time.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
UV detector
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Autosampler vials
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solutions: Dilute the stock solution with PBS (or another aqueous buffer of interest) to a final concentration of 100 µM.
-
Time Zero (T0) Analysis: Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to determine the initial peak area of this compound. This will serve as the baseline.
-
Incubation: Aliquot the remaining working solution into separate vials for each time point and temperature condition. Store the vials at the designated temperatures.
-
Time Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition.
-
HPLC Analysis: Analyze the samples by HPLC. The mobile phase and gradient will need to be optimized for this compound. A typical starting point could be a gradient of acetonitrile and water with 0.1% formic acid.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 sample. This can be determined by comparing the peak areas. A decrease in the main peak area and the appearance of new peaks may indicate degradation.
Visualizations
This compound Mechanism of Action: Inhibition of the ALDH1A1 Signaling Pathway
This compound is a potent inhibitor of ALDH1A1, an enzyme that plays a crucial role in the conversion of retinal to retinoic acid (RA).[5][6] RA is a key signaling molecule that regulates gene expression involved in cell differentiation, proliferation, and stemness.[5][7] By inhibiting ALDH1A1, this compound disrupts this pathway, which can be particularly effective in cancer cells that exhibit high ALDH1A1 activity.
Caption: this compound inhibits ALDH1A1, blocking retinoic acid synthesis.
Experimental Workflow for Assessing this compound Stability
The following diagram illustrates the key steps in a typical experimental workflow to evaluate the stability of this compound.
Caption: Workflow for evaluating the stability of this compound over time.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues encountered during experiments with this compound.
Caption: A logical guide to troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ALDH1A1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Aldehyde dehydrogenase in solid tumors and other diseases: Potential biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple roles of ALDH1 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Addressing NCT-506 precipitation in cell culture media
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of NCT-506 in cell culture, with a focus on addressing and preventing precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable small molecule inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), a key enzyme involved in cellular detoxification and the metabolism of retinoic acid.[1][2] It exhibits high potency and selectivity for ALDH1A1, with an IC50 value of 7 nM.[1][2] By inhibiting ALDH1A1, this compound can modulate cellular processes regulated by retinoic acid signaling and increase cellular sensitivity to certain chemotherapeutic agents.
Q2: What is the primary solvent for dissolving this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store this compound stock solutions in aliquots to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1]
Q4: I observed a precipitate in my cell culture medium after adding this compound. What are the common causes?
Precipitation of this compound in aqueous cell culture media is a common challenge for hydrophobic small molecules and can be attributed to several factors:
-
Low Aqueous Solubility: this compound is inherently hydrophobic and has limited solubility in aqueous solutions like cell culture media.
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock solution into the aqueous medium can cause the compound to crash out of solution.
-
High Final Concentration: The intended final concentration of this compound in the cell culture medium may exceed its solubility limit.
-
Media Components: Interactions with salts, proteins, and other components in the cell culture medium can reduce the solubility of the compound.
-
Temperature and pH: Fluctuations in the temperature or pH of the medium can affect the solubility of this compound.
Q5: What is the maximum recommended final concentration of DMSO in the cell culture medium?
To minimize solvent-induced cytotoxicity and to reduce the risk of precipitation, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v) and not exceeding 1% (v/v). It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in all experiments.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound in your cell culture experiments.
Step 1: Optimizing the Preparation of this compound Working Solutions
Proper preparation of the working solution is critical to prevent precipitation.
-
Initial Dissolution: Ensure that the lyophilized this compound powder is completely dissolved in DMSO to make the stock solution. Gentle warming to 37°C and sonication can aid in complete dissolution.[1]
-
Serial Dilution: Avoid adding the highly concentrated DMSO stock directly to your final volume of cell culture medium. Instead, perform one or more intermediate dilution steps in pre-warmed (37°C) cell culture medium.
-
Gradual Mixing: When preparing the final working solution, add the this compound intermediate dilution dropwise to the pre-warmed complete cell culture medium while gently swirling or vortexing. This gradual mixing helps to prevent localized high concentrations of the compound and DMSO, which can lead to precipitation.
Step 2: Verifying Experimental Conditions
-
Final Concentration of this compound: If precipitation is observed, consider reducing the final concentration of this compound. A dose-response experiment is recommended to determine the highest soluble concentration that elicits the desired biological effect.
-
Visual Inspection: After preparing the final working solution, visually inspect it for any signs of precipitation before adding it to your cells. If the solution appears cloudy or contains visible particles, do not use it.
-
Media Components: Be aware that high concentrations of salts or other supplements in your media could potentially contribute to the precipitation of hydrophobic compounds. If you are using a custom media formulation, this could be a factor to consider.
-
Serum Concentration: The presence of serum proteins can sometimes help to solubilize hydrophobic compounds. If you are working in serum-free or low-serum conditions, you may be more likely to encounter solubility issues.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Molar Concentration | Notes |
| DMSO | 33.33 mg/mL | 69.65 mM | Sonication and warming to 37°C may be required for complete dissolution.[1] |
Table 2: Reported In Vitro Working Concentrations of this compound
| Cell Line | Assay Type | Concentration Range | Duration | Reference |
| OV-90 | Cell Viability | 0.1 - 100 µM | 6 days | [1] |
| SKOV-3-TR | Combination with Paclitaxel | 1 - 30 µM | Not Specified | [1] |
| MIA PaCa-2 | Aldefluor Assay | IC50: 0.077 ± 0.040 µM | Not Specified | [1] |
| OV-90 | Aldefluor Assay | IC50: 0.161 ± 0.038 µM | Not Specified | [1] |
| HT-29 | Aldefluor Assay | IC50: 0.048 ± 0.022 µM | Not Specified | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Sonicator water bath
-
Water bath or incubator at 37°C
Procedure:
-
Stock Solution Preparation (10 mM): a. Calculate the volume of DMSO required to dissolve the entire contents of the this compound vial to a final concentration of 10 mM. (Molecular Weight of this compound = 478.54 g/mol ). b. Add the calculated volume of sterile DMSO to the vial of this compound. c. To aid dissolution, gently warm the vial to 37°C for 5-10 minutes and sonicate in a water bath for 10-15 minutes, or until the powder is completely dissolved. d. Visually inspect the solution to ensure there is no particulate matter. e. Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes. f. Store the aliquots at -20°C or -80°C.
-
Working Solution Preparation (Example: 10 µM final concentration): a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Intermediate Dilution (1 mM): In a sterile microcentrifuge tube, add 10 µL of the 10 mM stock solution to 90 µL of pre-warmed (37°C) complete cell culture medium. Gently vortex to mix. c. Final Working Solution (10 µM): In a sterile tube containing the required volume of pre-warmed (37°C) complete cell culture medium, add the 1 mM intermediate dilution at a 1:100 ratio (e.g., add 100 µL of the 1 mM intermediate dilution to 9.9 mL of medium). Add the intermediate dilution dropwise while gently swirling the tube. d. Visually inspect the final working solution for any signs of precipitation before adding it to your cell cultures.
Protocol 2: Solubility Assessment of this compound in Cell Culture Medium
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium of interest, pre-warmed to 37°C
-
Sterile, clear 96-well plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in your complete cell culture medium in a 96-well plate. A suggested concentration range to test is from 1 µM to 200 µM.
-
Include a vehicle control (medium with the equivalent highest percentage of DMSO used).
-
Incubate the plate in a cell culture incubator (37°C, 5% CO2) for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
After incubation, visually inspect each well for any signs of precipitation.
-
Quantify any precipitation by measuring the absorbance of each well at 600 nm using a plate reader. An increase in absorbance compared to the vehicle control indicates the presence of a precipitate.
-
The highest concentration that does not show a significant increase in absorbance is considered the maximum soluble concentration under those conditions.
Visualizations
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: Factors in cell culture media that can influence this compound solubility.
Caption: Workflow for determining the stability of this compound in cell culture media.
References
Technical Support Center: NCT-506 & MTT Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using NCT-506, a potent ALDH1A1 inhibitor, in conjunction with MTT cell viability assays. The goal is to help you identify and minimize potential artifacts to ensure accurate and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally bioavailable inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), with an IC50 of 7 nM.[1][2] ALDHs are a family of enzymes responsible for oxidizing various aldehydes to their corresponding carboxylic acids.[3][4] ALDH1A1, in particular, plays a crucial role in cellular detoxification, the biosynthesis of retinoic acid from retinal, and is implicated in cancer stem cell maintenance and drug resistance.[5][6][7] By inhibiting ALDH1A1, this compound can disrupt these processes, making it a valuable tool in cancer research.[8][9]
Q2: I'm observing higher-than-expected cell viability (or even an increase in absorbance) with increasing concentrations of this compound in my MTT assay. What could be the cause?
This is a common issue when testing chemical compounds with the MTT assay and can stem from two primary sources of artifact:
-
Direct Chemical Interference: The compound itself may chemically reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.[10] This leads to a false-positive signal, making the cells appear more viable than they are.
-
Metabolic Reprogramming: this compound inhibits ALDH1A1, an enzyme involved in cellular metabolism and redox homeostasis.[11] This inhibition can induce a cellular stress response, potentially leading to an increase in mitochondrial reductase activity as a compensatory mechanism.[10][12] This would increase the rate of MTT reduction and inflate the absorbance reading, masking any actual cytotoxicity.
Q3: How can I determine if this compound is directly interfering with the MTT reagent?
You must run a "cell-free interference control" for every experiment. This involves incubating this compound at various concentrations with the MTT reagent in cell culture media, but without any cells.[10] If you observe an increase in absorbance at 570 nm that is dependent on the this compound concentration, it confirms direct chemical interference.
Q4: My cell-free controls are clean, but my MTT results still don't seem to correlate with cell morphology (e.g., cells appear dead under the microscope, but the MTT signal is high). What's happening?
This scenario strongly suggests that this compound is causing an adaptive metabolic change in the cells, as described in Q2.[12] The cells, while potentially non-proliferative or stressed, may have an elevated metabolic rate that leads to a high formazan signal. In this case, the MTT assay is not a reliable measure of cell viability. It is crucial to validate your findings with an alternative assay that measures a different biological endpoint.
Q5: What are the essential best practices for setting up an MTT assay with a compound like this compound?
To ensure the reliability of your results, you should always:
-
Include Proper Controls: Run a full set of controls as detailed in the table below.
-
Optimize Cell Density: Ensure cells are in the exponential growth phase and that the final absorbance reading is within the linear range of your plate reader.
-
Use Serum-Free Medium: During the MTT incubation step, switch to a serum-free and phenol red-free medium to reduce background absorbance and potential interference.
-
Confirm with Microscopy: Always visually inspect your cells with a microscope before adding the solubilization agent. Note any changes in morphology, density, or the presence of formazan crystals.
-
Validate with an Alternative Assay: Never rely solely on MTT results. Confirm key findings using an assay with a different mechanism, such as an ATP-based assay or a dye-exclusion method.[13][14]
Q6: What are good alternative assays to validate my MTT results for this compound?
Several alternative assays can provide a more complete picture of cell viability by measuring different cellular parameters.[15] Using a secondary assay is highly recommended to confirm the effects of this compound. Good options include:
-
ATP-Based Assays (e.g., CellTiter-Glo®): These measure the level of ATP in a cell population, which is a direct indicator of metabolically active, viable cells. They are generally more sensitive than MTT and have fewer steps.[13]
-
Resazurin-Based Assays (e.g., AlamarBlue®): Similar to MTT, these measure reductase activity but produce a soluble, fluorescent product, eliminating the formazan solubilization step.[15][16]
-
Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide): These methods directly count viable cells by identifying those with intact cell membranes that can exclude the dye. This provides a direct measure of cell death, rather than metabolic activity.[16]
-
Water-Soluble Tetrazolium Salt Assays (XTT, WST-1): These are alternatives to MTT that produce a water-soluble formazan, removing the need for the problematic solubilization step.[16]
Data Presentation
Table 1: Essential Controls for MTT Assays with Test Compounds
| Control Type | Components | Purpose |
| Blank Control | Culture Medium + MTT + Solubilizer | To measure background absorbance from the medium and reagents. |
| Vehicle Control | Cells + Vehicle (e.g., DMSO) + MTT + Solubilizer | To assess the effect of the compound's solvent on cell viability. |
| Untreated Control | Cells + Culture Medium + MTT + Solubilizer | Represents 100% cell viability. |
| Compound Color Control | Cells + this compound + Solubilizer (No MTT) | To check if this compound itself absorbs light at the measurement wavelength. |
| Cell-Free Interference | Culture Medium + this compound + MTT + Solubilizer | CRITICAL: To test for direct chemical reduction of MTT by this compound.[10] |
Table 2: Comparison of Common Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages & Potential Artifacts |
| MTT | Mitochondrial reductase activity converts MTT to insoluble formazan.[17] | Inexpensive, well-established. | Multi-step, formazan solubilization issues, interference from reducing compounds and metabolic changes.[12] |
| XTT, WST-1 | Reductase activity converts salt to a water-soluble formazan.[16] | Fewer steps (no solubilization), higher sensitivity than MTT. | Interference from reducing compounds and metabolic changes. |
| Resazurin | Reductase activity converts resazurin to fluorescent resorufin.[15] | Homogeneous (add-and-read), high sensitivity, non-toxic. | Can be sensitive to culture medium components; metabolic interference. |
| ATP-Based | Measures ATP levels via a luciferase reaction.[13] | Very high sensitivity, fast, homogeneous, direct measure of viable cells. | Reagents can be expensive; requires a luminometer. |
| Trypan Blue | Dye exclusion by intact cell membranes.[16] | Direct measure of cell death, inexpensive, quick. | Manual counting can be subjective and low-throughput. |
Visualizations & Workflows
Caption: this compound inhibits the ALDH1A1 enzyme, blocking aldehyde detoxification and retinoic acid synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aldehyde Dehydrogenase (ALDH) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. Development of a Novel Multi-Isoform ALDH Inhibitor Effective as an Antimelanoma Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificarchives.com [scientificarchives.com]
- 5. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Significance of Aldehyde Dehydrogenase 1 in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dual disruption of aldehyde dehydrogenases 1 and 3 promotes functional changes in the glutathione redox system and enhances chemosensitivity in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Is Your MTT Assay the Right Choice? [promega.com]
- 14. researchgate.net [researchgate.net]
- 15. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 16. blog.quartzy.com [blog.quartzy.com]
- 17. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
Interpreting unexpected results in NCT-506 combination therapy
Welcome to the technical support center for NCT-506 combination therapy. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective orally bioavailable inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), with an IC50 of 7 nM.[1][2][3] ALDH1A1 is an enzyme involved in cellular detoxification by oxidizing aldehydes to less toxic carboxylic acids.[4][5] In the context of cancer, ALDH1A1 is often overexpressed in cancer stem cells (CSCs) and is associated with poor prognosis and resistance to chemotherapy.[4][5][6] By inhibiting ALDH1A1, this compound aims to eliminate CSCs and sensitize cancer cells to conventional therapies.[4]
Q2: In which cancer types and combination therapies has this compound shown promise?
A2: this compound has shown promise in sensitizing paclitaxel-resistant ovarian cancer cells to paclitaxel.[3] It has also been shown to inhibit the formation of 3D spheroid cultures of ovarian cancer cells.[3] The inhibition of ALDH1A1 is a strategy being explored in various cancers where it is considered a marker for cancer stem cells, including breast, lung, and prostate cancers.[6][7]
Q3: What is the rationale for combining this compound with other chemotherapeutic agents?
A3: The primary rationale is to overcome chemoresistance. Cancer stem cells, which often exhibit high ALDH1A1 activity, are believed to be a major cause of tumor recurrence and therapy failure.[4][6] By targeting these resistant cells with this compound, the overall efficacy of cytotoxic drugs like paclitaxel can be enhanced.[3] ALDH1A1 inhibition can lead to an accumulation of toxic aldehydes, inducing DNA damage and making cancer cells more susceptible to DNA-damaging agents.[8]
Troubleshooting Guide: Interpreting Unexpected Results
Issue 1: Increased Chemoresistance to Paclitaxel After this compound Treatment
You observe that instead of the expected synergy, your cancer cell line becomes more resistant to paclitaxel after treatment with this compound.
Possible Cause:
While counterintuitive, inhibition or knockout of ALDH1A1 can lead to increased resistance to paclitaxel in certain ovarian cancer cell models.[9][10] This paradoxical effect has been linked to the overexpression of the multidrug resistance protein 1 (MDR1/P-gp), an ATP-binding cassette (ABC) transporter that actively pumps various drugs, including paclitaxel, out of the cell.[9][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected paclitaxel resistance.
Experimental Steps:
-
Assess MDR1/P-gp Expression:
-
Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA levels of the ABCB1 gene (which encodes P-gp).
-
Western Blot: Detect the protein levels of MDR1/P-gp.
-
Flow Cytometry: Use a fluorescently-labeled antibody against P-gp to quantify its surface expression.
-
-
Functional Transporter Assay:
-
Perform a rhodamine 123 efflux assay. Rhodamine 123 is a substrate of P-gp. Increased efflux, which can be blocked by a P-gp inhibitor like verapamil, indicates higher P-gp activity.
-
-
Co-treatment with an MDR1 Inhibitor:
-
Treat the cells with a combination of this compound, paclitaxel, and a known MDR1 inhibitor (e.g., verapamil).
-
If the addition of the MDR1 inhibitor restores sensitivity to paclitaxel, it strongly suggests that P-gp is the cause of the observed resistance.
-
Issue 2: No Change in Cancer Stem Cell Population or Spheroid Formation
Despite effective ALDH1A1 inhibition by this compound (confirmed by an ALDH activity assay), you do not observe a decrease in the cancer stem cell population (e.g., as measured by other markers like CD44/CD133) or a reduction in spheroid formation efficiency.
Possible Causes:
-
ALDH Isoform Redundancy: Other ALDH isoforms (e.g., ALDH1A3) may be compensating for the inhibition of ALDH1A1 to maintain the cancer stem cell phenotype.
-
Alternative Stemness Pathways: The cancer stem cells in your model may be primarily driven by pathways independent of ALDH1A1 activity, such as the Hippo-YAP pathway. The Hippo pathway is a key regulator of cell proliferation and organ size, and its dysregulation is implicated in cancer development and drug resistance.[7][11][12][13]
Signaling Pathway Analysis:
Caption: Simplified Hippo and ALDH1A1 signaling pathways.
Troubleshooting Steps:
-
Profile ALDH Isoform Expression: Use qRT-PCR or Western blotting to determine the expression levels of other major ALDH isoforms, such as ALDH1A2, ALDH1A3, and ALDH2. If other isoforms are highly expressed, a pan-ALDH inhibitor might be more effective.
-
Investigate the Hippo-YAP Pathway:
-
Western Blot: Analyze the phosphorylation status and total protein levels of key Hippo pathway components:
-
Phospho-YAP (S127) and total YAP
-
TAZ
-
-
Nuclear/cytoplasmic fractionation followed by Western blotting can determine the localization of YAP/TAZ. Nuclear localization indicates pathway activation.
-
qRT-PCR: Measure the expression of YAP/TAZ target genes, such as CTGF and CYR61.
-
-
Test Combination with a YAP/TAZ Inhibitor: If the Hippo-YAP pathway appears to be active, consider combining this compound with an inhibitor of this pathway (e.g., Verteporfin, though note it is a photosensitizer and has off-target effects) to see if this reduces the cancer stem cell population or spheroid formation.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (ALDH1A1) | - | 7 nM | [1][2] |
| IC50 (ALDH1A3) | - | 16.4 µM | [1][2] |
| IC50 (ALDH2) | - | 21.5 µM | [1][2] |
| EC50 (Cell Viability) | OV-90 | 45.6 µM | [1][2] |
| IC50 (Aldefluor Assay) | MIA PaCa-2 | 0.077 µM | [1][2] |
| OV-90 | 0.161 µM | [1][2] | |
| HT-29 | 0.048 µM | [1][2] |
Table 2: this compound in Combination with Paclitaxel in Paclitaxel-Resistant SKOV-3-TR Cells
| This compound Concentration (µM) | Paclitaxel IC50 (nM) | Reference |
| 0 (DMSO) | 1202 | [1][2] |
| 1 | 924 | [1][2] |
| 3 | 870 | [1][2] |
| 10 | 411 | [1][2] |
| 20 | 102 | [1][2] |
| 30 | 31.8 | [1][2] |
Detailed Experimental Protocols
Protocol 1: ALDH Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits.
Materials:
-
ALDH Assay Buffer
-
Acetaldehyde (Substrate)
-
NAD+
-
Colorimetric Probe (e.g., WST-1 or similar)
-
Cell lysis buffer
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at ~450 nm
Procedure:
-
Sample Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in ice-cold ALDH Assay Buffer.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material.
-
Collect the supernatant (cell lysate) for the assay. Determine protein concentration.
-
-
Reaction Setup:
-
Prepare a master mix containing ALDH Assay Buffer, NAD+, and the colorimetric probe.
-
Add 50 µL of the master mix to each well of the 96-well plate.
-
Add 10-20 µL of cell lysate to each well.
-
For a negative control, use lysis buffer instead of cell lysate.
-
-
Initiate Reaction:
-
Add 10 µL of Acetaldehyde to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 450 nm in a kinetic mode, taking readings every 2-3 minutes for 30-60 minutes.
-
The ALDH activity is proportional to the rate of increase in absorbance.
-
Protocol 2: Spheroid Formation Assay
Materials:
-
Ultra-low attachment 96-well round-bottom plates
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
Procedure:
-
Cell Preparation:
-
Harvest cells from a sub-confluent culture using trypsin.
-
Resuspend cells in complete medium and perform a cell count to determine viability.
-
Prepare a single-cell suspension at a desired concentration (e.g., 2,000 to 10,000 cells/mL). The optimal seeding density should be determined empirically for each cell line.
-
-
Seeding:
-
Add 100 µL of the cell suspension to each well of an ultra-low attachment 96-well plate.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Spheroids should form within 2-7 days, depending on the cell line.
-
-
Treatment and Analysis:
-
Once spheroids have formed, they can be treated with this compound and/or other compounds.
-
Spheroid formation efficiency, size, and viability can be assessed using microscopy and cell viability assays (e.g., CellTiter-Glo® 3D).
-
Protocol 3: Western Blot for YAP/TAZ
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-YAP/TAZ, anti-phospho-YAP, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic/total fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system. The expected band for YAP is around 65-75 kDa and for TAZ is around 50-55 kDa.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ALDH抑制剂 | MCE [medchemexpress.cn]
- 3. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are ALDH1A1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Highlights in Resistance Mechanism Pathways for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. mdpi.com [mdpi.com]
- 8. Aldehyde dehydrogenase inhibitors promote DNA damage in ovarian cancer and synergize with ATM/ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of ALDH1A1 Gene Knockout on Drug Resistance in Paclitaxel and Topotecan Resistant Human Ovarian Cancer Cell Lines in 2D and 3D Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of ALDH1A1 Gene Knockout on Drug Resistance in Paclitaxel and Topotecan Resistant Human Ovarian Cancer Cell Lines in 2D and 3D Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the Hippo/YAP Pathway: A Promising Approach for Cancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. YAP/TAZ Signaling and Resistance to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hippo/YAP signaling pathway is involved in osteosarcoma chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in NCT-506 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting reproducible in vivo studies with the ALDH1A1 inhibitor, NCT-506.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, orally bioavailable small molecule inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1) with an IC50 of 7 nM.[1] ALDH1A1 is an enzyme overexpressed in various cancers and is implicated in cancer stem cell (CSC) maintenance, drug resistance, and tumor progression.[2][3] By inhibiting ALDH1A1, this compound disrupts several key cellular processes in cancer cells, including the production of retinoic acid, leading to increased oxidative stress and sensitization to chemotherapy.[2]
Q2: What are the known off-target effects of this compound?
A2: this compound exhibits high specificity for ALDH1A1. However, at higher concentrations, it can inhibit other ALDH isoforms, such as ALDH1A3 and ALDH2, with IC50 values of 16.4 µM and 21.5 µM, respectively.[1] It is crucial to consider potential off-target effects in experimental design and data interpretation, especially when using high doses.
Q3: How should this compound be formulated for oral administration in mice?
A3: A common formulation for oral administration of this compound in preclinical studies is a solution in 20% hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline.[2] For other small molecules, formulations with PEG300, Tween-80, and saline, or corn oil have also been described.[1] The choice of vehicle should always be validated for tolerability in the chosen animal model, and a vehicle-only control group is essential.
Q4: What is the reported oral bioavailability of this compound in mice?
A4: Pharmacokinetic studies in CD-1 mice have shown that this compound has good oral bioavailability.[2]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound and other small molecule inhibitors.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| High variability in tumor growth between animals | 1. Inconsistent cell implantation: Variation in the number of viable cells injected or the injection site.[4] 2. Cell health: Use of cells with high passage numbers or low viability.[5] 3. Animal health: Underlying health issues in some animals affecting tumor take rate. | 1. Standardize cell implantation: Ensure a consistent number of viable cells (>95%) are injected subcutaneously in the same anatomical location for each mouse. Consider using Matrigel to improve tumor engraftment.[5] 2. Control cell quality: Use cells from a consistent and low passage number. Regularly test for mycoplasma contamination. 3. Acclimatize and monitor animals: Allow animals to acclimatize to the facility for at least a week before the study begins. Monitor animal health daily and exclude any animals showing signs of illness before tumor implantation. |
| Inconsistent or unexpected tumor response to this compound | 1. Incorrect dosing or formulation: Errors in dose calculation, preparation, or administration. 2. Poor drug exposure: Issues with oral absorption or rapid metabolism. 3. Tumor heterogeneity: Presence of resistant clones within the xenograft.[5] | 1. Verify dosing procedure: Double-check all calculations and ensure the formulation is homogenous before each administration. For oral gavage, ensure proper technique to avoid accidental administration into the trachea.[5] 2. Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies: Measure plasma and tumor concentrations of this compound to confirm adequate exposure. Assess target engagement by measuring ALDH1A1 activity or downstream biomarkers in tumor tissue.[6] 3. Characterize tumors: Analyze tumors from non-responders to identify potential resistance mechanisms, such as mutations in the ALDH1A1 gene or upregulation of alternative survival pathways. |
| Animal toxicity (e.g., weight loss, lethargy) | 1. On-target toxicity: Inhibition of ALDH1A1 in normal tissues. 2. Off-target toxicity: Inhibition of other proteins by this compound.[7] 3. Vehicle toxicity: Adverse reaction to the formulation vehicle.[6] | 1. Dose de-escalation: If toxicity is observed, reduce the dose of this compound. 2. Monitor for off-target effects: If toxicity persists at lower doses, consider investigating potential off-target interactions. 3. Include a vehicle-only control group: This is essential to differentiate between compound-related and vehicle-related toxicity.[6] |
Quantitative Data
Table 1: In Vitro Potency of this compound Against ALDH Isoforms
| ALDH Isoform | IC50 (µM) |
| hALDH1A1 | 0.007 ± 0.001 |
| hALDH1A3 | 16.4 ± 3.99 |
| hALDH2 | 21.5 |
Data from MedchemExpress.[1]
Table 2: Cellular Activity of this compound in Cancer Cell Lines (Aldefluor Assay)
| Cell Line | Cancer Type | IC50 (µM) |
| MIA PaCa-2 | Pancreatic | 0.077 ± 0.040 |
| OV-90 | Ovarian | 0.161 ± 0.038 |
| HT-29 | Colon | 0.048 ± 0.022 |
Data from MedchemExpress.[1]
Table 3: Pharmacokinetic Parameters of this compound in CD-1 Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | F (%) |
| Intravenous (IV) | 2 | 1230 | 0.08 | 450 | - |
| Oral (PO) | 10 | 860 | 0.5 | 2150 | 95.6 |
Data from Yang et al. (2018).[2]
Experimental Protocols
General Protocol for In Vivo Xenograft Study with this compound
-
Cell Culture and Preparation:
-
Culture a human cancer cell line with high ALDH1A1 expression (e.g., OV-90, MIA PaCa-2) in the recommended medium.
-
Harvest cells during the exponential growth phase.
-
Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
-
Allow mice to acclimatize for at least one week before the experiment.
-
-
Tumor Implantation:
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation (e.g., in 20% HP-β-CD in saline) and the vehicle control.
-
Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., once daily). The control group should receive the vehicle only.
-
-
Monitoring and Endpoints:
-
Monitor animal body weight and overall health daily.
-
Measure tumor volume 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival, metastasis, and analysis of biomarkers in tumor tissue.
-
-
Data Analysis:
-
Analyze differences in tumor growth between the treatment and control groups using appropriate statistical methods.
-
Visualizations
Caption: this compound inhibits ALDH1A1, disrupting retinoic acid signaling.
Caption: Workflow for a typical this compound in vivo xenograft study.
Caption: Logical flowchart for troubleshooting reproducibility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of ALDH1A1 Inhibitors: NCT-506 versus NCT-505
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent, orally bioavailable ALDH1A1 inhibitors, NCT-506 and NCT-505. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies in oncology and other fields where ALDH1A1 is a target of interest.
Introduction to ALDH1A1 and its Inhibition
Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in the detoxification of aldehydes and the biosynthesis of retinoic acid, a key signaling molecule involved in cell differentiation, proliferation, and apoptosis.[1][2] Overexpression of ALDH1A1 is a hallmark of various cancer stem cells (CSCs) and is associated with tumor progression, metastasis, and resistance to chemotherapy.[3][4] Consequently, the development of potent and selective ALDH1A1 inhibitors is a promising therapeutic strategy. This compound and NCT-505 are two such inhibitors that have emerged from recent drug discovery efforts.[5][6]
Comparative Performance Data
The following tables summarize the key in vitro performance metrics for this compound and NCT-505, facilitating a direct comparison of their potency and selectivity.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | IC₅₀ (nM) | Reference(s) |
| This compound | hALDH1A1 | 7 | [7][8][9] |
| NCT-505 | hALDH1A1 | 7 | [10][11][12] |
IC₅₀: Half-maximal inhibitory concentration.
Table 2: Isoform Selectivity Profile
| Compound | hALDH1A3 (IC₅₀, µM) | hALDH2 (IC₅₀, µM) | hALDH1A2 (IC₅₀, µM) | hALDH3A1 (IC₅₀, µM) | Reference(s) |
| This compound | 16.4 ± 3.99 | 21.5 | Not specified | Not specified | [7] |
| NCT-505 | 22.8 | 20.1 | >57 | >57 | [10][13] |
A higher IC₅₀ value indicates weaker inhibition, thus greater selectivity for ALDH1A1.
Table 3: Cellular Activity in Cancer Cell Lines
| Compound | Cell Line | Assay | IC₅₀ / EC₅₀ (µM) | Reference(s) |
| This compound | MIA PaCa-2 | Aldefluor Assay | 0.077 ± 0.040 | [7] |
| OV-90 | Aldefluor Assay | 0.161 ± 0.038 | [7] | |
| HT-29 | Aldefluor Assay | 0.048 ± 0.022 | [7] | |
| OV-90 | Cell Viability (6 days) | EC₅₀: 45.6 | [7] | |
| NCT-505 | MIA PaCa-2 | Aldefluor Assay | Not specified | |
| OV-90 | Cell Viability | EC₅₀: 2.10 - 3.92 | [10] | |
| SKOV-3-TR | Cytotoxicity | IC₅₀: 1, 3, 10, 20, 30 (in titration assay) | [10] |
IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.
Table 4: Potentiation of Paclitaxel Cytotoxicity in SKOV-3-TR Cells
| This compound Concentration (µM) | Paclitaxel IC₅₀ (nM) | NCT-505 Concentration (µM) | Paclitaxel IC₅₀ (nM) | Reference(s) |
| 0 (DMSO) | 1202 | 0 (DMSO) | 1202 | [5] |
| 1 | 924 | 1 | 848 | [5] |
| 3 | 870 | 3 | 226 | [5] |
| 10 | 411 | 10 | 25.2 | [5] |
| 20 | 102 | 20 | 9.2 | [5] |
| 30 | 31.8 | 30 | 6.5 | [5] |
SKOV-3-TR: Paclitaxel-resistant ovarian cancer cell line.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ALDH1A1 signaling pathway and a general workflow for evaluating ALDH1A1 inhibitors.
Caption: ALDH1A1 signaling pathway and the inhibitory action of this compound/NCT-505.
Caption: General experimental workflow for the evaluation of ALDH1A1 inhibitors.
Experimental Protocols
Below are summarized methodologies for the key experiments cited in this guide.
1. In Vitro ALDH1A1 Enzymatic Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against purified human ALDH1A1 enzyme.
-
Principle: The enzymatic activity of ALDH1A1 is measured by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.
-
General Procedure:
-
Recombinant human ALDH1A1 enzyme is incubated with varying concentrations of the inhibitor (this compound or NCT-505).
-
The enzymatic reaction is initiated by the addition of the substrate (e.g., retinaldehyde) and the cofactor NAD⁺.
-
The rate of NADH production is measured spectrophotometrically at 340 nm.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Aldefluor Cell-Based Assay
-
Objective: To measure the intracellular ALDH activity and the inhibitory potency of the compounds in live cells.
-
Principle: The Aldefluor assay utilizes a fluorescent substrate for ALDH. In cells with high ALDH activity, the substrate is converted to a fluorescent product that is retained within the cell. The fluorescence intensity is proportional to ALDH activity.
-
General Procedure:
-
Cancer cell lines (e.g., MIA PaCa-2, OV-90, HT-29) are treated with a range of concentrations of this compound or NCT-505.
-
The cells are then incubated with the Aldefluor substrate.
-
A specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), is used as a negative control.
-
The fluorescence of the cell population is analyzed by flow cytometry.
-
IC₅₀ values are determined from the dose-dependent decrease in the percentage of Aldefluor-positive cells.
-
3. 3D Spheroid Formation Assay
-
Objective: To assess the effect of the inhibitors on the self-renewal capacity and viability of cancer stem-like cells, which are enriched in 3D spheroid cultures.
-
Principle: Cancer cells with stem-like properties can form three-dimensional spheroids when cultured in non-adherent conditions.
-
General Procedure:
-
OV-90 ovarian cancer cells are seeded in ultra-low attachment plates to promote spheroid formation.
-
The developing spheroids are treated with this compound or NCT-505.
-
The viability of the cells within the spheroids is measured after a defined incubation period (e.g., using CellTiter-Glo assay).
-
The effect of the inhibitors on spheroid formation and viability is quantified.[5][14]
-
4. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding and engagement of the inhibitor with the ALDH1A1 target protein within the cellular environment.
-
Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein.
-
General Procedure:
-
Intact cells are treated with the inhibitor or a vehicle control.
-
The cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
The remaining soluble protein fraction is analyzed by Western blotting or other protein detection methods using an ALDH1A1-specific antibody.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[5][6]
-
5. Combination Cytotoxicity Assay
-
Objective: To evaluate the ability of the ALDH1A1 inhibitors to sensitize chemoresistant cancer cells to cytotoxic agents like paclitaxel.
-
General Procedure:
-
Paclitaxel-resistant SKOV-3-TR cells are co-treated with a fixed concentration of this compound or NCT-505 and a range of concentrations of paclitaxel.
-
Cell viability is assessed after a specified incubation period (e.g., 72 hours).
-
The IC₅₀ of paclitaxel is determined in the presence and absence of the ALDH1A1 inhibitor to quantify the degree of sensitization.[5]
-
Conclusion
Both this compound and NCT-505 are highly potent inhibitors of ALDH1A1 with identical in vitro enzymatic IC₅₀ values. Their selectivity profiles against other ALDH isoforms are also comparable, with weak inhibition of ALDH1A3 and ALDH2. In cellular assays, both compounds demonstrate significant activity, although direct comparison is challenging due to variations in the reported experimental conditions. Notably, both inhibitors effectively inhibit the viability of cancer cells grown in 3D spheroid cultures and demonstrate a remarkable ability to potentiate the cytotoxicity of paclitaxel in a resistant ovarian cancer cell line. The choice between this compound and NCT-505 for a particular research application may depend on specific experimental contexts, such as the cell line being investigated and the desired endpoint. This guide provides the foundational data to inform such decisions.
References
- 1. oncotarget.com [oncotarget.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | ALDH1A1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medkoo.com [medkoo.com]
- 12. Aldehyde Dehydrogenase (ALDH) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 13. CheMondis Marketplace [chemondis.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of NCT-506 and Disulfiram in Targeting Aldehyde Dehydrogenase (ALDH)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent aldehyde dehydrogenase (ALDH) inhibitors: the selective ALDH1A1 inhibitor NCT-506 and the broad-spectrum inhibitor disulfiram. This analysis is supported by experimental data on their mechanisms of action, inhibitory potency, and effects on cellular pathways.
Executive Summary
This compound and disulfiram are both potent inhibitors of the ALDH enzyme family, which plays a critical role in cellular detoxification and is implicated in cancer stem cell survival and chemoresistance. However, they exhibit distinct profiles in terms of their selectivity, mechanism of action, and broader cellular effects. This compound is a highly selective and potent inhibitor of ALDH1A1, offering a targeted approach to modulating this specific isoform. In contrast, disulfiram is a long-standing therapeutic agent that acts as a broad and irreversible inhibitor of multiple ALDH isoforms. Notably, the anticancer effects of disulfiram appear to extend beyond its ALDH inhibitory activity, involving copper-dependent mechanisms and modulation of key signaling pathways such as NF-κB. This guide presents a detailed comparison of their efficacy, supported by quantitative data and experimental protocols, to inform research and development decisions in the pursuit of novel therapeutics targeting ALDH.
Data Presentation: Quantitative Comparison of Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and disulfiram against various ALDH isoforms, providing a clear comparison of their potency and selectivity.
Table 1: Inhibitory Activity (IC50) of this compound against ALDH Isoforms
| ALDH Isoform | IC50 (µM) |
| hALDH1A1 | 0.007 |
| hALDH1A3 | 16.4 |
| hALDH2 | 21.5 |
Data sourced from MedChemExpress.[1]
Table 2: Inhibitory Activity (IC50) of Disulfiram and its Metabolites against ALDH Isoforms
| Compound | ALDH Isoform | IC50 (µM) |
| Disulfiram | ALDH1 | 0.15 |
| Disulfiram | ALDH2 | 1.45 |
| MeDTC sulfoxide (metabolite) | ALDH1 | 0.27 |
| MeDTC sulfoxide (metabolite) | ALDH2 | 1.16 |
| MeDTC sulfone (metabolite) | ALDH1 | 0.12 |
| MeDTC sulfone (metabolite) | ALDH2 | 0.40 |
Data represents the inhibitory concentrations of disulfiram and its active metabolites.[2]
Mechanism of Action
This compound: Selective and Reversible Inhibition of ALDH1A1
This compound is a quinoline-based, orally bioavailable small molecule that acts as a potent and highly selective inhibitor of the ALDH1A1 isoform.[3] Its mechanism of action is based on competitive binding to the active site of the ALDH1A1 enzyme, thereby preventing the oxidation of its aldehyde substrates. The high selectivity of this compound for ALDH1A1 over other ALDH isoforms, such as ALDH2 and ALDH3A1, makes it a valuable tool for studying the specific roles of ALDH1A1 in physiological and pathological processes.
Disulfiram: Broad and Irreversible ALDH Inhibition
Disulfiram, also known as Antabuse, has been used for decades in the treatment of alcoholism. Its therapeutic effect stems from the irreversible inhibition of ALDH, particularly ALDH2, which is a key enzyme in alcohol metabolism. Inhibition of ALDH2 leads to the accumulation of acetaldehyde, a toxic metabolite of ethanol, resulting in unpleasant physiological reactions. Disulfiram and its metabolites act by covalently modifying the cysteine residue in the active site of ALDH enzymes, leading to their irreversible inactivation. This broad-spectrum inhibition affects multiple ALDH isoforms.
Signaling Pathways and Cellular Effects
The inhibition of ALDH by this compound and disulfiram triggers distinct downstream signaling events and cellular responses.
This compound: Targeted Disruption of ALDH1A1-Mediated Pathways
The selective inhibition of ALDH1A1 by this compound is thought to primarily impact pathways directly regulated by this enzyme, such as retinoic acid signaling and the detoxification of specific aldehydes. Further research is needed to fully elucidate the broader signaling consequences of selective ALDH1A1 inhibition.
Disulfiram: Multifaceted Cellular Impact Beyond ALDH Inhibition
The cellular effects of disulfiram are more complex and extend beyond its direct inhibition of ALDH enzymes. In cancer cells, disulfiram, particularly in the presence of copper, has been shown to induce apoptosis and inhibit tumor growth through mechanisms that may be independent of ALDH inhibition. One of the key pathways implicated is the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation. Disulfiram has been reported to inhibit NF-κB activity, leading to downstream effects on gene expression and cell fate.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the comparative studies of this compound and disulfiram.
ALDH Activity Assay (ALDEFLUOR™ Assay)
The ALDEFLUOR™ assay is a widely used method to identify and quantify the population of cells with high ALDH enzymatic activity.
Protocol:
-
Prepare a single-cell suspension from the cell culture or tissue of interest.
-
Resuspend the cells in the ALDEFLUOR™ assay buffer.
-
Add the activated ALDEFLUOR™ reagent (BODIPY®-aminoacetaldehyde, BAAA), a fluorescent substrate for ALDH, to the cell suspension.
-
For a negative control, a separate aliquot of cells is treated with diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor, prior to the addition of the ALDEFLUOR™ reagent.
-
Incubate the cells at 37°C for 30-60 minutes to allow for the conversion of BAAA to the fluorescent product, BODIPY®-aminoacetate (BAA), which is retained within cells that have active ALDH.
-
Analyze the cell populations using a flow cytometer. The ALDH-positive (ALDHbr) population is identified as the brightly fluorescent cell population that is diminished in the presence of DEAB.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (this compound or disulfiram) for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Conclusion
The comparison between this compound and disulfiram highlights a critical choice in the strategy for targeting ALDH. This compound offers a highly specific tool for interrogating the function of ALDH1A1, which may be advantageous for minimizing off-target effects and for indications where ALDH1A1 is the primary driver of pathology. Its reversible nature also provides a different pharmacological profile compared to the irreversible inhibition by disulfiram.
Disulfiram, on the other hand, presents a broader and more complex mechanism of action. Its pan-ALDH inhibitory activity, coupled with its copper-dependent, ALDH-independent anticancer effects, suggests its potential in scenarios where a multi-pronged attack on cancer cell vulnerabilities is desired. The well-established clinical history of disulfiram also provides a foundation for its repurposing in oncology.
For researchers and drug developers, the choice between a selective inhibitor like this compound and a broad-spectrum agent like disulfiram will depend on the specific therapeutic context, the role of different ALDH isoforms in the disease of interest, and the desired cellular outcomes. This guide provides the foundational data and experimental frameworks to aid in making these informed decisions.
References
Unveiling the Selectivity of NCT-506: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise targeting of specific enzyme isoforms is paramount. This guide provides a comprehensive comparison of NCT-506, a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), against other ALDH isoforms. The following data and experimental protocols underscore the selectivity of this compound, offering valuable insights for its application in research and therapeutic development.
Comparative Selectivity of this compound Across ALDH Isoforms
This compound demonstrates remarkable selectivity for the ALDH1A1 isoform. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human ALDH isoforms, highlighting its potent and specific activity towards ALDH1A1.
| Isoform | This compound IC50 | Fold Selectivity vs. ALDH1A1 |
| hALDH1A1 | 7 nM [1][2][3][4][5] | - |
| hALDH1A2 | >57,000 nM[3][4] | >8143-fold |
| hALDH1A3 | 16,400 ± 3,990 nM[1] / 22,800 nM[3][4] | ~2343 to 3257-fold |
| hALDH2 | 21,500 nM[1] / 20,100 nM[3][4] | ~2871 to 3071-fold |
| hALDH3A1 | >57,000 nM[3][4] | >8143-fold |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates higher potency.
The data clearly illustrates that this compound is a highly potent inhibitor of ALDH1A1 with an IC50 of 7 nM.[1][2][3][4][5] In stark contrast, its inhibitory activity against other ALDH isoforms, such as ALDH1A2, ALDH1A3, ALDH2, and ALDH3A1, is significantly weaker, with IC50 values in the micromolar range.[1][3][4] This substantial difference in potency underscores the high selectivity of this compound for ALDH1A1.
Experimental Methodologies
The determination of inhibitor selectivity is a critical step in drug discovery. The following outlines a general protocol for an in vitro enzyme inhibition assay to assess the selectivity of compounds like this compound against various ALDH isoforms.
ALDH Dehydrogenase Activity Inhibition Assay
This assay quantifies the enzymatic activity of ALDH isoforms by monitoring the production of NADH, a product of the aldehyde oxidation reaction.
Materials:
-
Recombinant human ALDH isoforms (ALDH1A1, ALDH1A2, ALDH1A3, ALDH2, etc.)
-
Aldehyde substrate (e.g., retinaldehyde for ALDH1A isoforms, propionaldehyde or acetaldehyde for others)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
This compound and other test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the specific ALDH isoform, and varying concentrations of this compound or the control solvent. Allow for a pre-incubation period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to permit the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the aldehyde substrate and NAD+.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over a set period. This absorbance change corresponds to the formation of NADH.
-
Data Analysis: Calculate the initial reaction rates (slopes of the linear portion of the absorbance vs. time curve). Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
IC50 Determination: Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
References
Choosing the Right Tool: A Comparative Guide to ALDH1A1 Inhibitors NCT-506 and CM37
For researchers investigating the role of aldehyde dehydrogenase 1A1 (ALDH1A1) in cancer biology, particularly in the context of cancer stem cells (CSCs), the selection of a potent and selective inhibitor is paramount. This guide provides a detailed comparison of two prominent ALDH1A1 inhibitors, NCT-506 and CM37, to aid in the decision-making process for your specific research needs. We present a comprehensive analysis of their potency, selectivity, and cellular effects, supported by available experimental data.
At a Glance: Key Quantitative Data
To facilitate a rapid and clear comparison of this compound and CM37, the following table summarizes their key quantitative parameters.
| Parameter | This compound | CM37 | Reference |
| ALDH1A1 Inhibition | |||
| IC50 (hALDH1A1) | 7 nM | 4.6 µM | [1][2] |
| K_i_ (hALDH1A1) | Not Reported | 300 nM | [3] |
| Selectivity | |||
| IC50 (hALDH1A3) | 16.4 µM | Minimal inhibition up to 20 µM | [1][3] |
| IC50 (hALDH2) | 21.5 µM | Minimal inhibition up to 20 µM | [1][3] |
| IC50 (hALDH1A2) | Not Reported | Minimal inhibition up to 20 µM | [3] |
| IC50 (hALDH3A1) | Not Reported | Minimal inhibition up to 20 µM | [3] |
| Cellular Activity | |||
| Aldefluor Assay IC50 (MIA PaCa-2) | 77 nM | Not Reported | [1] |
| Aldefluor Assay IC50 (OV-90) | 161 nM | Not Reported | [1] |
| Aldefluor Assay IC50 (HT-29) | 48 nM | Not Reported | [1] |
Deciphering the Data: Potency and Selectivity
Based on the available data, This compound demonstrates significantly higher potency in inhibiting the enzymatic activity of ALDH1A1, with an IC50 value in the low nanomolar range (7 nM)[1]. In contrast, CM37 exhibits an IC50 in the micromolar range (4.6 µM)[2]. The lower IC50 of this compound suggests that it is a more potent inhibitor of the ALDH1A1 enzyme in biochemical assays.
When considering selectivity , both inhibitors show a favorable profile against other ALDH isoforms. CM37 is reported to have minimal inhibitory effects on ALDH1A2, ALDH1A3, ALDH2, or ALDH3A1 at concentrations up to 20 µM[3]. This compound also displays high specificity, with IC50 values for ALDH1A3 and ALDH2 that are over 2000-fold higher than its IC50 for ALDH1A1[1]. This high degree of selectivity is crucial for attributing observed biological effects specifically to the inhibition of ALDH1A1.
Cellular Effects and Mechanism of Action
Both this compound and CM37 have been evaluated in cellular contexts, primarily in cancer cell lines.
This compound has demonstrated potent cellular activity, as evidenced by its low nanomolar IC50 values in Aldefluor assays, which measure ALDH activity in live cells[1]. Furthermore, it has been shown to potentiate the cytotoxic effects of paclitaxel in a paclitaxel-resistant ovarian cancer cell line, highlighting its potential in overcoming chemoresistance[4][5].
CM37 has been characterized as a competitive inhibitor of ALDH1A1[3]. Its mechanism of action involves blocking the catalytic activity of the enzyme, which leads to an accumulation of reactive oxygen species (ROS) and subsequent DNA damage in ovarian cancer cells[3][6]. Functionally, CM37 has been shown to reduce the formation of cancer cell spheroids and decrease the expression of stemness markers, suggesting its utility in targeting cancer stem cell populations[3][6].
The following diagram illustrates the proposed mechanism of action for CM37 in cancer cells.
Caption: Proposed mechanism of action for the ALDH1A1 inhibitor CM37 in cancer cells.
Experimental Protocols
To ensure the reproducibility of the findings cited, detailed experimental protocols are essential. Below are representative protocols for the key assays mentioned.
ALDH1A1 Enzyme Inhibition Assay
This protocol is a generalized representation based on the methodologies described for both inhibitors.
Caption: A generalized workflow for determining the IC50 of ALDH1A1 inhibitors.
Detailed Protocol:
-
Assay Buffer: Prepare a 50 mM sodium BES buffer with a pH of 7.5.
-
Reagent Preparation:
-
Prepare a working solution of purified recombinant human ALDH1A1 enzyme at a final concentration of 100-200 nM in the assay buffer.
-
Prepare a working solution of NAD+ at a final concentration of 200 µM in the assay buffer.
-
Prepare serial dilutions of the inhibitor (this compound or CM37) in DMSO, and then dilute in the assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Prepare a working solution of the substrate, propionaldehyde, at a final concentration of 100 µM in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the ALDH1A1 enzyme, NAD+, and the inhibitor (or DMSO for control).
-
Pre-incubate the mixture for approximately 2 minutes at 25°C.
-
Initiate the enzymatic reaction by adding the propionaldehyde substrate.
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Conclusion and Recommendation
Both this compound and CM37 are valuable tools for studying ALDH1A1. The choice between them will largely depend on the specific experimental goals.
-
For studies requiring high potency and for in vivo applications where oral bioavailability is a factor, this compound appears to be the superior choice. Its low nanomolar IC50 and reported oral bioavailability make it a strong candidate for a wide range of preclinical studies.
-
For researchers focused on elucidating the specific downstream effects of competitive ALDH1A1 inhibition and its impact on cellular redox status and DNA damage, CM37 is a well-characterized option. Its mechanism of action has been more extensively detailed in the literature.
Ultimately, the decision should be guided by the specific requirements of your study. For initial in vitro screening and target validation, the high potency of this compound may be advantageous. For more mechanistic studies where a well-defined competitive inhibitor is desired, CM37 presents a solid choice. As with any experimental reagent, it is recommended to validate the activity of the chosen inhibitor in your specific assay system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Novel ALDH1A1 Inhibitor Targets Cells with Stem Cell Characteristics in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
NCT-506: A Comparative Analysis of its Cross-reactivity with Dehydrogenase Enzymes
For Researchers, Scientists, and Drug Development Professionals
NCT-506, a potent and orally bioavailable inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), has emerged as a significant tool in cancer research, particularly in targeting cancer stem cells. Understanding its selectivity is paramount for its therapeutic development. This guide provides a comparative analysis of the cross-reactivity of this compound with other dehydrogenase enzymes, supported by available experimental data.
Executive Summary
This compound is a highly selective inhibitor of ALDH1A1 with an IC50 of 7 nM.[1][2] Its cross-reactivity against other human ALDH isoforms has been evaluated, showing significantly lower potency against ALDH1A3 and ALDH2. Furthermore, studies on the closely related analog, NCT-505, which also has an IC50 of 7 nM for ALDH1A1, demonstrate negligible activity against other ALDH isoforms such as ALDH1A2 and ALDH3A1, as well as unrelated dehydrogenases like 15-hydroxyprostaglandin dehydrogenase (HPGD) and type-4 hydroxysteroid dehydrogenase (HSD17β4).[2][3] This high selectivity profile suggests a favorable therapeutic window for targeting ALDH1A1-dependent processes.
Cross-reactivity Profile of this compound and Analogs
The following table summarizes the inhibitory activity (IC50) of this compound and its close analog NCT-505 against a panel of dehydrogenase enzymes. This data highlights the remarkable selectivity of these compounds for ALDH1A1.
| Enzyme Target | This compound IC50 (µM) | NCT-505 IC50 (µM)[3] | Fold Selectivity vs. ALDH1A1 (for NCT-505) |
| ALDH1A1 | 0.007 [1] | 0.007 | 1 |
| ALDH1A2 | Not explicitly reported | >57 | >8143 |
| ALDH1A3 | 16.4[1] | 22.8 | 3257 |
| ALDH2 | 21.5[1] | 20.1 | 2871 |
| ALDH3A1 | Not explicitly reported | >57 | >8143 |
| HPGD (15-hydroxyprostaglandin dehydrogenase) | Not explicitly reported | >57 | >8143 |
| HSD17β4 (type-4 hydroxysteroid dehydrogenase) | Not explicitly reported | >57 | >8143 |
Experimental Protocols
The determination of the inhibitory activity of this compound and its analogs against various dehydrogenases typically involves a standardized in vitro enzyme inhibition assay. The following is a generalized protocol based on common methodologies for assessing ALDH activity.
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity by 50% (IC50).
Materials:
-
Recombinant human dehydrogenase enzymes (e.g., ALDH1A1, ALDH1A2, ALDH1A3, ALDH2, ALDH3A1, HPGD, HSD17β4)
-
Substrate specific for each enzyme (e.g., propionaldehyde for ALDH1A1)
-
Cofactor (e.g., NAD⁺)
-
Assay buffer (e.g., sodium pyrophosphate or sodium phosphate buffer at a physiological pH)
-
This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of measuring changes in absorbance or fluorescence
Procedure:
-
Enzyme and Compound Preparation: Recombinant enzymes are diluted to a predetermined concentration in the assay buffer. A serial dilution of the test compound (e.g., this compound) is prepared.
-
Reaction Mixture Preparation: In a microplate, the assay buffer, enzyme, and cofactor (NAD⁺) are combined.
-
Inhibitor Incubation: The test compound at various concentrations is added to the wells containing the reaction mixture. A control group with solvent only is also included. The plate is incubated for a short period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the specific substrate.
-
Data Acquisition: The rate of the reaction is monitored by measuring the increase in NADH concentration, which can be detected by an increase in absorbance at 340 nm or through a coupled fluorescent reaction.
-
Data Analysis: The reaction rates are plotted against the inhibitor concentrations. The IC50 value is then calculated by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving ALDH1A1 and a typical workflow for assessing inhibitor cross-reactivity.
Caption: ALDH1A1-mediated retinoic acid synthesis pathway.
Caption: Workflow for assessing inhibitor cross-reactivity.
References
NCT-506: A Sharpshooter in the Fight Against Cancer Stem Cells, Outperforming Broader Spectrum ALDH Inhibitors
For Immediate Release
In the landscape of cancer therapy, the selective targeting of cancer stem cells (CSCs) remains a critical challenge. A promising strategy has emerged in the inhibition of aldehyde dehydrogenase (ALDH), a family of enzymes pivotal to CSC survival and resistance. Among the armamentarium of ALDH inhibitors, NCT-506 distinguishes itself as a highly potent and selective inhibitor of the ALDH1A1 isoform, offering significant advantages over its broader spectrum counterparts. This guide provides a comprehensive comparison, supported by experimental data, to elucidate the superiority of this compound for researchers, scientists, and drug development professionals.
At the heart of this compound's advantage is its remarkable selectivity for ALDH1A1. This isoform is a well-established marker for CSCs in various cancers, including ovarian, breast, and lung cancer, and plays a crucial role in conferring resistance to chemotherapy. This compound boasts an impressive half-maximal inhibitory concentration (IC50) of 7 nM against human ALDH1A1.[1][2] In stark contrast, its activity against other ALDH isoforms is significantly lower, with IC50 values of 16.4 µM for ALDH1A3 and 21.5 µM for ALDH2, demonstrating a selectivity of over 2000-fold.[1]
This high degree of selectivity is a key differentiator from broad-spectrum ALDH inhibitors like disulfiram, N,N-diethylaminobenzaldehyde (DEAB), and KS100. While these inhibitors can target multiple ALDH isoforms, this lack of specificity can lead to off-target effects and increased toxicity, as ALDH enzymes are also crucial for normal cellular functions. For instance, the inhibition of ALDH2, a key enzyme in alcohol metabolism, is associated with adverse effects. The precision of this compound minimizes the potential for such undesirable side effects, offering a more favorable safety profile.
Comparative Efficacy: A Data-Driven Overview
The superior selectivity of this compound translates into potent and targeted cellular activity. In preclinical studies, this compound has demonstrated its ability to inhibit the formation of 3D spheroid cultures of ovarian cancer cells and to potentiate the cytotoxicity of conventional chemotherapeutics like paclitaxel in resistant cell lines.[3]
| Inhibitor | Target ALDH Isoform(s) | IC50 (nM) vs ALDH1A1 | IC50 (nM) vs Other Isoforms | Key Advantages of this compound |
| This compound | ALDH1A1 | 7 [1][2] | ALDH1A3: 16,400[1], ALDH2: 21,500[1] | Exceptional potency and selectivity, minimizing off-target effects. |
| Disulfiram | Broad Spectrum (ALDH1A1, ALDH2, etc.) | 150[4] | ALDH2: 1,450[3] | This compound is over 20 times more potent against ALDH1A1. |
| DEAB | Broad Spectrum (ALDH1A1, ALDH1A2, ALDH1A3, ALDH2, etc.) | 57[5][6] | ALDH2: 160, ALDH1A2: 1,200, ALDH1A3: 3,000[5][6][7] | While potent, DEAB lacks the high selectivity of this compound. |
| KS100 | Multi-isoform (ALDH1A1, ALDH2, ALDH3A1) | 207-230[8][9] | ALDH2: 1,410-1,542, ALDH3A1: 193-240[8][9] | This compound is significantly more potent against the key CSC target ALDH1A1. |
The ALDH1A1 Signaling Pathway: A Visual Representation
The strategic advantage of targeting ALDH1A1 with this compound is rooted in the enzyme's central role in cancer stem cell biology. The following diagram illustrates the ALDH1A1 signaling pathway, highlighting its contribution to chemoresistance and cell survival.
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited are provided below.
Determination of ALDH Inhibitor IC50 Values (Spectrophotometric Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of ALDH inhibitors by monitoring the reduction of NAD+ to NADH at 340 nm.
Materials:
-
Purified recombinant human ALDH1A1, ALDH1A3, and ALDH2 enzymes
-
NAD+ solution
-
Aldehyde substrate (e.g., propionaldehyde for ALDH1A1/2, benzaldehyde for ALDH3A1)
-
Inhibitor compounds (this compound, broad-spectrum inhibitors) dissolved in DMSO
-
Assay buffer (e.g., 25 mM BES buffer, pH 7.5)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the assay buffer, NAD+ solution, and the diluted inhibitor or DMSO (vehicle control).
-
Add the purified ALDH enzyme to each well and incubate for a pre-determined time (e.g., 2-15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the aldehyde substrate to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm in kinetic mode for a set period (e.g., 5-10 minutes).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular ALDH Activity Assessment (Aldefluor Assay)
This protocol describes the use of the Aldefluor assay to measure ALDH activity within live cells and assess the efficacy of inhibitors.
Materials:
-
Cancer cell lines (e.g., OV-90, MIA PaCa-2)
-
Aldefluor™ Assay Kit, including:
-
Aldefluor™ Reagent (BAAA, a fluorescent ALDH substrate)
-
DEAB (a broad-spectrum ALDH inhibitor for control)
-
Aldefluor™ Assay Buffer
-
-
Inhibitor compounds (this compound)
-
Flow cytometer
Procedure:
-
Harvest and wash the cancer cells, then resuspend them in Aldefluor™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
For each sample, prepare a "test" tube and a "control" tube.
-
To the "control" tube, add DEAB to inhibit ALDH activity, establishing a baseline for background fluorescence.
-
Add the Aldefluor™ Reagent to the "test" tubes containing the cell suspension and the inhibitor being tested (e.g., this compound) at various concentrations.
-
Incubate all tubes at 37°C for 30-60 minutes to allow the enzymatic reaction to occur.
-
After incubation, centrifuge the cells and resuspend them in fresh, cold Aldefluor™ Assay Buffer.
-
Analyze the cells by flow cytometry, measuring the fluorescence in the green channel (e.g., FITC).
-
The ALDH-positive (ALDH+) population is identified as the brightly fluorescent cells in the "test" sample that are absent in the DEAB "control" sample.
-
The IC50 of the inhibitor is determined by quantifying the reduction in the percentage of ALDH+ cells at different inhibitor concentrations.
Visualizing the Path to Specificity: An Experimental Workflow
The following diagram illustrates the logical workflow for assessing the specificity of an ALDH inhibitor, a critical process in identifying superior targeted therapies like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Novel Multi-Isoform ALDH Inhibitor Effective as an Antimelanoma Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Head-to-Head Comparison of NCT-506 with Other Novel ALDH1A1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Aldehyde dehydrogenase 1A1 (ALDH1A1) has emerged as a critical target in oncology, particularly in the context of cancer stem cells (CSCs), drug resistance, and tumor progression. Its role in oxidizing aldehydes and in the biosynthesis of retinoic acid, a key signaling molecule, positions it as a central player in cell differentiation and self-renewal. Consequently, the development of potent and selective ALDH1A1 inhibitors is a highly active area of research. This guide provides a head-to-head comparison of NCT-506, a potent ALDH1A1 inhibitor, with other novel inhibitors, supported by available experimental data.
Overview of ALDH1A1 Inhibition
ALDH1A1 is overexpressed in various cancers and is a well-established marker for CSCs.[1][2][3][4] High ALDH1A1 activity is often associated with poor prognosis and resistance to chemotherapy.[3] The primary mechanism of ALDH1A1 in promoting cancer stemness involves the production of retinoic acid (RA), which regulates gene expression related to cell differentiation and proliferation through the retinoic acid receptor (RAR).[1][5] Furthermore, ALDH1A1 is implicated in other signaling pathways crucial for cancer progression, including the PI3K/AKT and Wnt/β-catenin pathways.[3][5]
This compound: A Potent and Orally Bioavailable ALDH1A1 Inhibitor
This compound is a quinoline-based, orally bioavailable small molecule that has demonstrated potent and selective inhibition of ALDH1A1.[6][7] It is a significant tool for researchers studying the role of ALDH1A1 in cancer biology and for the development of novel therapeutics.
Quantitative Comparison of ALDH1A1 Inhibitors
The following tables summarize the available quantitative data for this compound and other notable novel ALDH1A1 inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: Potency against ALDH1A1
| Inhibitor | Chemical Class | ALDH1A1 IC50 (nM) | Source |
| This compound | Quinoline-based | 7 | [6][8] |
| NCT-505 | Quinoline-based | 7 | [7][8] |
| NCT-501 | Theophylline-based | 40 | [9][10][11] |
| CM037 | Thienopyrimidine | 4600 | [12][13][14] |
| Compound 974 | Not specified | 470 | [15] |
Table 2: Selectivity Profile of ALDH1A1 Inhibitors
| Inhibitor | ALDH1A2 IC50 (µM) | ALDH1A3 IC50 (µM) | ALDH2 IC50 (µM) | ALDH1B1 IC50 (µM) | ALDH3A1 IC50 (µM) | Source |
| This compound | - | 16.4 | 21.5 | - | - | [6] |
| NCT-505 | >57 | 22.8 | 20.1 | - | >57 | [8] |
| NCT-501 | - | - | >57 | >57 | >57 | [9] |
| CM037 | Selective over 8 other ALDH isoforms at 20 µM | [13] | ||||
| Compound 974 | Selective for ALDH1A1 | [15] |
Table 3: Cellular Activity of ALDH1A1 Inhibitors
| Inhibitor | Cell Line | Assay | IC50 / Effect | Source |
| This compound | MIA PaCa-2 | ALDEFLUOR | 77 nM | [6] |
| OV-90 | ALDEFLUOR | 161 nM | [6] | |
| HT-29 | ALDEFLUOR | 48 nM | [6] | |
| OV-90 | Spheroid Formation | Inhibition observed | [7][16] | |
| SKOV-3-TR | Paclitaxel Synergy | Potentiated cytotoxicity | [7][16] | |
| NCT-501 | Cal-27 CisR | Tumor Growth (in vivo) | 78% inhibition | [9] |
| HNSCC cells | Spheroid Formation | Reduction observed | [17] | |
| CM037 | MCF-7 | VEGF Secretion | Dose-dependent reduction | [12] |
| Compound 974 | OVCAR3, OVCAR5 | ALDEFLUOR | Significant reduction in ALDH+ cells | [15] |
| OVCAR3, OVCAR5 | Spheroid/Colony Formation | Significantly inhibited | [18] |
Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key assays used in the evaluation of ALDH1A1 inhibitors.
ALDEFLUOR Assay Protocol
The ALDEFLUOR assay is a fluorescent-based method to identify and quantify the population of cells with high ALDH activity.
-
Cell Preparation: Prepare a single-cell suspension from either cell culture or primary tissue.
-
Staining: Resuspend cells in ALDEFLUOR assay buffer. Add the activated ALDEFLUOR reagent (BAAA, a fluorescent ALDH substrate) to the cell suspension.
-
Control: Immediately transfer a portion of the cell suspension to a tube containing diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor, to serve as a negative control.
-
Incubation: Incubate both test and control tubes at 37°C for 30-60 minutes to allow for the enzymatic conversion of BAAA to its fluorescent product, BAA.
-
Flow Cytometry: Analyze the cell populations using a flow cytometer. The DEAB-treated sample is used to set the gate for the ALDH-positive population.
Spheroid Formation Assay Protocol
This assay assesses the self-renewal capacity of cancer stem cells, which are often characterized by their ability to form spheroids in non-adherent culture conditions.
-
Cell Seeding: Prepare a single-cell suspension and plate the cells at a low density in ultra-low attachment plates.
-
Culture Medium: Use a serum-free medium supplemented with growth factors such as EGF and bFGF.
-
Inhibitor Treatment: Add the ALDH1A1 inhibitor to the culture medium at the desired concentrations.
-
Spheroid Formation: Culture the cells for 7-14 days, allowing for the formation of spheroids.
-
Quantification: Count the number of spheroids formed and measure their size. A reduction in spheroid number or size in the presence of the inhibitor indicates an effect on the cancer stem cell population.
Signaling Pathways and Mechanisms of Action
ALDH1A1 inhibitors exert their effects by modulating key signaling pathways involved in cancer stemness and survival.
Caption: ALDH1A1 signaling and points of inhibition.
The diagram above illustrates the central role of ALDH1A1 in converting retinal to retinoic acid, which in turn activates the RAR/RXR complex to regulate gene expression.[1][5] this compound and other specific inhibitors block this process. Additionally, ALDH1A1 has been shown to activate the AKT signaling pathway and interact with β-catenin, both of which are critical for maintaining cancer stem cell properties.[5]
Experimental Workflow for Inhibitor Evaluation
The following workflow outlines the typical experimental process for evaluating a novel ALDH1A1 inhibitor.
References
- 1. [PDF] Aldehyde dehydrogenase 1A1 in stem cells and cancer | Semantic Scholar [semanticscholar.org]
- 2. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Frontiers | ALDH1: A potential therapeutic target for cancer stem cells in solid tumors [frontiersin.org]
- 5. ALDH1A1 maintains the cancer stem-like cells properties of esophageal squamous cell carcinoma by activating the AKT signal pathway and interacting with β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. targetmol.cn [targetmol.cn]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. CM037 - Immunomart [immunomart.com]
- 15. ALDH1A1 inhibitor 974 | ALDH1A1 inhibitor | Probechem Biochemicals [probechem.com]
- 16. Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of NCT-506: A Comparative Guide to siRNA Knockdown and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating the on-target effects of NCT-506, a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). We delve into the use of siRNA knockdown as a primary validation tool and compare its outcomes with alternative approaches, supported by experimental data and detailed protocols.
Introduction to this compound and Target Validation
This compound is an orally bioavailable small molecule that selectively inhibits the enzymatic activity of ALDH1A1 with a reported IC50 of 7 nM[1][2]. ALDH1A1 is a critical enzyme in cellular detoxification and the retinoic acid signaling pathway, and its overexpression is linked to cancer stem cell phenotypes, drug resistance, and poor prognosis in various cancers[3][4][5]. Therefore, robust validation of this compound's on-target effects is crucial to ensure that its biological activity is indeed mediated through the inhibition of ALDH1A1 and not due to off-target interactions.
siRNA Knockdown: The Gold Standard for Target Validation
Small interfering RNA (siRNA) knockdown is a powerful technique to validate a drug's on-target effects by mimicking the pharmacological inhibition of the target protein. By specifically silencing the mRNA that encodes for ALDH1A1, researchers can observe the phenotypic consequences of reduced ALDH1A1 levels and compare them to the effects induced by this compound. A high degree of concordance between the outcomes of siRNA knockdown and this compound treatment provides strong evidence for on-target activity.
Comparative Efficacy: this compound vs. ALDH1A1 siRNA Knockdown
| Parameter | ALDH1A1 siRNA Knockdown | This compound Treatment | Expected Concordance |
| ALDH Activity | Significant reduction in ALDH-positive cell population.[6][7][8] | Significant reduction in ALDH-positive cell population.[1][6][7] | High |
| Spheroid Formation | Decreased ability of cancer cells to form spheroids in 3D culture.[6][7] | Inhibition of 3D spheroid formation in cancer cell lines like OV-90.[2] | High |
| Colony Formation | Reduced colony-forming capacity in vitro.[6][7] | Expected to reduce colony formation. | High |
| Cell Viability | Can lead to decreased cell viability, particularly in ALDH1A1-dependent cancer cells.[8] | Decreases cell viability in cancer cell lines such as OV-90.[1] | High |
| Sensitization to Chemotherapy | Reverses resistance to chemotherapy agents like paclitaxel and cisplatin.[2] | Potentiates the cytotoxicity of paclitaxel in resistant ovarian cancer cell lines.[2] | High |
| Stemness Gene Expression | Downregulation of key stemness markers (e.g., SOX2, NANOG, OCT4).[6][9] | Expected to downregulate stemness-related pathways.[6] | High |
Experimental Protocols
ALDH1A1 siRNA Knockdown Protocol
This protocol provides a general framework for the transient knockdown of ALDH1A1 in a cancer cell line (e.g., OVCAR3, SKOV3-TR).
Materials:
-
ALDH1A1-specific siRNA duplexes (validated sequences recommended)
-
Non-targeting (scrambled) control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Target cancer cell line
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50 pmol of ALDH1A1 siRNA or control siRNA into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complexes dropwise to each well containing cells in 2 mL of fresh, antibiotic-free complete medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: Harvest the cells to assess ALDH1A1 mRNA and protein levels by qRT-PCR and Western blot, respectively, to confirm successful knockdown.
-
Phenotypic Assays: Following confirmation of knockdown, perform functional assays as described in the comparison table (e.g., Aldefluor assay, spheroid formation assay, cell viability assay).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
This compound
-
DMSO (vehicle control)
-
Target cancer cell line
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-ALDH1A1 antibody
Procedure:
-
Compound Treatment: Treat cultured cells with this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Harvesting and Washing: Harvest the cells and wash them with PBS containing inhibitors to remove excess compound.
-
Heating: Resuspend the cell pellets in PBS and aliquot them into PCR tubes/plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble ALDH1A1 by Western blot. A positive result is indicated by a higher amount of soluble ALDH1A1 at elevated temperatures in the this compound-treated samples compared to the DMSO control, demonstrating thermal stabilization upon binding.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: ALDH1A1 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALDH1A1 in breast cancer: A prospective target to overcome therapy resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism [frontiersin.org]
- 6. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Assessing the Synergistic Potential of NCT-506 with Standard Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
The emergence of chemoresistance remains a formidable challenge in oncology. A key mechanism contributing to this resistance is the overexpression of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme that detoxifies cytotoxic aldehydes generated by many chemotherapeutic agents. NCT-506, a potent and selective inhibitor of ALDH1A1, presents a promising strategy to counteract this resistance and enhance the efficacy of existing cancer therapies. This guide provides a comparative analysis of the synergistic effects of this compound with other chemotherapeutics, supported by available experimental data and detailed methodologies.
Mechanism of Action: Overcoming Chemoresistance
This compound is an orally bioavailable small molecule that specifically targets and inhibits the ALDH1A1 enzyme with a high degree of potency (IC50 of 7 nM).[1] ALDH1A1 is a critical enzyme in cellular detoxification, protecting cancer cells from the damaging effects of aldehydes, which are often byproducts of chemotherapy-induced oxidative stress.[2][3] By inhibiting ALDH1A1, this compound prevents the neutralization of these toxic aldehydes, leading to their accumulation within cancer cells and subsequent cell death.
Furthermore, ALDH1A1 is a well-established marker for cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and recurrence. These CSCs are notoriously resistant to conventional chemotherapy. By targeting ALDH1A1, this compound may not only sensitize cancer cells to chemotherapy but also specifically target the resilient CSC population.
Synergistic Effects of this compound with Paclitaxel
Preclinical studies have demonstrated a significant synergistic effect between this compound and the widely used chemotherapeutic agent, paclitaxel. In a paclitaxel-resistant ovarian cancer cell line, SKOV-3-TR, the addition of this compound markedly potentiated the cytotoxic effects of paclitaxel. This synergy is quantified by the reduction in the half-maximal inhibitory concentration (IC50) of paclitaxel in the presence of increasing concentrations of this compound.
| This compound Concentration (µM) | Paclitaxel IC50 (nM) in SKOV-3-TR cells |
| 0 (DMSO control) | 1202 |
| 1 | 924 |
| 3 | 870 |
| 10 | 411 |
| 20 | 102 |
| 30 | 31.8 |
| Data sourced from MedchemExpress.[1] |
This dose-dependent reduction in paclitaxel's IC50 highlights the potent synergistic relationship between the two compounds. At a concentration of 30 µM, this compound reduced the amount of paclitaxel required to achieve 50% cell death by over 37-fold.
Potential Synergies with Other Chemotherapeutics
While comprehensive data on the combination of this compound with other chemotherapeutics is still emerging, the underlying mechanism of action strongly suggests potential synergistic effects with a broad range of cytotoxic agents. Overexpression of ALDH1A1 has been implicated in resistance to several classes of chemotherapy, including:
-
Platinum-based agents (Cisplatin, Carboplatin): These drugs induce DNA damage, partly through the generation of reactive oxygen species and subsequent aldehyde formation. ALDH1A1 can detoxify these aldehydes, contributing to resistance. Combining this compound with cisplatin or carboplatin could therefore enhance their efficacy in resistant tumors.
-
Anthracyclines (Doxorubicin): Doxorubicin's mechanism involves the generation of free radicals, leading to lipid peroxidation and the formation of cytotoxic aldehydes. Inhibiting ALDH1A1 with this compound would be expected to amplify the cytotoxic impact of doxorubicin.
-
Topoisomerase inhibitors (Topotecan, Etoposide): Resistance to these agents has also been linked to ALDH activity. This compound could potentially resensitize resistant cancer cells to these drugs.
-
Antimetabolites (Gemcitabine): While the direct link is less established, the role of ALDH in overall cellular stress responses suggests that its inhibition could lower the threshold for gemcitabine-induced cell death.
Further preclinical studies are warranted to quantify the synergistic potential of this compound with these and other chemotherapeutic agents across various cancer types.
Experimental Protocols
To facilitate further research, this section outlines the detailed methodologies for key experiments cited in the assessment of this compound's synergistic effects.
Cell Viability and Synergy Assessment (Checkerboard Assay)
This method is used to determine the cytotoxic effects of single agents and their combinations and to quantify the degree of synergy.
1. Cell Culture:
-
Cancer cell lines (e.g., SKOV-3-TR for paclitaxel resistance studies) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Drug Preparation:
-
This compound and the chemotherapeutic agent (e.g., paclitaxel) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.
-
Serial dilutions of each drug are prepared in the cell culture medium.
3. Checkerboard Assay Setup:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
A two-dimensional matrix of drug concentrations is created in the 96-well plate. One drug is serially diluted along the rows, and the other drug is serially diluted along the columns. This creates a "checkerboard" of all possible concentration combinations.
-
Control wells containing cells treated with vehicle (DMSO) only are included.
4. Incubation and Viability Measurement:
-
The plates are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo®.
-
The absorbance or luminescence is measured using a plate reader.
5. Data Analysis and Synergy Quantification:
-
The percentage of cell viability is calculated for each drug concentration and combination relative to the vehicle-treated control.
-
The IC50 values for each drug alone and in combination are determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
-
The synergistic effect is quantified using the Combination Index (CI) , calculated using the Chou-Talalay method. The formula for the CI is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
Visualizing Pathways and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: ALDH1A1 signaling pathway in chemoresistance and its inhibition by this compound.
Caption: Experimental workflow for assessing drug synergy using the checkerboard assay.
Conclusion
This compound, as a potent and selective ALDH1A1 inhibitor, holds significant promise as a synergistic partner for various chemotherapeutic agents. The compelling preclinical data with paclitaxel provides a strong rationale for its further investigation in combination with other cytotoxic drugs. By overcoming a key mechanism of chemoresistance, this compound has the potential to improve patient outcomes and expand the utility of existing cancer therapies. The experimental protocols and conceptual frameworks provided in this guide are intended to support and accelerate further research in this critical area of drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a Novel Multi-Isoform ALDH Inhibitor Effective as an Antimelanoma Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of NCT-506: A Comparative Guide to ALDH1A1 and NAMPT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic window of NCT-506, a potent aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitor, against other relevant inhibitors. The comparison includes another ALDH inhibitor, Disulfiram, and several inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ biosynthesis, which represents an alternative anticancer strategy. This guide aims to offer an objective evaluation based on available preclinical and clinical data to inform further research and drug development efforts.
Executive Summary
Data Presentation: A Comparative Analysis of Inhibitors
The following tables summarize the available quantitative data for this compound and comparator inhibitors, focusing on their efficacy and toxicity profiles.
Table 1: In Vitro Efficacy of this compound and Comparator ALDH1A1 Inhibitors
| Inhibitor | Target | Cell Line | Assay | IC50 / EC50 | Citation(s) |
| This compound | ALDH1A1 | hALDH1A1 (enzyme) | Enzymatic Assay | IC50: 7 nM | [1][2] |
| OV-90 (Ovarian Cancer) | Cell Viability | EC50: 45.6 µM | [2] | ||
| MIA PaCa-2 (Pancreatic Cancer) | Aldefluor Assay | IC50: 0.077 µM | [2] | ||
| OV-90 (Ovarian Cancer) | Aldefluor Assay | IC50: 0.161 µM | [2] | ||
| HT-29 (Colon Cancer) | Aldefluor Assay | IC50: 0.048 µM | [2] | ||
| Disulfiram | ALDH (broad spectrum) | Breast Cancer Cells | Proteasome Inhibition | - | [3] |
Table 2: In Vitro and In Vivo Data for Comparator NAMPT Inhibitors
| Inhibitor | Target | Cell Line / Model | Assay / Endpoint | IC50 / Other Metric | Citation(s) |
| FK866 | NAMPT | Hematologic Cancer Cell Lines | MTT Assay | IC50: 0.09 - 27.2 nM | [4] |
| HepG2 (Liver Carcinoma) | Apoptosis | IC50: ~1 nM | [5] | ||
| CHS828 | NAMPT | - | - | - | - |
| OT-82 | NAMPT | Hematopoietic Malignancies | Cytotoxicity | Average IC50: 2.89 nM | [6] |
| Non-Hematopoietic Tumors | Cytotoxicity | Average IC50: 13.03 nM | [6] | ||
| Leukemia Patient Cells (AML) | Cytotoxicity | IC50: 3.31 nM | [6] | ||
| Leukemia Patient Cells (ALL) | Cytotoxicity | IC50: 7.10 nM | [6] | ||
| Healthy Bone Marrow Cells | Cytotoxicity | IC50: 62.69 nM | [6] |
Table 3: Toxicity Profile of Comparator Inhibitors
| Inhibitor | Type of Toxicity Data | Value | Species | Citation(s) |
| Disulfiram | LD50 (Oral) | 8.6 g/kg | Rat | [2] |
| FK866 | Dose-Limiting Toxicity (Clinical) | Thrombocytopenia, Gastrointestinal disturbances | Human | [7] |
| CHS828 | Dose-Limiting Toxicity (Clinical) | Thrombocytopenia | Human | [7] |
| OT-82 | Dose-Limiting Toxicity (Preclinical) | Hematopoietic and lymphoid organs | Mouse, Non-human primate | [1][6] |
| No Observed Adverse Effect Level (Mouse) | 55 mg/kg | Mouse | [6] |
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
ALDH1A1 and NAMPT Inhibition Assays (IC50 Determination)
-
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of ALDH1A1 or NAMPT by 50%.
-
General Protocol:
-
Recombinant human ALDH1A1 or NAMPT enzyme is incubated with varying concentrations of the test inhibitor.
-
The enzymatic reaction is initiated by adding the respective substrates (e.g., an aldehyde substrate and NAD+ for ALDH1A1; nicotinamide, PRPP, and ATP for NAMPT).
-
The reaction progress is monitored by measuring the formation of the product (e.g., NADH for ALDH1A1, NAD+ for NAMPT) using a spectrophotometer or fluorometer.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal curve.
-
Cell Viability and Cytotoxicity Assays (EC50/IC50 Determination)
-
Objective: To measure the effect of an inhibitor on the viability and proliferation of cancer cells.
-
General Protocol (e.g., MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the inhibitor for a specified period (e.g., 72 hours).
-
A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active metabolism convert MTT into a purple formazan product.
-
The formazan is solubilized, and the absorbance is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The EC50 or IC50 value (concentration causing 50% reduction in viability) is determined from the dose-response curve.
-
Aldefluor Assay
-
Objective: To identify and quantify the population of cells with high ALDH activity, often used as a marker for cancer stem cells.
-
General Protocol:
-
A single-cell suspension is prepared from the cell line or tumor sample.
-
The cells are incubated with the ALDEFLUOR reagent, a fluorescent substrate for ALDH.
-
A parallel sample is treated with a specific ALDH inhibitor, such as diethylaminobenzaldehyde (DEAB), to serve as a negative control.
-
The fluorescence of the cells is analyzed by flow cytometry.
-
The ALDH-positive population is identified as the brightly fluorescent cells that are absent in the DEAB-treated control.
-
Spheroid Formation Assay
-
Objective: To assess the ability of cancer cells to form three-dimensional spheroids, a characteristic associated with cancer stem cells and tumorigenicity.
-
General Protocol:
-
Single cells are seeded into ultra-low attachment plates.
-
The cells are cultured in a serum-free medium supplemented with growth factors.
-
Over a period of several days, the formation of spheroids is monitored and quantified by microscopy.
-
The effect of inhibitors on spheroid formation can be assessed by adding them to the culture medium.
-
In Vivo Toxicology Studies
-
Objective: To determine the safety profile of a drug candidate in animal models, including the Maximum Tolerated Dose (MTD) and potential organ toxicities.
-
General Protocol:
-
The drug is administered to animals (e.g., mice, rats) at various dose levels.
-
Animals are monitored for clinical signs of toxicity, changes in body weight, and other health parameters.
-
After a defined period, blood samples are collected for hematology and clinical chemistry analysis.
-
Animals are euthanized, and major organs are examined for gross and microscopic pathological changes.
-
The MTD is typically defined as the highest dose that does not cause unacceptable toxicity.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the inhibitors discussed in this guide.
Caption: ALDH1A1 signaling pathway and points of inhibition.
Caption: NAMPT signaling pathway and points of inhibition.
Experimental Workflow
Caption: Workflow for evaluating the therapeutic window.
References
- 1. OT-82, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OT-82, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of NCT-506: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of NCT-506, a potent, research-grade inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1). Given that this compound is intended for research use only and a specific Safety Data Sheet (SDS) with disposal protocols is not publicly available, this guidance is synthesized from general best practices for hazardous and cytotoxic laboratory waste. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Action Required: Always consult with your institution's Environmental Health and Safety (EHS) department before disposing of any chemical waste. Local and federal regulations may vary and take precedence over the general guidelines provided herein.
I. Understanding the Hazard Profile of this compound
While a comprehensive toxicity profile for this compound is not fully established, its classification and use suggest it should be handled as a hazardous and potentially cytotoxic compound. It is a quinoline-based chemical, a class that includes compounds with potential irritant, toxic, and carcinogenic properties.[1][2][3] Its function as an enzyme inhibitor in cancer cell studies implies biological activity that necessitates careful handling to prevent exposure. All materials that come into contact with this compound should be considered contaminated and disposed of as hazardous waste.[4]
II. This compound Chemical and Physical Properties
The following table summarizes the known quantitative data for this compound. This information is crucial for handling and for EHS personnel to classify the waste stream correctly.
| Property | Value | Source |
| CAS Number | 2231098-99-8 | GlpBio |
| Molecular Formula | C₂₅H₂₃FN₄O₃S | GlpBio |
| Molecular Weight | 478.54 g/mol | GlpBio |
| Solubility | DMSO: 33.33 mg/mL (69.65 mM) | GlpBio |
| Storage Temperature | -20°C | GlpBio |
III. Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the essential steps for the safe segregation, containment, and disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE):
-
Before handling this compound in any form (solid, solution, or waste), don appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles and a face shield
-
A lab coat
-
Closed-toe shoes
-
-
All handling of solid this compound or its solutions should occur within a certified chemical fume hood.
2. Waste Segregation:
-
Do Not Mix Wastes: It is a critical safety rule to never combine different chemical wastes.[5][6] Mixing this compound waste with other chemicals could trigger dangerous reactions.
-
Dedicated Waste Streams: Establish separate, clearly labeled waste containers for each type of this compound waste:
-
Solid Waste: Unused or expired this compound powder, contaminated weighing papers, and disposable labware (e.g., pipette tips, microfuge tubes).
-
Liquid Waste: Unused this compound solutions (e.g., in DMSO), and contaminated solvents.
-
Sharps Waste: Needles, syringes, or glass slides contaminated with this compound.
-
Contaminated PPE: Gloves, bench paper, and other disposable protective gear.
-
3. Waste Containment and Labeling:
-
Container Selection:
-
Labeling:
-
Container Management:
4. Storage of Waste:
-
Store sealed waste containers in a designated and properly signed satellite accumulation area within the laboratory.[9][10]
-
Ensure the storage area is away from general lab traffic and incompatible materials.
5. Final Disposal:
-
Do Not Use Drain or Trash Disposal: Hazardous chemical waste like this compound must never be poured down the drain or thrown in the regular trash.[9][11]
-
Contact EHS for Pickup: Follow your institution's specific procedures to schedule a hazardous waste pickup with the EHS department.[9]
-
Incineration: The recommended final disposal method for cytotoxic and potent research compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[12][13][14] Your EHS office will manage this process.
IV. Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical flow for handling and disposing of this compound waste in a laboratory setting.
Caption: Workflow for the segregation and disposal of this compound laboratory waste.
References
- 1. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemos.de [chemos.de]
- 4. benchchem.com [benchchem.com]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 7. danielshealth.ca [danielshealth.ca]
- 8. wattbarind.com [wattbarind.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 11. acs.org [acs.org]
- 12. sharpsmart.co.uk [sharpsmart.co.uk]
- 13. swansea.ac.uk [swansea.ac.uk]
- 14. Safe Chemical Disposal in Laboratories [emsllcusa.com]
Navigating the Safe Handling of NCT-506: A Guide to Personal Protective Equipment and Disposal
Researchers, scientists, and drug development professionals working with NCT-506, a potent and selective aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitor, must prioritize safety due to the compound's bioactive nature and the absence of a publicly available, comprehensive Safety Data Sheet (SDS). This guide provides essential information on the recommended personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe handling of this research chemical. All recommendations are based on general best practices for handling potent, biologically active compounds in a laboratory setting.
This compound is designated for research use only and is not intended for human or veterinary use. As its toxicological properties are not fully characterized, a cautious approach is paramount to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE) for Handling this compound
A multi-layered approach to PPE is crucial when working with this compound in both solid (powder) and solution forms. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Safety glasses with side shields or chemical splash goggles | Nitrile gloves (double-gloving recommended) | Full-length lab coat | N95 or higher-rated respirator (recommended) |
| Solution Preparation | Chemical splash goggles | Nitrile gloves | Full-length lab coat | Not generally required if performed in a certified chemical fume hood |
| Cell Culture and In Vitro Assays | Safety glasses with side shields | Nitrile gloves | Full-length lab coat | Not generally required |
| Spill Cleanup | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Disposable gown or apron over lab coat | N95 or higher-rated respirator |
Operational and Disposal Plans
Adherence to standardized operational procedures and a clear disposal plan are critical for mitigating risks associated with this compound.
Operational Plan:
-
Designated Work Area: All work with this compound, especially handling of the solid form, should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Pre-Experiment Preparation: Before beginning any procedure, ensure all necessary PPE is readily available and in good condition. Prepare all required equipment and reagents to avoid interruptions.
-
Handling Solid Compound: When weighing and handling the powdered form of this compound, use caution to avoid generating dust. Employ engineering controls like a fume hood or a powder containment hood.
-
Solution Handling: When working with solutions of this compound, use appropriate volumetric glassware and be mindful of potential splashes.
-
Decontamination: After each procedure, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan:
-
Solid Waste: All disposable items that have come into contact with this compound, including pipette tips, tubes, gloves, and paper towels, should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
Disposal Compliance: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Protocol Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
